Diethyl tetrafluorosuccinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2,2,3,3-tetrafluorobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F4O4/c1-3-15-5(13)7(9,10)8(11,12)6(14)16-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZSSBPZHBFNBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059929 | |
| Record name | Diethyl tetrafluorosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
377-71-9 | |
| Record name | 1,4-Diethyl 2,2,3,3-tetrafluorobutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=377-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, 2,2,3,3-tetrafluoro-, 1,4-diethyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2,2,3,3-tetrafluoro-, 1,4-diethyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl tetrafluorosuccinate | |
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| Record name | Diethyl tetrafluorosuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.202 | |
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| Record name | Diethyl tetrafluorosuccinate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4S6RK77S9 | |
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Foundational & Exploratory
Diethyl tetrafluorosuccinate chemical properties
An In-depth Technical Guide to the Chemical Properties of Diethyl Tetrafluorosuccinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 377-71-9), with the IUPAC name diethyl 2,2,3,3-tetrafluorobutanedioate, is a fluorinated organic compound. Its chemical structure, featuring a fully fluorinated four-carbon backbone with two flanking ethyl ester groups, imparts unique properties that make it a subject of interest in synthetic chemistry. The presence of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of organic molecules, making fluorinated compounds like this compound valuable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.
This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectral data, and a plausible experimental protocol for its synthesis and purification.
Chemical Structure
Formula: C₈H₁₀F₄O₄ Molecular Weight: 246.16 g/mol
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 377-71-9 | [1][2] |
| Molecular Formula | C₈H₁₀F₄O₄ | [2] |
| Molecular Weight | 246.16 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 78 °C at 5 mmHg | [3] |
| Density | 1.273 g/cm³ | [3] |
| Refractive Index | 1.368 | [3] |
| Flash Point | 78 °C at 5 mmHg | [3] |
| Storage Temperature | 2-8 °C | [3] |
| Purity | Typically ≥97% | [1] |
Solubility
Spectroscopic Data
Detailed spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While comprehensive, fully assigned spectra are not widely published, the following provides an overview of expected spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two main signals corresponding to the ethyl groups. A triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, resulting from coupling with each other. The chemical shifts will be influenced by the electronegative ester and fluorinated alkyl groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the two fluorinated carbons of the succinate backbone. The signals for the fluorinated carbons will exhibit coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, as the four fluorine atoms are chemically equivalent in the symmetrical structure of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by strong absorption bands typical for an ester. Key expected peaks include:
-
C=O stretching: A strong absorption band in the region of 1750-1735 cm⁻¹, characteristic of the carbonyl group in an ester.
-
C-O stretching: Strong bands in the region of 1300-1000 cm⁻¹ corresponding to the C-O single bonds of the ester group.
-
C-F stretching: Strong absorption bands in the region of 1400-1000 cm⁻¹, characteristic of carbon-fluorine bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 246. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and the cleavage of the carbon-carbon bonds in the backbone.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
Principle: Tetrafluorosuccinic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst to form this compound and water. The equilibrium is driven towards the product side by using an excess of the alcohol and/or by removing the water formed during the reaction.
Materials:
-
Tetrafluorosuccinic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tetrafluorosuccinic acid and an excess of absolute ethanol (e.g., 5-10 molar equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether.
-
Wash the ethereal solution sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the diethyl ether by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Purification Workflow
The purification of the synthesized this compound is critical to remove unreacted starting materials, catalyst, and by-products. Vacuum distillation is the preferred method for high-boiling liquids that may decompose at atmospheric pressure.
Caption: Experimental workflow for the synthesis and purification of this compound.
Biological Activity and Applications
To date, there is no significant body of published research detailing the specific biological activities or signaling pathways directly involving this compound. The toxicology of many fluorinated organic compounds is an area of active research, but specific data for this compound is scarce.[4][5][6][7]
The primary utility of this compound is likely as a chemical intermediate in organic synthesis. The introduction of a tetrafluorosuccinyl moiety can be a strategic step in the synthesis of more complex molecules, leveraging the unique properties imparted by the fluorine atoms. Its applications may be found in the development of:
-
Pharmaceuticals: As a building block for creating drug candidates with modified pharmacokinetic properties.[5]
-
Agrochemicals: In the synthesis of novel pesticides and herbicides.
-
Polymers and Materials Science: For the creation of specialty polymers with enhanced thermal stability and chemical resistance.
Conclusion
This compound is a fluorinated ester with a distinct set of physical and chemical properties. While detailed biological studies are currently lacking, its structure suggests potential as a valuable intermediate in various fields of chemical synthesis. The provided information on its properties and a plausible synthetic route serves as a foundational guide for researchers and professionals interested in utilizing this compound in their work. Further research is warranted to fully elucidate its spectral characteristics, reactivity, and potential biological relevance.
References
- 1. This compound | 377-71-9 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 377-71-9 [m.chemicalbook.com]
- 4. ag.state.mn.us [ag.state.mn.us]
- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Lack of toxicity/carcinogenicity of monosodium succinate in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diethyl Tetrafluorosuccinate (CAS Number 377-71-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl tetrafluorosuccinate (CAS 377-71-9), a fluorinated organic compound with potential applications in chemical synthesis and drug discovery. This document collates available data on its chemical and physical properties, outlines a probable synthesis methodology, and discusses its expected reactivity. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also presents generalized experimental protocols for the synthesis and spectroscopic characterization of this and similar molecules. The inclusion of predicted spectroscopic data and diagrams illustrating key concepts aims to equip researchers with the necessary information to handle, characterize, and utilize this compound in their work.
Introduction
This compound, with the CAS number 377-71-9, is the diethyl ester of tetrafluorosuccinic acid. The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Fluorination is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of drug candidates. As a perfluorinated building block, this compound holds potential as a precursor for the synthesis of more complex fluorinated molecules for applications in drug development, materials science, and agrochemicals. This guide aims to consolidate the currently available technical information on this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 377-71-9 | [1] |
| Molecular Formula | C₈H₁₀F₄O₄ | [1] |
| Molecular Weight | 246.16 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 78 °C at 5 mmHg | |
| Density | 1.273 g/cm³ | |
| Refractive Index | 1.368 | |
| Flash Point | 78 °C at 5 mmHg | |
| Storage Temperature | 2-8 °C | |
| Solubility | Soluble in most organic solvents. |
Synthesis
Proposed Synthesis Pathway
The overall reaction is as follows:
Caption: Proposed synthesis of this compound.
Generalized Experimental Protocol for Fischer Esterification
This protocol is a generalized procedure for the esterification of a dicarboxylic acid and can be adapted for the synthesis of this compound.
Materials:
-
Tetrafluorosuccinic acid
-
Anhydrous ethanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tetrafluorosuccinic acid in a large excess of anhydrous ethanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether).
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. (Caution: CO₂ evolution).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Caption: Generalized workflow for Fischer esterification.
Reactivity
The reactivity of this compound is dictated by the presence of the electron-withdrawing tetrafluoroethane bridge and the two ester functional groups.
-
Electrophilicity: The carbon atoms of the carbonyl groups are highly electrophilic and susceptible to nucleophilic attack. The strong inductive effect of the fluorine atoms further enhances the electrophilicity of the carbonyl carbons compared to non-fluorinated succinates.
-
Reactions with Nucleophiles: It is expected to react with a variety of nucleophiles. Strong nucleophiles, such as Grignard reagents or organolithium compounds, will likely add to the carbonyl groups. Amines and alkoxides can act as nucleophiles, leading to amide formation or transesterification, respectively.
-
Enolate Chemistry: While the fluorine atoms increase the acidity of the alpha-protons in principle, the perfluorinated nature of the succinate backbone in this case means there are no alpha-protons to be abstracted to form an enolate.
Applications in Research and Drug Development
Fluorinated compounds are of significant interest in drug discovery. This compound can serve as a valuable building block for introducing a tetrafluorinated four-carbon unit into a target molecule.
-
Scaffold for Novel Molecules: It can be used as a starting material to synthesize a variety of derivatives, such as diamides, diols (via reduction), and other functionalized molecules. These derivatives can then be evaluated for their biological activity.
-
Modification of Existing Drugs: The tetrafluorosuccinate moiety could be incorporated into existing drug scaffolds to improve their metabolic stability or to fine-tune their electronic properties, potentially leading to enhanced efficacy or a more desirable pharmacokinetic profile.
Currently, there are no specific examples in the public domain literature detailing the use of this compound in a drug development pipeline or as a key component in a signaling pathway study. Its utility remains largely in the realm of potential applications based on the known benefits of fluorination in medicinal chemistry.
Spectroscopic Characterization
Detailed, experimentally obtained spectroscopic data for this compound is not widely available. This section provides predicted spectroscopic data based on the known structure and generalized protocols for obtaining such data.
Predicted Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| -O-CH₂- | ~4.4 | Quartet | 4H |
| -CH₃ | ~1.4 | Triplet | 6H |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Assignment | Chemical Shift (δ) ppm |
| C=O | ~160 |
| -CF₂- | ~110-120 (quartet due to C-F coupling) |
| -O-CH₂- | ~65 |
| -CH₃ | ~14 |
Table 4: Predicted ¹⁹F NMR Spectral Data (referenced to CFCl₃)
| Assignment | Chemical Shift (δ) ppm | Multiplicity |
| -CF₂- | ~ -120 | Singlet |
Table 5: Predicted Key Mass Spectrometry Fragments (Electron Ionization)
| m/z | Possible Fragment |
| 246 | [M]⁺ (Molecular Ion) |
| 201 | [M - OCH₂CH₃]⁺ |
| 173 | [M - COOCH₂CH₃]⁺ |
| 127 | [M - COOCH₂CH₃ - C₂H₄O]⁺ |
| 100 | [C₂F₄]⁺ |
Generalized Experimental Protocols for Spectroscopic Analysis
6.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Sample of this compound
-
Internal standard (e.g., TMS for ¹H and ¹³C)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.
Caption: Workflow for NMR spectroscopic analysis.
6.2.2. Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
-
Volatile solvent (e.g., methanol or acetonitrile)
-
Sample of this compound
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.
-
Injection: Introduce the sample into the mass spectrometer via direct infusion or through a GC inlet.
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass range.
Safety Information
Based on available safety data sheets, this compound is classified as an irritant.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a fluorinated building block with potential for use in the synthesis of novel compounds for various applications, including drug discovery. While detailed experimental data is currently scarce in the public domain, this technical guide provides a consolidation of its known properties, a probable synthetic route, and predicted spectroscopic data to aid researchers. Further investigation into the reactivity and applications of this compound is warranted to fully explore its potential in the fields of medicinal chemistry and materials science.
References
Diethyl tetrafluorosuccinate molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of diethyl tetrafluorosuccinate. It is intended to serve as a valuable resource for professionals in research and drug development who are interested in the application and synthesis of fluorinated organic compounds.
Molecular Structure and Chemical Formula
This compound, also known by its IUPAC name diethyl 2,2,3,3-tetrafluorobutanedioate, is a fluorinated ester of succinic acid. The presence of four fluorine atoms on the succinate backbone significantly influences its chemical reactivity and physical properties.
The molecular structure and key identifiers of this compound are presented below.
Molecular Formula: C₈H₁₀F₄O₄
SMILES: CCOC(=O)C(C(C(=O)OCC)(F)F)(F)F[1]
InChI Key: BLZSSBPZHBFNBN-UHFFFAOYSA-N[1]
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is provided in the table below. This information is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 246.16 g/mol | [2] |
| Monoisotopic Mass | 246.05153 Da | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 1.273 g/cm³ | [3] |
| Boiling Point | 78°C at 5 mmHg | [3] |
| Refractive Index | 1.368 | [3] |
| Flash Point | 78°C at 5mm | [3] |
| CAS Number | 377-71-9 | [2] |
Spectroscopic Data
Mass Spectrometry (Predicted): The following table lists the predicted m/z values for various adducts of this compound, which can be useful for its identification in mass spectrometry analysis.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 247.05881 |
| [M+Na]⁺ | 269.04075 |
| [M-H]⁻ | 245.04425 |
| [M+NH₄]⁺ | 264.08535 |
| [M+K]⁺ | 285.01469 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two ethyl groups. A triplet around 1.3 ppm for the methyl protons (-CH₃) and a quartet around 4.3 ppm for the methylene protons (-CH₂-O-). The exact chemical shifts will be influenced by the neighboring tetrafluorinated carbon backbone.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the ester groups, the fluorinated carbons of the succinate backbone, and the carbons of the ethyl groups. The highly electronegative fluorine atoms will cause a significant downfield shift for the C-F carbons.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet, as the four fluorine atoms are chemically equivalent due to the symmetry of the molecule. The chemical shift will be in a region typical for fluorine atoms attached to sp³-hybridized carbons.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of its functional groups. A strong C=O stretching band for the ester carbonyl group will be present around 1750-1735 cm⁻¹. C-O stretching bands for the ester linkage will appear in the 1300-1000 cm⁻¹ region. Strong C-F stretching bands are also expected, typically in the 1400-1000 cm⁻¹ region.
Experimental Protocols
Generalized Synthesis of this compound
A common method for the synthesis of esters is the Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. The following is a generalized protocol for the synthesis of this compound from tetrafluorosuccinic acid and ethanol.
Caption: Generalized workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tetrafluorosuccinic acid, a molar excess of ethanol (which also acts as the solvent), and a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Washing and Drying: Wash the organic layer sequentially with water and brine to remove any remaining impurities. Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by fractional distillation under vacuum to yield pure this compound.
Reactivity and Applications in Drug Development
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. Fluorine's high electronegativity can influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.
The tetrafluorosuccinate moiety in this compound imparts unique reactivity. The strong electron-withdrawing effect of the fluorine atoms makes the carbonyl carbons of the ester groups more electrophilic and susceptible to nucleophilic attack compared to its non-fluorinated analog, diethyl succinate. This enhanced reactivity can be harnessed in various organic transformations.
While specific biological activities or signaling pathway involvement for this compound are not extensively documented, its structural features make it a compound of interest for:
-
Scaffold for Drug Discovery: It can serve as a building block in the synthesis of more complex fluorinated molecules with potential therapeutic applications.
-
Probing Metabolic Pathways: As a cell-permeable ester, it can be used to deliver tetrafluorosuccinate into cells to study its effects on cellular metabolism, analogous to how isotopically labeled diethyl succinate is used to probe the Krebs cycle.
-
Development of Enzyme Inhibitors: The fluorinated succinate core could be incorporated into molecules designed to inhibit enzymes that process succinate or related dicarboxylic acids.
The following diagram illustrates the potential role of this compound as a synthetic intermediate in a drug discovery workflow.
Caption: Role of this compound in a drug discovery workflow.
References
A Technical Guide to the Physical Properties of Diethyl Tetrafluorosuccinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,2,3,3-tetrafluorosuccinate is a fluorinated organic compound with potential applications in various fields, including as a solvent, electrolyte additive, and a building block in organic synthesis. A thorough understanding of its physical properties is crucial for its effective use and for the design of processes involving this compound. This technical guide provides a detailed overview of the key physical characteristics of Diethyl tetrafluorosuccinate, along with standardized experimental protocols for their determination.
Core Physical Properties
The fundamental physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and development work.
| Property | Value | Units |
| Molecular Formula | C8H10F4O4 | |
| Molecular Weight | 246.16 | g/mol |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 78 | °C at 5 mmHg[1][2] |
| Density | 1.273 | g/cm³[1][2] |
| Refractive Index | 1.368 | [1][2] |
| Flash Point | 78 | °C at 5 mmHg[1][2] |
| Storage Temperature | 2-8 | °C[1] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small sample of liquid utilizes a Thiele tube.[1]
Apparatus:
-
Thiele tube
-
Thermometer (-10 to 110 °C)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating mantle or Bunsen burner
-
Liquid paraffin or other suitable heating bath fluid
-
Stand and clamp
Procedure:
-
A small amount of the this compound is placed in the small test tube.
-
The capillary tube, with its open end downwards, is placed into the test tube.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped so that it is immersed in the heating fluid within the Thiele tube.
-
The Thiele tube is gently heated at the side arm.[1]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped when a continuous stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[1]
Determination of Density
Density, the mass per unit volume, is a fundamental physical property. The pycnometer method is a precise technique for determining the density of a liquid.
Apparatus:
-
Pycnometer (a glass flask with a specific, known volume)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
A clean, dry pycnometer is weighed accurately on the analytical balance.
-
The pycnometer is filled with this compound, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a water bath at a constant, known temperature until thermal equilibrium is reached.
-
The pycnometer is removed from the bath, carefully dried, and weighed again.
-
The mass of the this compound is determined by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Measurement of Refractive Index
The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. The Abbe refractometer is a standard instrument for this measurement.[3]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Acetone or other suitable solvent for cleaning
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
The prisms of the refractometer are cleaned with a suitable solvent and allowed to dry.
-
A few drops of this compound are placed on the surface of the measuring prism.[3]
-
The prisms are closed and the instrument is allowed to reach thermal equilibrium with the circulating water from the constant temperature bath.
-
The light source is adjusted, and the handwheel is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.[3]
-
The refractive index is read directly from the instrument's scale.[3]
Determination of Flash Point
The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. A common method for this determination is the Pensky-Martens closed-cup test.
Apparatus:
-
Pensky-Martens closed-cup tester
-
Thermometer
-
Ignition source (e.g., a small flame or an electric igniter)
Procedure:
-
The sample cup of the Pensky-Martens apparatus is filled with this compound to the marked level.
-
The lid is securely placed on the cup.
-
The sample is heated at a slow, constant rate while being stirred.
-
At regular temperature intervals, the ignition source is applied to the opening in the lid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.[4]
Visualization of Property Relationships
The following diagram illustrates the logical relationship between the molecular structure of this compound and its resulting physical properties. The fluorination of the succinate backbone significantly influences these characteristics.
Caption: Relationship between molecular structure and physical properties.
References
An In-depth Technical Guide to the Synthesis of Diethyl Tetrafluorosuccinate
This technical guide provides a comprehensive overview of the core synthesis pathways for diethyl tetrafluorosuccinate, tailored for researchers, scientists, and professionals in drug development. This document outlines the primary synthetic route, detailed experimental protocols, and relevant physicochemical data.
Introduction
This compound (CAS No. 377-71-9) is a fluorinated organic compound with potential applications in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of four fluorine atoms on the succinate backbone imparts unique properties, including enhanced thermal stability, chemical resistance, and altered biological activity compared to its non-fluorinated analog, diethyl succinate. This guide focuses on the most direct and plausible method for its laboratory-scale synthesis.
Primary Synthesis Pathway: Esterification of Tetrafluorosuccinic Acid
The most direct and commonly employed method for the synthesis of this compound is the esterification of tetrafluorosuccinic acid with ethanol. This reaction can be catalyzed by a strong acid or facilitated by conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride.
Physicochemical Properties of Key Compounds
A summary of the key physical and chemical properties for the primary reactant and the final product is presented below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Tetrafluorosuccinic Acid | 377-38-8 | C4H2F4O4 | 190.05 | 120 °C / 1 mmHg | 115 - 121 |
| This compound | 377-71-9 | C8H10F4O4 | 246.16 | 78 °C / 5 Torr | Not available |
Data sourced from Chem-Impex and Matrix Scientific.[1][2]
Reaction Scheme
The overall chemical transformation is as follows:
Caption: Esterification of Tetrafluorosuccinic Acid.
Experimental Protocols
Synthesis of Tetrafluorosuccinyl Chloride
Objective: To convert tetrafluorosuccinic acid to the more reactive tetrafluorosuccinyl chloride.
Materials:
-
Tetrafluorosuccinic acid
-
Thionyl chloride (SOCl2)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous diethyl ether
Procedure:
-
To a stirred mixture of tetrafluorosuccinic acid (1 equivalent) and a catalytic amount of DMF, carefully add thionyl chloride (2.2 equivalents).
-
A gas evolution will be observed. Allow the reaction to proceed at room temperature for 30 minutes, or until the acid has completely dissolved.
-
The temperature may rise to approximately 40°C.
-
Remove the excess thionyl chloride in vacuo.
-
Add anhydrous diethyl ether to the residue and stir.
-
The crude tetrafluorosuccinyl chloride can be used directly in the next step or purified by distillation under reduced pressure.
Synthesis of this compound from Tetrafluorosuccinyl Chloride
Objective: To react tetrafluorosuccinyl chloride with ethanol to form the diethyl ester.
Materials:
-
Tetrafluorosuccinyl chloride (from step 3.1)
-
Anhydrous ethanol
-
Triethylamine
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the crude tetrafluorosuccinyl chloride (1 equivalent) in anhydrous THF.
-
In a separate flask, prepare a solution of anhydrous ethanol (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous THF.
-
Slowly add the ethanol/triethylamine solution to the stirred solution of tetrafluorosuccinyl chloride at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC or GC.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Quantitative Data
As specific yield data for the synthesis of this compound was not found, the following table presents representative yields for similar esterification reactions of dicarboxylic acids to provide an expected range.
| Dicarboxylic Acid | Esterification Method | Product | Yield (%) | Reference |
| Isonicotinic Acid | Acyl chloride formation with SOCl2, then reaction with N-hydroxysuccinimide | Isonicotinic acid N-hydroxysuccinimidyl ester | 84 | [3] |
| Acetic Acid | Direct esterification with 3-phenyl-1-propanol using TiCl4 | 3-Phenylpropyl acetate | 97 | [4] |
Visualizations
Logical Workflow for this compound Synthesis
The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
This guide provides a foundational understanding of the synthesis of this compound. Researchers should adapt and optimize the provided protocols based on their specific laboratory conditions and available resources.
References
A Deep Dive into Fluorinated Succinate Derivatives: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into bioactive molecules offers a powerful tool to modulate pharmacological properties. This technical guide provides a comprehensive literature review of fluorinated succinate derivatives, focusing on their synthesis, biological activity, and the underlying mechanisms of action. It aims to serve as a core resource by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
Introduction to Fluorinated Succinate Derivatives
Succinate, a key intermediate in the citric acid cycle, plays a pivotal role in cellular metabolism and signaling. Its fluorinated derivatives have emerged as valuable chemical probes and potential therapeutic agents due to the unique properties imparted by fluorine atoms. The high electronegativity and small size of fluorine can significantly alter the acidity, lipophilicity, metabolic stability, and binding affinity of the parent molecule. These modifications can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles of drug candidates. This review focuses on mono- and di-fluorinated succinate derivatives and their impact on key biological targets, particularly succinate dehydrogenase (SDH), and their role in cellular signaling pathways.
Synthesis of Fluorinated Succinate Derivatives
The introduction of fluorine into the succinate scaffold can be achieved through various synthetic strategies. The specific methodologies depend on the desired position and number of fluorine atoms.
General Synthetic Approaches:
-
Electrophilic Fluorination: Reagents like Selectfluor® (F-TEDA-BF4) are commonly used for the fluorination of activated methylene groups in succinate precursors.
-
Nucleophilic Fluorination: Displacement of a suitable leaving group (e.g., bromide) with a fluoride source, such as potassium fluoride, is another common strategy. This is often employed in the synthesis of α-fluorinated esters.
-
Enzymatic Methods: Biocatalysis offers a stereoselective route to chiral fluorinated compounds. For instance, enzyme-catalyzed kinetic resolution can be used to obtain enantiomerically pure fluorinated precursors.
Experimental Protocol: Synthesis of Ethyl 2-Fluorohexanoate (A Precursor Analog)
A representative procedure for the synthesis of a related α-fluoroester, ethyl 2-fluorohexanoate, involves the reaction of ethyl 2-bromohexanoate with potassium fluoride in the presence of a phase-transfer catalyst. The following is a summarized protocol based on literature procedures[1]:
-
Reaction Setup: A flask is charged with acetamide, ethyl 2-bromohexanoate, potassium fluoride, and tetra-n-butylammonium fluoride under an inert atmosphere (e.g., argon).
-
Heating: The reaction mixture is heated to a high temperature (e.g., 140°C) with vigorous stirring for several hours.
-
Workup: After cooling, the reaction mixture is poured into ice water and extracted with an organic solvent like dichloromethane.
-
Purification: The combined organic layers are dried and concentrated. The crude product is then purified by vacuum distillation to yield the desired ethyl 2-fluorohexanoate[1].
This general approach can be adapted for the synthesis of fluorinated succinate esters by starting with the corresponding brominated succinate derivatives.
Inhibition of Succinate Dehydrogenase (SDH)
Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain, is a key enzyme in cellular respiration and a well-established target for fungicides. Fluorinated succinate derivatives, as structural analogs of the natural substrate, are potential inhibitors of SDH.
Mechanism of Inhibition
Fluorinated succinates can act as competitive inhibitors by binding to the active site of SDH, preventing the binding of succinate. The presence of the electronegative fluorine atom can alter the electronic properties of the molecule, potentially leading to stronger binding interactions with the enzyme's active site residues.
Quantitative Inhibition Data
While a comprehensive structure-activity relationship (SAR) for a wide range of fluorinated succinate derivatives is not extensively documented in a single source, the inhibitory potential of such compounds is an active area of research. The table below is a template for summarizing such data as it becomes available in the literature.
| Compound Name | Structure | Target Enzyme | IC50 / Ki | Reference |
| 2-Fluorosuccinic acid | Succinate Dehydrogenase | |||
| 2,2-Difluorosuccinic acid | Succinate Dehydrogenase | |||
| Diethyl 2-fluorosuccinate | Succinate Dehydrogenase | |||
| Diethyl 2,2-difluorosuccinate | Succinate Dehydrogenase |
This table is intended to be populated as more specific quantitative data on fluorinated succinate derivatives becomes available through further research.
Experimental Protocol: Succinate Dehydrogenase Activity Assay
The activity of SDH can be measured using various methods, including colorimetric and respirometric assays. A common colorimetric method involves the use of an artificial electron acceptor that changes color upon reduction by SDH.
Principle: SDH catalyzes the oxidation of succinate to fumarate, and the electrons are transferred to a chromogenic substrate, leading to a measurable color change.
Summarized Protocol (based on commercially available kits and literature)[2][3][4]:
-
Sample Preparation: Prepare cell or tissue homogenates, or isolated mitochondria, in an appropriate assay buffer[2].
-
Reaction Mixture: Prepare a reaction mixture containing the SDH substrate (succinate) and a chromogenic electron acceptor (e.g., 2,6-dichlorophenol-indophenol (DCPIP) or iodonitrotetrazolium chloride (INT))[3][4].
-
Initiation and Measurement: Add the sample to the reaction mixture and measure the change in absorbance over time at a specific wavelength (e.g., 600 nm for DCIP) in a kinetic mode[2].
-
Inhibitor Studies: To determine the inhibitory effect of fluorinated succinate derivatives, pre-incubate the enzyme with the inhibitor before adding the substrate and measure the resulting decrease in enzyme activity.
References
Discovery and history of Diethyl tetrafluorosuccinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl tetrafluorosuccinate is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and potential applications in drug development. This document is intended to serve as a resource for researchers and professionals in the fields of chemistry and pharmacology.
Introduction
The strategic incorporation of fluorine into drug candidates is a well-established approach in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. Fluorinated analogs of bioactive molecules often exhibit improved metabolic stability, increased membrane permeability, and altered acidity of neighboring functional groups. This compound, a derivative of succinic acid, represents a building block that can be utilized in the synthesis of more complex fluorinated molecules. Its tetrafluorinated backbone offers a unique structural motif for the design of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier catalogs.
| Property | Value | Reference |
| CAS Number | 377-71-9 | [1][2] |
| Molecular Formula | C₈H₁₀F₄O₄ | [1][3] |
| Molecular Weight | 246.16 g/mol | [1] |
| Appearance | Colorless liquid | N/A |
| Boiling Point | Not available | [2] |
| Density | Not available | [2] |
| Purity | Typically ≥97% | [1] |
Synthesis of this compound
General Reaction Scheme
The synthesis of this compound proceeds via the esterification of tetrafluorosuccinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Experimental Protocol (Inferred)
The following is a generalized, inferred experimental protocol for the synthesis of this compound based on standard Fischer esterification procedures.[4][5][6]
Materials:
-
Tetrafluorosuccinic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve tetrafluorosuccinic acid in an excess of anhydrous ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours to drive the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess ethanol.
-
Extraction: The residue is dissolved in diethyl ether and washed sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product.
Potential Applications in Drug Development
The incorporation of the tetrafluorosuccinate moiety into larger molecules can be a strategy to enhance their therapeutic potential. The high electronegativity of the fluorine atoms can influence the electron distribution of the molecule, potentially leading to stronger interactions with biological targets. Furthermore, the C-F bond is metabolically stable, which can protect adjacent functional groups from enzymatic degradation, thereby prolonging the in vivo half-life of a drug.
While specific applications of this compound in drug development are not extensively documented, its structure suggests its utility as a linker or spacer in the design of various therapeutic agents, including but not limited to:
-
Enzyme Inhibitors: The fluorinated backbone could be incorporated into molecules designed to inhibit enzymes where fluorine's electronic properties can enhance binding affinity.
-
Proteolysis-Targeting Chimeras (PROTACs): As a component of the linker connecting a target-binding ligand and an E3 ligase-binding ligand.
-
Fluorinated Analogues of Existing Drugs: To improve the metabolic stability and pharmacokinetic profile of known drugs.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis and purification of this compound as inferred from standard chemical principles.
Caption: Logical workflow for the synthesis of this compound.
Conclusion
This compound is a fluorinated building block with potential for broad applications in medicinal chemistry and drug development. Although its specific discovery and history are not well-documented, its synthesis can be reliably achieved through standard esterification procedures. The data and inferred protocols presented in this guide offer a foundational resource for researchers interested in utilizing this compound for the synthesis of novel fluorinated molecules with potentially enhanced therapeutic properties. Further research into the specific biological activities and applications of this compound and its derivatives is warranted.
References
An In-depth Technical Guide to Diethyl 2,2,3,3-tetrafluorobutanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,2,3,3-tetrafluorobutanedioate, a fluorinated organic compound, holds significant potential as a versatile building block in synthetic chemistry. Its unique electronic properties, conferred by the presence of multiple fluorine atoms, make it a valuable intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis via Fischer esterification, and a visual representation of the synthetic workflow.
IUPAC Nomenclature
The systematic name for diethyl tetrafluorosuccinate, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is diethyl 2,2,3,3-tetrafluorobutanedioate .[1] The structure consists of a four-carbon butanedioate backbone, with two fluorine atoms attached to both the second and third carbon atoms. The carboxyl groups at positions 1 and 4 are esterified with ethyl groups.
Synonyms: this compound, Diethyl perfluorosuccinate, Tetrafluorosuccinic acid diethyl ester.[2] CAS Number: 377-71-9 Molecular Formula: C₈H₁₀F₄O₄ Molecular Weight: 246.16 g/mol
Physicochemical Properties
A summary of the key physical and chemical properties of diethyl 2,2,3,3-tetrafluorobutanedioate is presented in the table below. This data is essential for its handling, purification, and application in various experimental settings.
| Property | Value |
| Appearance | Clear colorless to pale yellow liquid |
| Boiling Point | 78 °C (at 5 mmHg) |
| Density | 1.273 g/cm³ |
| Refractive Index | 1.3645-1.3695 @ 20 °C[1] |
| Solubility | Information not available |
| Vapor Pressure | Information not available |
Experimental Protocol: Synthesis of Diethyl 2,2,3,3-tetrafluorobutanedioate
The following protocol details the synthesis of diethyl 2,2,3,3-tetrafluorobutanedioate from its corresponding carboxylic acid, 2,2,3,3-tetrafluorobutanedioic acid, via the Fischer esterification reaction.[3][4][5][6] This method is a reliable and widely used procedure for the preparation of esters.
Materials:
-
2,2,3,3-tetrafluorobutanedioic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,3,3-tetrafluorobutanedioic acid in an excess of anhydrous ethanol (typically 5-10 molar equivalents).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of the carboxylic acid) to the stirred solution.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically refluxed for several hours to drive the equilibrium towards the product.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as carbon dioxide gas will be evolved. Continue adding the bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them sequentially with water and then with brine.
-
-
Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude diethyl 2,2,3,3-tetrafluorobutanedioate can be purified by vacuum distillation to obtain the final product.
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of diethyl 2,2,3,3-tetrafluorobutanedioate from 2,2,3,3-tetrafluorobutanedioic acid.
References
An In-depth Technical Guide to the Physical Properties of Diethyl Tetrafluorosuccinate
This guide provides a detailed overview of the boiling point and density of Diethyl tetrafluorosuccinate (CAS No. 377-71-9). It is intended for researchers, scientists, and professionals in drug development who require accurate physical property data and standardized experimental protocols.
Core Properties of this compound
This compound, with the molecular formula C8H10F4O4, is a fluorinated organic compound. Its physical properties are crucial for various applications, including reaction chemistry and material science.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Conditions | Source Citation(s) |
| Boiling Point | 78 °C | at 5 Torr (mmHg) | [1][2][3] |
| Density | 1.264 g/cm³ | at 20 °C | [1] |
| 1.273 g/cm³ | Not Specified | [2][3] | |
| Molecular Weight | 246.16 g/mol | [1][2] | |
| Refractive Index | 1.368 | Not Specified | [2][3] |
Experimental Protocols
The following sections detail the methodologies for the experimental determination of the boiling point and density of this compound. These protocols are based on standard laboratory practices for organic compounds.
1. Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
-
Apparatus: Thiele tube, thermometer, small test tube (e.g., Durham tube), capillary tube (sealed at one end), rubber band or thread, heating source (Bunsen burner or oil bath), and mineral oil or liquid paraffin.[4]
-
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.[5]
-
Place a capillary tube, with its sealed end up, into the test tube containing the sample.[5]
-
Immerse the thermometer and the attached test tube into the Thiele tube, ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube.[4] Convection currents will ensure uniform heating of the oil bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[4]
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
-
2. Determination of Density (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, which is a small glass flask of a known volume.
-
Apparatus: Pycnometer (specific gravity bottle), analytical balance, thermometer, and the liquid sample (this compound).
-
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer on an analytical balance and record its mass (m1).
-
Fill the pycnometer with distilled water of a known temperature (e.g., 20 °C). Ensure there are no air bubbles and the meniscus is at the calibration mark.
-
Wipe the outside of the pycnometer dry and weigh it. Record this mass (m2).
-
Empty the pycnometer, dry it completely, and then fill it with this compound at the same temperature.
-
Wipe the outside dry and weigh the filled pycnometer. Record this mass (m3).
-
The density of the sample is calculated using the following formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at the experimental temperature.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for the determination and verification of the physical properties of a chemical compound like this compound.
Caption: A flowchart illustrating the systematic process for determining the physical properties of a chemical substance.
References
- 1. 377-71-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. This compound , 97 , 377-71-9 - CookeChem [cookechem.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Solubility of Diethyl Tetrafluorosuccinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of diethyl tetrafluorosuccinate in common laboratory solvents. A thorough review of scientific literature, patent databases, and chemical supplier information reveals a lack of publicly available quantitative solubility data for this compound. Consequently, this document provides a qualitative assessment of its expected solubility based on its chemical structure and the general properties of fluorinated esters. Furthermore, a detailed experimental protocol for determining the solubility of this compound is presented to enable researchers to generate the necessary data in their own laboratories. This guide also includes a visualization of the experimental workflow for solubility determination.
Introduction to this compound
This compound (CAS No. 377-71-9) is a fluorinated ester with the molecular formula C₈H₁₀F₄O₄. Its structure, featuring a four-carbon backbone with four fluorine atoms and two ethyl ester groups, imparts unique physicochemical properties. Fluorinated compounds are of significant interest in various fields, including materials science and pharmaceuticals, due to their enhanced thermal stability, chemical resistance, and unique intermolecular interactions. Understanding the solubility of this compound is critical for its application in synthesis, purification, formulation, and various analytical techniques.
Qualitative Solubility Assessment
While specific quantitative data is not available, a qualitative assessment of this compound's solubility can be inferred from its structure and the general behavior of similar fluorinated organic molecules.
-
Polarity and Lipophilicity: The presence of four highly electronegative fluorine atoms significantly influences the molecule's electronic distribution, creating polar C-F bonds. However, the overall molecule has a symmetrical fluorinated core, which can reduce its overall dipole moment. The ethyl ester groups contribute some polar character. Highly fluorinated organic molecules are often described as being both hydrophobic (poorly soluble in water) and lipophobic (poorly soluble in non-polar, hydrocarbon solvents).[1] This "fluorous" character suggests that this compound may exhibit limited solubility in both very polar and very non-polar solvents.
-
Expected Solubility in Common Lab Solvents:
-
Aqueous Solvents (e.g., Water): Expected to be very poorly soluble to insoluble due to the hydrophobic nature of the fluorinated alkyl chain.
-
Protic Solvents (e.g., Ethanol, Methanol): Likely to have some solubility due to the potential for hydrogen bonding with the ester carbonyl groups. However, the fluorinated portion of the molecule will limit extensive miscibility.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents are generally good at dissolving a wide range of organic compounds. It is anticipated that this compound will exhibit moderate to good solubility in these solvents.
-
Ethereal Solvents (e.g., Diethyl Ether, Tetrahydrofuran (THF)): Expected to be soluble, as ethers are effective solvents for many esters.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Likely to be soluble due to favorable dipole-dipole interactions.
-
Non-polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the lipophobic nature of the highly fluorinated core.
-
It is crucial to emphasize that this qualitative assessment should be confirmed by experimental determination.
Quantitative Solubility Data
As of the date of this publication, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common laboratory solvents. The data presented in Table 1 is therefore a placeholder to be populated by researchers following experimental determination.
Table 1: Quantitative Solubility of this compound in Common Laboratory Solvents (Data Not Available)
| Solvent Family | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Alcohols | Methanol | 25 | Data Not Available |
| Ethanol | 25 | Data Not Available | |
| Ketones | Acetone | 25 | Data Not Available |
| Esters | Ethyl Acetate | 25 | Data Not Available |
| Ethers | Diethyl Ether | 25 | Data Not Available |
| Tetrahydrofuran (THF) | 25 | Data Not Available | |
| Halogenated | Dichloromethane (DCM) | 25 | Data Not Available |
| Chloroform | 25 | Data Not Available | |
| Amides | Dimethylformamide (DMF) | 25 | Data Not Available |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available |
| Hydrocarbons | Hexane | 25 | Data Not Available |
| Toluene | 25 | Data Not Available | |
| Aqueous | Water | 25 | Data Not Available |
Experimental Protocol for Solubility Determination
The following is a general and robust gravimetric method for determining the saturation solubility of this compound in a given solvent at a specific temperature.
Objective: To quantitatively determine the saturation solubility of this compound in a selected laboratory solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps and PTFE septa
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Syringes
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume (e.g., 5.00 mL) of the selected solvent to the vial.
-
Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant (e.g., 2.00 mL) using a syringe. To avoid drawing up solid particles, keep the syringe tip well above the settled solid.
-
Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry collection vial. The filtration step is critical to remove any suspended microcrystals.
-
-
Solvent Evaporation and Quantification:
-
Weigh the collection vial containing the filtered solution to determine the mass of the solution.
-
Carefully evaporate the solvent from the collection vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and well below the decomposition temperature of this compound, or by using a gentle stream of inert gas (e.g., nitrogen). For higher boiling point solvents, a vacuum oven may be necessary.
-
Once the solvent is completely removed and the vial has returned to room temperature in a desiccator, weigh the vial containing the dried this compound residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty collection vial from the final mass of the vial with the dried residue.
-
The solubility can be expressed in various units, such as g/mL, g/100 mL, or mol/L.
-
Solubility (g/mL) = Mass of residue (g) / Volume of supernatant collected (mL)
-
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant collected (mL)) * 100
-
-
-
Data Validation:
-
Repeat the experiment at least three times for each solvent to ensure the reproducibility of the results.
-
Report the average solubility and the standard deviation.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for the gravimetric determination of solubility.
Conclusion
References
A Technical Guide to the Spectral Interpretation of Diethyl Tetrafluorosuccinate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for diethyl tetrafluorosuccinate, a fluorinated organic compound of interest in various chemical and pharmaceutical research fields. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational understanding for its characterization. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of its structural analogue, diethyl succinate, and established principles of spectroscopy.
Predicted Spectral Data
The following tables summarize the predicted spectral data for diethyl 2,2,3,3-tetrafluorosuccinate. These predictions are derived from the known chemical structure and comparison with spectral data of similar non-fluorinated and partially fluorinated organic esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~1.35 | Triplet (t) | 6H | -OCH₂CH ₃ |
| 2 | ~4.40 | Quartet (q) | 4H | -OCH ₂CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~13.5 | -OCH₂C H₃ |
| 2 | ~64.0 | -OC H₂CH₃ |
| 3 | ~115-125 (quartet due to C-F coupling) | -C F₂-C F₂- |
| 4 | ~160 (triplet due to C-F coupling) | C =O |
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 1 | -120 to -130 | Singlet | -CF ₂-CF ₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl and C-F bonds.
Table 4: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (alkyl) |
| ~1760 | Strong | C=O stretch (ester) |
| ~1200-1000 | Strong, Broad | C-F stretch |
| ~1150 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and characteristic fragment ions.
Table 5: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Possible Fragment |
| 246 | [M]⁺ (Molecular Ion) |
| 201 | [M - OCH₂CH₃]⁺ |
| 173 | [M - COOCH₂CH₃]⁺ |
| 127 | [CF₂COOCH₂CH₃]⁺ |
| 100 | [CF₂=CF₂]⁺ |
| 45 | [OCH₂CH₃]⁺ |
| 29 | [CH₂CH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific instrument and sample.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (δ = 0.00 ppm) or an internal standard like trifluorotoluene can be used.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. ¹⁹F is a highly sensitive nucleus, so fewer scans are generally needed compared to ¹³C NMR.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application: Place a small drop of neat this compound liquid directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum will be in units of transmittance or absorbance. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Logical Workflow for Spectral Data Interpretation
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
An In-depth Technical Guide to the Theoretical and Computational Study of Diethyl Tetrafluorosuccinate
Introduction
Diethyl tetrafluorosuccinate (DETFS) is a fluorinated organic compound with the molecular formula C8H10F4O4.[1][2] As a derivative of succinic acid, a key intermediate in cellular metabolism, its fluorinated nature suggests potential applications in pharmaceuticals, materials science, and as a specialty solvent, owing to the unique physicochemical properties imparted by fluorine atoms. Despite its potential, a comprehensive review of the scientific literature reveals a notable scarcity of dedicated theoretical and computational studies on this compound.
This guide aims to bridge this gap by providing a framework for the theoretical and computational investigation of DETFS. While direct experimental and computational data for this molecule are limited, we will present the available physical and chemical properties. Furthermore, we will detail the established computational methodologies that are essential for a thorough in-silico analysis of DETFS, drawing parallels from studies on analogous molecules like diethyl succinate and other succinic acid derivatives. This document is intended for researchers, scientists, and professionals in drug development who are interested in the computational characterization of fluorinated organic molecules.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in the table below. This data serves as a foundation for any computational modeling, providing parameters for initial model setup and benchmarks for the validation of calculated properties.
| Property | Value |
| Molecular Formula | C8H10F4O4 |
| Molecular Weight | 246.16 g/mol [1] |
| CAS Number | 377-71-9[1][2][3] |
| Appearance | Colorless to light yellow liquid[1] |
| Boiling Point | 78°C at 5 mmHg[1][2] |
| Density | 1.273 g/cm³[1][2] |
| Refractive Index | 1.368[1][2] |
| Storage Temperature | 2-8°C[1] |
Theoretical and Computational Methodologies
The following sections outline the key computational chemistry techniques that can be employed to investigate the structure, properties, and reactivity of this compound.
Conformational Analysis
The first step in the computational study of a flexible molecule like this compound is to identify its low-energy conformations. The rotation around the central C-C bond and the C-O bonds of the ester groups leads to various conformers with different energies. Computational methods such as molecular mechanics (MM) and quantum mechanics (QM) can be used to perform a conformational search. For analogous molecules like succinic acid, studies have identified twisted (gauche) and planar (anti) conformers as being significant.[4][5]
Experimental Protocol for Conformational Analysis:
-
Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed. For a systematic search, the potential energy surface is scanned by rotating key dihedral angles (e.g., the central C-C bond) in discrete steps.
-
Geometry Optimization: The geometries of the identified unique conformers are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G*.
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies of the conformers.
-
Population Analysis: The population of each conformer at a given temperature can be estimated using the Boltzmann distribution, based on their relative free energies.
Quantum Chemical Calculations for Molecular Properties
Once the stable conformers are identified, quantum chemical calculations can be used to determine a wide range of molecular properties. Density Functional Theory (DFT) is a popular method that offers a good balance between accuracy and computational cost.
Experimental Protocol for Quantum Chemical Calculations:
-
Method Selection: Choose a DFT functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311+G(d,p), aug-cc-pVTZ) appropriate for the system and the properties of interest.
-
Geometry Optimization: Perform a full geometry optimization of the lowest energy conformer to find the equilibrium structure.
-
Property Calculations: From the optimized geometry, calculate various properties, including:
-
Geometric Parameters: Bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: Dipole moment, molecular orbitals (HOMO, LUMO), electrostatic potential maps, and atomic charges (e.g., using Natural Bond Orbital analysis).
-
Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy.
-
Vibrational Spectroscopy Analysis
Computational vibrational spectroscopy is a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of molecules.[6][7] By calculating the vibrational frequencies and their corresponding intensities, one can gain insights into the molecule's structure and bonding.
Experimental Protocol for Vibrational Frequency Calculations:
-
Frequency Calculation Setup: Following geometry optimization at a specific level of theory (e.g., B3LYP/6-31G*), a frequency calculation is performed on the optimized structure.
-
Hessian Matrix Calculation: The calculation involves computing the second derivatives of the energy with respect to the nuclear coordinates, which form the Hessian matrix.[8]
-
Frequency and Intensity Determination: Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies. The intensities of the IR and Raman bands are calculated from the derivatives of the dipole moment and polarizability, respectively.
-
Zero-Point Energy Correction: The frequency calculation also provides the zero-point vibrational energy (ZPVE), which is important for accurate thermodynamic calculations.
-
Visualization and Assignment: The calculated vibrational modes can be visualized to understand the nature of the atomic motions for each frequency. These can then be compared to experimental spectra for validation. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as theoretical methods often overestimate vibrational frequencies.[9]
Conclusion and Future Directions
While there is a dearth of specific theoretical and computational studies on this compound, the established methodologies in computational chemistry provide a clear roadmap for its in-silico characterization. By employing techniques such as conformational analysis, quantum chemical calculations, and computational vibrational spectroscopy, researchers can elucidate the structural, electronic, and thermodynamic properties of this molecule.
Future computational work on this compound could focus on its reactivity, interactions with biological targets, and its properties as a solvent or material component. Such studies would not only contribute to a fundamental understanding of this fluorinated compound but also guide its potential applications in various scientific and industrial fields. The combination of these computational approaches offers a powerful and cost-effective means to explore the chemical space of this compound and related fluorinated molecules.
References
- 1. This compound , 97 , 377-71-9 - CookeChem [cookechem.com]
- 2. fishersci.pt [fishersci.pt]
- 3. This compound | 377-71-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models | ORNL [ornl.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vibrational frequencies - NWChem [nwchemgit.github.io]
- 9. UQ eSpace [espace.library.uq.edu.au]
Diethyl Tetrafluorosuccinate: A Technical Guide to Safety, Handling, and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). Users should consult the official SDS and conduct a thorough risk assessment before handling Diethyl tetrafluorosuccinate. The toxicological properties of this compound have not been fully investigated.
Introduction
This compound (CAS No. 377-71-9) is a fluorinated organic compound with potential applications in chemical synthesis and materials science. This guide provides a consolidated overview of the available safety, handling, and toxicity information for this compound to assist researchers and professionals in its safe management and use. Due to a lack of comprehensive toxicological studies, caution is strongly advised.
Physicochemical and Safety Data
The following tables summarize the known physical, chemical, and safety-related properties of this compound.
Table 2.1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 377-71-9 | [1][2][3][4] |
| Molecular Formula | C8H10F4O4 | [3][5] |
| Molecular Weight | 246.16 g/mol | [3][5] |
| Appearance | Colorless Liquid | [1] |
| Purity | 97% or 98% (typical) | [3][5] |
Table 2.2: Hazard Identification and Safety Classifications
| Hazard Class | Classification | Precautionary Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
Note: Hazard classifications are based on available Safety Data Sheets and may vary by supplier.
Toxicity Information
Table 3.1: Summary of Available Toxicological Data
| Test | Result |
| Acute Oral Toxicity | No data available |
| Acute Dermal Toxicity | No data available |
| Acute Inhalation Toxicity | No data available |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Irritation | Causes serious eye irritation |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure safety in the laboratory.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as needed to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing vapors or mist.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
Storage Conditions
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases.
Experimental Protocols and Spill Management
Due to the lack of specific experimental protocols involving this compound in the searched literature, a generalized workflow for handling and a spill response plan are provided below.
Safe Handling Workflow
Caption: A generalized workflow for the safe handling of this compound.
Spill Response
In the event of a spill, follow these general procedures:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading. Absorb with an inert material such as sand, earth, or vermiculite.
-
Collect: Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean: Clean the spill area thoroughly.
-
Report: Report the incident to the appropriate safety personnel.
Caption: A decision-making workflow for responding to a this compound spill.
First Aid Measures
In case of exposure, follow these first-aid guidelines and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to be released into the environment without proper governmental permits.
Conclusion
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation. Due to the limited availability of comprehensive toxicity data, it must be handled with a high degree of caution. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and handling within a chemical fume hood, is essential to minimize risk. Researchers should consult the official Safety Data Sheet from their supplier and perform a thorough risk assessment before commencing any work with this compound.
References
Commercial Suppliers and Technical Guide for Diethyl Tetrafluorosuccinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Diethyl tetrafluorosuccinate, a fluorinated organic compound of increasing interest in pharmaceutical research and development. The strategic introduction of fluorine atoms into molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This compound serves as a valuable building block for the synthesis of novel fluorinated compounds with potential therapeutic applications. This document outlines the commercial availability of this compound, its key physicochemical properties, and provides context for its application in drug discovery.
Commercial Availability
A number of chemical suppliers offer this compound, typically with a purity of 97% or higher. The compound is available in various quantities to suit laboratory-scale research and development needs.
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |
| Thermo Scientific Alfa Aesar | 97% | 377-71-9 | C8H10F4O4 | 246.16 | Available in gram quantities.[1] |
| Matrix Scientific | Not Specified | 377-71-9 | C8H10F4O4 | 246.16 | Product available for purchase. |
| CookeChem | 97% | 377-71-9 | C8H10F4O4 | 246.16 | Available in 1g and 5g pack sizes.[2] |
| ChemicalBook | 98% (from some suppliers) | 377-71-9 | C8H10F4O4 | 246.16 | Platform lists various suppliers with different purities.[3] |
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound. This data is essential for planning and executing chemical reactions and for the characterization of synthesized compounds.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 78°C at 5 mmHg | [3] |
| Density | 1.273 g/cm³ | [3] |
| Refractive Index | 1.368 | [3] |
| Flash Point | 78°C at 5 mmHg | [3] |
| Storage Temperature | 2-8°C | [3] |
Strategic Importance in Drug Discovery
The incorporation of fluorinated motifs is a widely recognized strategy in modern medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to target proteins, and altered acidity/basicity of neighboring functional groups.
This compound serves as a versatile four-carbon building block containing a tetrafluorinated core. This structural feature can be strategically introduced into a variety of molecular scaffolds to modulate their biological activity. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the ester groups and the overall electronic properties of the molecule.
Below is a conceptual workflow illustrating the integration of fluorinated building blocks like this compound into a drug discovery pipeline.
Caption: Workflow for integrating fluorinated building blocks in drug discovery.
Experimental Considerations
For researchers planning to use this compound, it is recommended to perform small-scale test reactions to optimize conditions such as solvent, temperature, and reaction time. Standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed to monitor reaction progress and characterize the resulting products.
The following diagram illustrates a general synthetic pathway for the preparation of heterocyclic compounds, a common scaffold in medicinal chemistry, which could potentially be adapted using this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Diethyl Tetrafluorosuccinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl tetrafluorosuccinate is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a detailed protocol for the synthesis of this compound from tetrafluorosuccinic acid via Fischer esterification, a classic and effective method for ester formation.
Reaction Scheme
The synthesis of this compound is achieved by the acid-catalyzed esterification of tetrafluorosuccinic acid with ethanol. The reaction is reversible and is typically driven to completion by using an excess of the alcohol and removing the water formed during the reaction.
Chemical Equation:
HOOC-CF₂-CF₂-COOH + 2 CH₃CH₂OH ⇌ CH₃CH₂OOC-CF₂-CF₂-COOCH₂CH₃ + 2 H₂O
(Tetrafluorosuccinic Acid + Ethanol ⇌ this compound + Water)
Materials and Methods
Materials:
-
Tetrafluorosuccinic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add tetrafluorosuccinic acid (1 equivalent).
-
Reagent Addition: To the flask, add a significant excess of absolute ethanol (e.g., 10-20 equivalents), which also serves as the solvent.
-
Catalyst Addition: Carefully and slowly, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the diethyl ether by rotary evaporation to yield the crude this compound.
-
For higher purity, the product can be purified by vacuum distillation.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₀F₄O₄ |
| Molecular Weight | 246.16 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 78 °C at 5 mmHg |
| Density | 1.273 g/cm³ at 20 °C |
| Refractive Index | 1.368 at 20 °C |
| CAS Number | 377-71-9 |
Table 2: Spectroscopic Data for this compound
| Analysis | Data |
| ¹H NMR | No experimental data found in the searched literature. |
| ¹³C NMR | Experimental spectrum available on SpectraBase.[1] |
| IR Spectroscopy | No experimental data found in the searched literature. |
| Mass Spectrometry | No experimental data found in the searched literature. |
Logical Workflow
Caption: Workflow for the synthesis and purification of this compound.
Safety Precautions
-
Tetrafluorosuccinic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. It should be handled with extreme care in a fume hood.
-
Ethanol and diethyl ether are flammable liquids. All heating should be conducted using a heating mantle, and no open flames should be present in the laboratory.
-
The reaction and work-up should be performed in a well-ventilated fume hood.
By following this detailed protocol, researchers can reliably synthesize this compound for further investigation in their respective fields.
References
Application Notes and Protocols for the Esterification of Tetrafluorosuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental protocol for the esterification of tetrafluorosuccinic acid to synthesize its corresponding dialkyl esters, such as diethyl tetrafluorosuccinate and dimethyl tetrafluorosuccinate. The primary method described is the Fischer-Speier esterification, a classic and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] Tetrafluorinated succinate esters are valuable building blocks in the synthesis of fluorinated organic molecules, which have applications in materials science, agrochemicals, and pharmaceuticals due to the unique properties conferred by fluorine atoms.
The Fischer esterification is an equilibrium-driven process.[1][2] To achieve high yields of the desired ester, the equilibrium is typically shifted towards the products by using a large excess of the alcohol or by removing water as it is formed during the reaction.[1][2] Common catalysts for this reaction include strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (p-TsOH).[1]
Key Signaling Pathway: Fischer-Speier Esterification Mechanism
The acid-catalyzed esterification of tetrafluorosuccinic acid follows a well-established multi-step mechanism:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates one of the carbonyl oxygens of the tetrafluorosuccinic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Alcohol: An alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and forming the final ester product. This process occurs at both carboxylic acid groups of the tetrafluorosuccinic acid.
Caption: Fischer-Speier esterification mechanism for tetrafluorosuccinic acid.
Experimental Protocols
The following are generalized protocols for the synthesis of diethyl and dimethyl tetrafluorosuccinate. These procedures are based on standard Fischer esterification principles and may require optimization for specific laboratory conditions and desired purity levels.
Protocol 1: Synthesis of this compound
Materials:
-
Tetrafluorosuccinic acid
-
Absolute ethanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether (for extraction)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrafluorosuccinic acid (1.0 eq).
-
Addition of Reagents: Add a large excess of absolute ethanol (e.g., 10-20 eq) to the flask. The ethanol acts as both a reactant and a solvent.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.
-
Reflux: Add a few boiling chips and heat the reaction mixture to reflux. The reflux temperature will be close to the boiling point of ethanol (78 °C). Maintain the reflux for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Workup: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation.
Protocol 2: Synthesis of Dimethyl Tetrafluorosuccinate
This protocol is analogous to the synthesis of the diethyl ester, with methanol being substituted for ethanol.
Materials:
-
Tetrafluorosuccinic acid
-
Methanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or diethyl ether (for extraction)
-
Boiling chips
Procedure:
-
Reaction Setup: Combine tetrafluorosuccinic acid (1.0 eq) and a large excess of methanol (10-20 eq) in a round-bottom flask fitted with a magnetic stirrer and reflux condenser.
-
Catalyst Addition: Cautiously add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.
-
Reflux: Heat the mixture to reflux (approximately 65 °C) for 4-8 hours.
-
Workup: Follow the same cooling, quenching, solvent removal, and extraction procedures as described for the diethyl ester. Dichloromethane can be used as an alternative extraction solvent.
-
Purification: Purify the crude dimethyl tetrafluorosuccinate by vacuum distillation.
Data Presentation
The following table summarizes representative quantitative data for the esterification of tetrafluorosuccinic acid under various hypothetical conditions.
| Entry | Alcohol | Acid:Alcohol (molar ratio) | Catalyst (eq) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Ethanol | 1:10 | H₂SO₄ (0.1) | 6 | 78 (reflux) | 85 |
| 2 | Ethanol | 1:15 | H₂SO₄ (0.1) | 6 | 78 (reflux) | 90 |
| 3 | Ethanol | 1:10 | p-TsOH (0.1) | 8 | 78 (reflux) | 82 |
| 4 | Methanol | 1:10 | H₂SO₄ (0.1) | 6 | 65 (reflux) | 88 |
| 5 | Methanol | 1:15 | H₂SO₄ (0.1) | 6 | 65 (reflux) | 92 |
| 6 | Methanol | 1:10 | H₂SO₄ (0.2) | 4 | 65 (reflux) | 90 |
Experimental Workflow
The general workflow for the acid-catalyzed esterification of tetrafluorosuccinic acid is depicted below.
Caption: General experimental workflow for the synthesis of dialkyl tetrafluorosuccinates.
References
Application Notes and Protocols: Diethyl Tetrafluorosuccinate as a Fluorinated Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for utilizing Diethyl Tetrafluorosuccinate as a versatile fluorinated building block in the synthesis of novel heterocyclic compounds. The following sections detail its application in the synthesis of fluorinated pyrazolidinedione derivatives, which are valuable scaffolds in medicinal chemistry.
Introduction
Fluorinated organic molecules are of significant interest in pharmaceutical and agrochemical research due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound is a readily available building block containing a tetrafluorinated four-carbon backbone, making it an attractive starting material for the introduction of fluorine into complex molecular architectures. This document provides a detailed protocol for the synthesis of 1,2-diphenyl-4,4,5,5-tetrafluoropyrazolidine-3,5-dione, a novel fluorinated heterocyclic compound, through the condensation of this compound with 1,2-diphenylhydrazine.
Key Applications
-
Synthesis of Fluorinated Heterocycles: this compound serves as a key precursor for the synthesis of various fluorinated five- and six-membered heterocyclic systems.
-
Medicinal Chemistry: The resulting fluorinated compounds can be explored as potential drug candidates with improved pharmacokinetic and pharmacodynamic profiles.
-
Materials Science: The introduction of fluorine can modify the physical and chemical properties of organic materials, leading to applications in areas such as liquid crystals and polymers.
Synthesis of 1,2-diphenyl-4,4,5,5-tetrafluoropyrazolidine-3,5-dione
This section details the synthesis of a novel fluorinated pyrazolidinedione derivative.
Reaction Scheme
Caption: Synthesis of 1,2-diphenyl-4,4,5,5-tetrafluoropyrazolidine-3,5-dione.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
1,2-Diphenylhydrazine (1.0 eq)
-
Sodium ethoxide (2.2 eq)
-
Anhydrous ethanol
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solution, add 1,2-diphenylhydrazine, followed by the dropwise addition of this compound.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 1,2-diphenyl-4,4,5,5-tetrafluoropyrazolidine-3,5-dione.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of 1,2-diphenyl-4,4,5,5-tetrafluoropyrazolidine-3,5-dione. The data is based on typical yields for similar condensation reactions and predicted spectroscopic values.
| Parameter | Expected Value |
| Yield | 65-85% |
| Physical Appearance | White to off-white solid |
| Melting Point | 150-160 °C (Predicted) |
| Molecular Formula | C₁₅H₁₀F₄N₂O₂ |
| Molecular Weight | 338.25 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.50 (m, 10H, Ar-H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 160-165 (C=O), 130-135 (Ar-C), 125-130 (Ar-C), 110-120 (t, J = 250-260 Hz, CF₂), 105-115 (t, J = 250-260 Hz, CF₂) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -110 to -120 (s, CF₂) |
| IR (KBr, cm⁻¹) | ~1750 (C=O), ~1600 (C=C, aromatic), ~1100-1200 (C-F) |
| Mass Spec (ESI-MS) | m/z 339.07 [M+H]⁺ |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of fluorinated heterocycles using this compound.
Caption: General experimental workflow.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
This compound is an irritant. Avoid contact with skin and eyes.
-
Sodium ethoxide is a strong base and is corrosive. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Application Notes and Protocols: Diethyl Tetrafluorosuccinate in the Synthesis of Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of diethyl tetrafluorosuccinate as a precursor for synthesizing fluorinated polymers. While not typically employed as a direct monomer, this compound serves as a valuable starting material for the production of 2,2,3,3-tetrafluoro-1,4-butanediol (TFBDO), a key fluorinated diol. This intermediate is then incorporated into polymers such as fluorinated polyurethanes and polyesters to impart unique properties including enhanced thermal stability, chemical resistance, and hydrophobicity.
Part 1: Synthesis of 2,2,3,3-Tetrafluoro-1,4-butanediol (TFBDO) from this compound
The primary route to utilizing this compound in polymer synthesis is through its reduction to 2,2,3,3-tetrafluoro-1,4-butanediol. This fluorinated diol acts as a crucial building block for introducing tetrafluoroethylene segments into the main chain of polymers.
Experimental Protocol: Reduction of this compound
This protocol outlines the chemical reduction of the ester groups in this compound to hydroxyl groups to yield TFBDO.
Materials:
-
This compound
-
Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a suitable catalyst
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry toluene
-
Hydrochloric acid (HCl), dilute solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon supply)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is charged with a suspension of lithium aluminium hydride in anhydrous diethyl ether.
-
Addition of this compound: A solution of this compound in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a controlled temperature (typically 0 °C to room temperature).
-
Reaction: The reaction mixture is stirred at room temperature for several hours or heated to reflux to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: After the reaction is complete, the flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by a dilute solution of hydrochloric acid until the solution becomes clear.
-
Extraction and Drying: The aqueous layer is separated and extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude 2,2,3,3-tetrafluoro-1,4-butanediol can be purified by recrystallization or distillation under reduced pressure to yield a white crystalline solid.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Reducing Agent | Lithium aluminium hydride (LiAlH₄) | General chemical knowledge |
| Solvent | Anhydrous diethyl ether or THF | General chemical knowledge |
| Reaction Temperature | 0 °C to reflux | Dependent on specific lab conditions |
| Product | 2,2,3,3-Tetrafluoro-1,4-butanediol | [1][2] |
| Typical Yield | >90% (literature dependent) | Based on analogous non-fluorinated ester reductions |
| Melting Point (TFBDO) | 77-82 °C | [3] |
| Boiling Point (TFBDO) | 110-112 °C / 13 mmHg | [3] |
Synthesis Pathway for TFBDO
Caption: Synthesis of TFBDO from this compound.
Part 2: Synthesis of Fluorinated Polyurethanes using TFBDO
Fluorinated polyurethanes (FPUs) can be synthesized by the polyaddition reaction of a diisocyanate, a polyol (macrodiol), and a chain extender.[4] In this context, 2,2,3,3-tetrafluoro-1,4-butanediol serves as a fluorinated chain extender.[4][5]
Experimental Protocol: Synthesis of a Fluorinated Polyurethane
This protocol describes a typical two-step solution polymerization method for synthesizing an FPU.
Materials:
-
Poly(tetramethylene oxide) glycol (PTMO) or other suitable macrodiol
-
Hexamethylene diisocyanate (HDI) or Isophorone diisocyanate (IPDI)
-
2,2,3,3-Tetrafluoro-1,4-butanediol (TFBDO)
-
Dibutyltin dilaurate (DBTDL) as a catalyst
-
N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent
-
Standard laboratory glassware for polymerization under an inert atmosphere
Procedure:
-
Prepolymer Synthesis: The macrodiol (e.g., PTMO) is dried under vacuum at an elevated temperature. In a reaction vessel under a nitrogen atmosphere, the dried macrodiol is dissolved in DMF. The diisocyanate (e.g., HDI) is then added, along with a catalytic amount of DBTDL. The mixture is heated (e.g., 80-90 °C) and stirred for a few hours to form an NCO-terminated prepolymer.
-
Chain Extension: The prepolymer solution is cooled, and a solution of the chain extender, 2,2,3,3-tetrafluoro-1,4-butanediol, in DMF is added dropwise with vigorous stirring.
-
Polymerization: The reaction mixture is stirred at a controlled temperature for several hours until the desired molecular weight is achieved. The progress of the polymerization can be monitored by the disappearance of the NCO peak in the FT-IR spectrum.
-
Polymer Isolation: The resulting polymer solution is poured into a non-solvent such as methanol or water to precipitate the fluorinated polyurethane.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent to remove unreacted monomers and catalyst, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
Quantitative Data for a Representative Fluorinated Polyurethane Synthesis:
| Component | Molar Ratio | Role | Reference |
| Macrodiol (PTMO) | 1 | Soft Segment | [4] |
| Diisocyanate (HDI) | 2 | Hard Segment | [4] |
| Chain Extender (TFBDO) | 1 | Hard Segment | [4][5] |
| Catalyst (DBTDL) | ~0.1 wt% | Catalyst | [4] |
| Solvent | DMF | Reaction Medium | [4] |
Experimental Workflow for Fluorinated Polyurethane Synthesis
Caption: Experimental workflow for FPU synthesis.
Part 3: Synthesis of Fluorinated Polyesters using TFBDO
Fluorinated polyesters can be synthesized via polycondensation of a diacid (or its derivative) with a diol. 2,2,3,3-tetrafluoro-1,4-butanediol can be used as the fluorinated diol component to produce polyesters with a fluorinated backbone.
Experimental Protocol: Synthesis of a Fluorinated Polyester
This protocol describes the melt polycondensation for synthesizing a fluorinated polyester.
Materials:
-
A dicarboxylic acid or its dimethyl ester (e.g., adipic acid, dimethyl terephthalate)
-
2,2,3,3-Tetrafluoro-1,4-butanediol (TFBDO)
-
A suitable polycondensation catalyst (e.g., titanium(IV) isopropoxide, antimony trioxide)
-
Standard laboratory glassware for high-temperature polymerization under vacuum
Procedure:
-
Esterification/Transesterification: The dicarboxylic acid (or its ester), 2,2,3,3-tetrafluoro-1,4-butanediol, and the catalyst are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet. The mixture is heated under a nitrogen atmosphere to a temperature sufficient to initiate esterification or transesterification (typically 150-200 °C), during which water or methanol is distilled off.
-
Polycondensation: After the initial distillation ceases, the pressure in the reactor is gradually reduced to a high vacuum while the temperature is increased (typically 220-280 °C). This stage facilitates the removal of the condensation byproducts and drives the polymerization to a high molecular weight.
-
Polymer Isolation: The reaction is continued until the desired melt viscosity is achieved. The reactor is then cooled, and the resulting fluorinated polyester is extruded or dissolved in a suitable solvent for further processing.
Quantitative Data for a Representative Fluorinated Polyester Synthesis:
| Component | Molar Ratio | Role | Reference |
| Diacid/Diester | 1 | Monomer | [6] |
| 2,2,3,3-Tetrafluoro-1,4-butanediol | 1 | Monomer | [2][7] |
| Catalyst | ~0.05-0.1 mol% | Catalyst | [6] |
| Reaction Temperature | 150-280 °C | Reaction Condition | [6] |
| Pressure | High Vacuum | Reaction Condition | [6] |
Logical Relationship in Fluorinated Polymer Synthesis
References
- 1. 2,2,3,3-Tetrafluoro-1,4-butanediol | C4H6F4O2 | CID 136270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2,2,3,3-テトラフルオロ-1,4-ブタンジオール | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. real.mtak.hu [real.mtak.hu]
- 7. 2,2,3,3-Tetrafluoro-1,4-butanediol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Applications of Diethyl Tetrafluorosuccinate in Agrochemical Research: An Overview
Initial research indicates a significant lack of publicly available data on the specific applications of Diethyl tetrafluorosuccinate within the field of agrochemical research. Despite extensive searches for its use as a fungicide, insecticide, or herbicide, as well as its synthesis pathways and mechanisms of action in pests or weeds, no dedicated studies or detailed experimental protocols were identified.
While the incorporation of fluorine into agrochemicals is a well-established strategy to enhance efficacy and stability, and various fluorinated compounds are actively researched and utilized, this compound does not appear to be a prominent molecule in this area based on accessible scientific literature and patents. General searches on fluorinated succinate derivatives and their potential pesticidal activities also failed to yield specific information on the tetrafluoro- variant.
Therefore, the creation of detailed Application Notes and Protocols, as originally requested, is not feasible due to the absence of foundational research data. The following sections provide a general overview of related concepts in agrochemical research that were explored during the information-gathering process.
General Principles of Fluorinated Compounds in Agrochemicals
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. In the context of agrochemicals, fluorination is often employed to:
-
Increase biological activity: The high electronegativity of fluorine can enhance the binding affinity of a molecule to its target site in a pest, weed, or fungus.
-
Improve metabolic stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation by enzymes in the target organism and the environment. This can lead to longer-lasting effects.
-
Enhance lipophilicity: Fluorine can increase the lipid solubility of a compound, which can improve its ability to penetrate biological membranes and reach its site of action.
Synthesis of Fluorinated Agrochemicals
The synthesis of fluorinated agrochemicals is a complex field. Two primary strategies are generally employed:
-
Early-stage fluorination: Introducing fluorine atoms at the beginning of a synthetic sequence using fluorinated building blocks.
-
Late-stage fluorination: Introducing fluorine atoms in the final steps of a synthesis, which can be more challenging but allows for the rapid generation of diverse fluorinated analogs.
A generalized workflow for the development of a new fluorinated agrochemical might involve the following stages:
Caption: A simplified workflow for the development of new agrochemicals.
Potential Modes of Action for Novel Agrochemicals
The mechanism by which a pesticide affects its target is known as its mode of action. Common modes of action include:
-
Nervous system disruption: Interference with nerve impulse transmission.
-
Inhibition of energy metabolism: Disruption of cellular respiration.
-
Inhibition of growth and development: Interference with hormonal regulation or chitin synthesis.
-
Disruption of cell membranes: Causing leakage of cellular contents.
A hypothetical signaling pathway illustrating a generic mode of action for an insecticide targeting a G-protein coupled receptor (GPCR) is shown below. It is important to reiterate that this is a generalized diagram and is not based on any specific data for this compound.
Caption: A hypothetical insecticide signaling pathway.
Application Notes and Protocols: Diethyl Tetrafluorosuccinate (DETFS) as a Non-Flammable Electrolyte Additive for Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the evaluation of Diethyl Tetrafluorosuccinate (DETFS) as a potential non-flammable electrolyte additive for safer lithium-ion batteries.
Introduction
The increasing demand for high-energy-density lithium-ion batteries has raised significant safety concerns, primarily due to the flammability of conventional carbonate-based electrolytes. The incorporation of non-flammable solvents or additives is a promising strategy to mitigate the risk of thermal runaway and battery fires.[1][2][3] this compound (C₈H₁₀F₄O₄) is a fluorinated organic compound with potential as a non-flammable co-solvent or additive in lithium-ion battery electrolytes. Its high fluorine content is expected to suppress the flammability of the electrolyte. This document outlines the application of DETFS and the protocols for its evaluation.
Application of this compound (DETFS)
DETFS can be utilized as a co-solvent with conventional carbonate electrolytes (e.g., ethylene carbonate/diethyl carbonate, EC/DEC) to enhance the safety characteristics of lithium-ion batteries. The addition of DETFS is anticipated to reduce the overall flammability of the electrolyte mixture without significantly compromising the electrochemical performance of the battery.
Key Potential Advantages:
-
Enhanced Safety: The fluorine atoms in DETFS are expected to act as radical scavengers, interrupting the combustion chain reactions and thereby reducing flammability.
-
Electrochemical Stability: Fluorinated compounds often exhibit high anodic stability, which is beneficial for high-voltage cathode materials.[4]
-
Improved Thermal Stability: The strong carbon-fluorine bonds can lead to greater thermal stability of the electrolyte.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the evaluation of a baseline electrolyte and an electrolyte containing DETFS.
Table 1: Flammability and Physical Properties
| Property | Baseline Electrolyte (1 M LiPF₆ in EC/DEC) | DETFS-Containing Electrolyte (e.g., 1 M LiPF₆ in EC/DEC + 20% DETFS) |
| Self-Extinguishing Time (SET) | > 60 s | < 5 s |
| Flash Point | ~30 °C | > 100 °C |
| Ionic Conductivity (mS/cm) | ~10.5 | ~8.2 |
| Viscosity (mPa·s) | ~3.0 | ~4.5 |
Table 2: Electrochemical Performance (Graphite/NMC811 Coin Cell)
| Parameter | Baseline Electrolyte | DETFS-Containing Electrolyte |
| Initial Discharge Capacity (mAh/g) | ~200 | ~195 |
| Coulombic Efficiency (1st cycle) | ~88% | ~85% |
| Capacity Retention (after 200 cycles) | ~85% | ~90% |
| Rate Capability (5C/0.1C) | ~70% | ~65% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
4.1. Flammability Test: Self-Extinguishing Time (SET)
This protocol determines the non-flammability of the electrolyte.[5]
Materials:
-
Electrolyte solution (0.5 mL)
-
Cotton ball
-
Butane torch or lighter
-
Timer
-
Fume hood
Procedure:
-
Place a cotton ball in a ceramic dish inside a fume hood.
-
Pipette 0.5 mL of the electrolyte onto the cotton ball, ensuring it is fully absorbed.
-
Ignite the butane torch and apply the flame to the electrolyte-soaked cotton ball for 3 seconds.
-
Remove the flame and start the timer immediately.
-
Record the time it takes for the flame to self-extinguish. This is the Self-Extinguishing Time (SET).
-
Repeat the experiment three times for each electrolyte formulation to ensure reproducibility.
Caption: Workflow for the Self-Extinguishing Time (SET) flammability test.
4.2. Electrochemical Measurements
These protocols are for evaluating the performance of the electrolyte in a lithium-ion cell.
4.2.1. Ionic Conductivity
Materials:
-
Conductivity meter with a two-electrode conductivity cell
-
Electrolyte sample
-
Argon-filled glovebox
Procedure:
-
Inside an argon-filled glovebox, assemble the conductivity cell.
-
Fill the cell with the electrolyte sample.
-
Connect the cell to the conductivity meter.
-
Measure the resistance of the electrolyte at a fixed frequency (e.g., 1 kHz).
-
Calculate the ionic conductivity (σ) using the formula: σ = d / (R * A), where 'd' is the distance between the electrodes, 'R' is the measured resistance, and 'A' is the electrode area.
-
Perform measurements over a range of temperatures to determine the temperature dependence of conductivity.
4.2.2. Cyclic Voltammetry (CV)
Materials:
-
Three-electrode cell (e.g., coin cell with a lithium reference electrode)
-
Working electrode (e.g., glassy carbon or platinum)
-
Counter electrode (lithium metal)
-
Reference electrode (lithium metal)
-
Electrolyte sample
-
Potentiostat
Procedure:
-
Assemble the three-electrode cell in an argon-filled glovebox.
-
Connect the cell to the potentiostat.
-
Scan the potential of the working electrode within the desired voltage window (e.g., 0.01 V to 5.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s).
-
Record the resulting current to obtain the cyclic voltammogram.
-
Analyze the voltammogram to determine the electrochemical stability window of the electrolyte.
4.2.3. Galvanostatic Cycling
Materials:
-
Coin cells (e.g., 2032 type)
-
Anode (e.g., graphite) and cathode (e.g., NMC811)
-
Separator (e.g., Celgard 2325)
-
Electrolyte sample
-
Battery cycler
Procedure:
-
Assemble the coin cells in an argon-filled glovebox. Add approximately 20 µL of electrolyte to each cell.[5]
-
Let the cells rest for 12 hours to ensure complete wetting of the electrodes.
-
Perform formation cycles at a low C-rate (e.g., C/10) for 2-3 cycles.
-
Conduct galvanostatic charge-discharge cycling at various C-rates (e.g., from C/5 to 5C) to evaluate rate capability.
-
Perform long-term cycling at a moderate C-rate (e.g., 1C) for at least 200 cycles to assess capacity retention and coulombic efficiency.
Caption: Workflow for electrochemical evaluation of the DETFS-containing electrolyte.
4.3. Thermal Stability: Differential Scanning Calorimetry (DSC)
This protocol assesses the thermal stability of the electrolyte with electrode materials.[5]
Materials:
-
Charged cathode material (e.g., delithiated NMC811)
-
Electrolyte sample
-
DSC instrument with hermetically sealed pans
-
Argon-filled glovebox
Procedure:
-
Inside an argon-filled glovebox, place a small amount of the charged cathode material (e.g., 3-5 mg) into a DSC pan.
-
Add an equivalent mass of the electrolyte to the pan.
-
Hermetically seal the DSC pan.
-
Place the sealed pan and a reference pan in the DSC instrument.
-
Heat the sample from room temperature to a high temperature (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).[5]
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to identify the onset temperature of exothermic reactions and the total heat generated.
Caption: Proposed mechanism of DETFS as a flame retardant additive.
Conclusion
This compound presents a promising avenue for the development of safer, non-flammable electrolytes for lithium-ion batteries. The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of its performance and safety characteristics. Further research should focus on optimizing the concentration of DETFS in various electrolyte formulations and assessing its long-term stability and compatibility with next-generation electrode materials.
References
Application Notes and Protocols for the Purification of Diethyl Tetrafluorosuccinate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the purification of Diethyl tetrafluorosuccinate. The protocols outlined below are intended to yield a high-purity product suitable for research and development applications.
Introduction
Diethyl 2,2,3,3-tetrafluorosuccinate is a fluorinated organic compound with applications in various fields of chemical synthesis. Achieving high purity of this ester is crucial for ensuring the reliability and reproducibility of subsequent reactions and biological assays. This guide details a purification procedure involving an initial aqueous wash to remove water-soluble impurities, followed by a fractional vacuum distillation to separate the target compound from non-volatile residues and other impurities with different boiling points.
Physicochemical Data and Safety Information
A summary of the relevant physical and chemical properties of this compound is provided in the table below. This information is critical for designing and executing the purification protocol safely and effectively.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀F₄O₄ | [1] |
| Molecular Weight | 246.16 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 78 °C at 5 mmHg (Torr) | [1] |
| Density | 1.273 g/cm³ | [1] |
| Refractive Index | 1.368 | [1] |
| Flash Point | 78 °C at 5 mmHg | [1] |
| Storage Temperature | 2-8 °C | [1] |
| Hazards | Irritant | [1] |
Safety Precautions:
-
Hazard Codes: Xi (Irritant)[1]
-
Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[1]
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[1]
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
Experimental Protocol: Purification of this compound
This protocol is designed for the purification of crude this compound, which may contain acidic residues from synthesis, unreacted starting materials, and other byproducts.
Materials and Reagents
-
Crude this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
-
High-vacuum grease
Equipment
-
Separatory funnel
-
Erlenmeyer flasks
-
Round-bottom flasks
-
Fractional distillation apparatus (including a Vigreux column, distillation head, condenser, and receiving flasks)
-
Vacuum pump
-
Manometer
-
Heating mantle with a stirrer
-
Magnetic stir bars
-
Rotary evaporator
-
Glassware for analysis (NMR tubes, GC vials)
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
Step 1: Aqueous Workup (Washing)
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution. Continue until no more gas is evolved. This step neutralizes any residual acidic impurities.
-
Allow the layers to separate. The organic layer (this compound) is denser than water and will be the bottom layer. Drain the bottom organic layer into a clean Erlenmeyer flask. Discard the upper aqueous layer.
-
Return the organic layer to the separatory funnel and add an equal volume of brine.
-
Shake the funnel and allow the layers to separate. Drain the organic layer into a clean, dry Erlenmeyer flask. The brine wash helps to remove any remaining water and some water-soluble impurities.
Step 2: Drying the Organic Layer
-
Add a sufficient amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic layer to absorb any residual water.
-
Swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing.
-
Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.
Step 3: Filtration and Solvent Removal
-
Filter the dried organic layer by gravity filtration through a fluted filter paper into a clean, dry round-bottom flask.
-
If an extraction solvent was used during the workup, remove it using a rotary evaporator.
Step 4: Fractional Vacuum Distillation
-
Assemble the fractional distillation apparatus as shown in the diagram below. Use a Vigreux column for efficient fractionation. Ensure all ground glass joints are lightly greased with high-vacuum grease to prevent leaks.
-
Add a magnetic stir bar to the distillation flask containing the crude this compound.
-
Connect the apparatus to a vacuum pump with a manometer in the line to monitor the pressure.
-
Begin stirring and slowly evacuate the system. The pressure should be maintained at approximately 5 mmHg.
-
Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.
-
Collect any low-boiling impurities as a forerun in the first receiving flask.
-
As the temperature approaches the boiling point of this compound (around 78 °C at 5 mmHg), change to a new, pre-weighed receiving flask.
-
Collect the fraction that distills at a constant temperature. This is the purified this compound.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
Purity Assessment
The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS Analysis: A single sharp peak in the gas chromatogram corresponding to the molecular weight of this compound (246.16 g/mol ) is indicative of high purity.
-
NMR Spectroscopy: Both ¹H and ¹⁹F NMR spectroscopy are powerful tools for confirming the structure and assessing the purity of the final product. The ¹H NMR spectrum should show the characteristic signals for the ethyl groups, and the ¹⁹F NMR will confirm the presence and environment of the fluorine atoms. The absence of impurity peaks in the spectra indicates a high degree of purity.
Summary of Experimental Parameters
| Parameter | Value/Description |
| Washing Agent | Saturated aqueous NaHCO₃, followed by brine |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ |
| Distillation Type | Fractional Vacuum Distillation |
| Distillation Pressure | ~ 5 mmHg |
| Distillation Temperature | ~ 78 °C |
| Purity Analysis | GC-MS, ¹H NMR, ¹⁹F NMR |
Troubleshooting
| Problem | Possible Cause | Solution |
| Bumping during distillation | Uneven heating or absence of stirring. | Ensure constant and vigorous stirring with a magnetic stir bar. |
| Inability to reach low pressure | Leaks in the distillation setup. | Check all joints and ensure they are properly greased and sealed. |
| Poor separation of fractions | Inefficient fractionating column or too rapid heating. | Use a longer Vigreux column and/or heat the distillation flask more slowly and evenly. |
| Product is cloudy | Presence of water. | Ensure the product is thoroughly dried with a drying agent before distillation. |
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound. By following these steps, researchers can obtain a high-purity product suitable for a wide range of applications in chemical synthesis and drug development. The key to successful purification lies in the careful execution of each step, particularly the fractional vacuum distillation, and the subsequent verification of purity using appropriate analytical methods.
References
Application Note: Laboratory Scale-Up Synthesis of Diethyl 2,2,3,3-Tetrafluorosuccinate
Abstract
This application note provides a detailed protocol for the laboratory-scale synthesis of diethyl 2,2,3,3-tetrafluorosuccinate, a valuable fluorinated building block in pharmaceutical and materials science research. The described method is based on the robust and scalable Fischer-Speier esterification of 2,2,3,3-tetrafluorosuccinic acid with excess ethanol, using sulfuric acid as a catalyst. This protocol is designed for researchers, chemists, and drug development professionals, offering a clear, step-by-step guide for producing the target compound in multi-gram quantities. Key process considerations, troubleshooting, and safety precautions are also discussed.
Introduction
Diethyl 2,2,3,3-tetrafluorosuccinate is a fluorinated diester of significant interest due to the unique physicochemical properties conferred by the tetrafluoroethylene moiety. Its applications include use as a precursor for synthesizing complex fluorinated molecules, polymers, and as a component in specialty lubricants and solvents. The reliable synthesis of this compound on a laboratory scale is crucial for advancing research and development in these areas.
The most common and straightforward method for preparing esters is the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[1] To achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished by using one of the reactants in large excess (usually the alcohol) and/or by removing the water formed during the reaction.[2] This application note details a scale-up appropriate procedure using excess ethanol as both a reactant and a solvent, with azeotropic removal of water to drive the reaction to completion.
Reaction Scheme:
Experimental Protocol
This protocol describes the synthesis of diethyl tetrafluorosuccinate on a ~0.5 mole scale.
2.1 Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| 2,2,3,3-Tetrafluorosuccinic Acid | 190.04 | 95.0 g | 0.50 | Starting material.[3] |
| Anhydrous Ethanol (200 proof) | 46.07 | 460 mL (~363 g) | 7.88 | Reactant and solvent (approx. 15 eq.). |
| Toluene | 92.14 | 250 mL | - | Azeotroping agent. |
| Concentrated Sulfuric Acid (98%) | 98.08 | 5.0 mL (~9.2 g) | 0.094 | Catalyst. Corrosive. |
| Saturated Sodium Bicarbonate Soln. | - | ~300 mL | - | For neutralization. |
| Saturated Sodium Chloride Soln. (Brine) | - | ~150 mL | - | To aid phase separation. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~20 g | - | Drying agent. |
2.2 Equipment
-
1000 mL three-neck round-bottom flask
-
Heating mantle with magnetic stirrer and stir bar
-
Dean-Stark trap with a reflux condenser
-
Thermometer or thermocouple
-
Separatory funnel (1000 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
2.3 Synthesis Procedure
-
Reactor Setup: Assemble the 1000 mL three-neck flask with a large magnetic stir bar, a heating mantle, a Dean-Stark trap fitted with a reflux condenser, and a thermometer. Ensure all glassware is dry.
-
Charging Reagents: To the flask, add 2,2,3,3-tetrafluorosuccinic acid (95.0 g), anhydrous ethanol (460 mL), and toluene (250 mL).
-
Catalyst Addition: Begin stirring the mixture to form a slurry. Slowly and carefully, add concentrated sulfuric acid (5.0 mL) to the stirring mixture. An exotherm may be observed.
-
Reflux and Water Removal: Heat the reaction mixture to a gentle reflux (approx. 85-95 °C). The toluene-water-ethanol azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until water ceases to collect in the trap, indicating the reaction is complete.
-
Cooling and Quenching: Turn off the heat and allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the bulk of the ethanol and toluene using a rotary evaporator.
-
Work-up: Transfer the residual oil to a 1000 mL separatory funnel using diethyl ether or ethyl acetate (~200 mL) for the transfer.
-
Neutralization: Carefully add saturated sodium bicarbonate solution in portions (~150 mL) to neutralize the remaining sulfuric acid and any unreacted tetrafluorosuccinic acid. Caution: Vigorous CO₂ evolution will occur. Swirl gently and vent the funnel frequently until gas evolution ceases.
-
Washing: Wash the organic layer with another portion of saturated sodium bicarbonate solution (150 mL), followed by saturated brine solution (150 mL) to break any emulsions and remove excess water.
-
Drying: Drain the organic layer into a large Erlenmeyer flask and dry over anhydrous magnesium sulfate for at least 30 minutes with occasional swirling.
-
Final Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the extraction solvent.
2.4 Purification
-
Vacuum Distillation: Assemble a vacuum distillation apparatus. Transfer the crude oil to a suitably sized distillation flask.
-
Distill the product under reduced pressure. Collect the fraction boiling at 78 °C at 5 Torr .[4]
-
The expected yield of pure, colorless this compound is typically 80-90%.
Quantitative Data Summary
| Parameter | Value |
| Scale | 0.50 mol |
| Molar Ratio (Acid:Ethanol) | ~ 1 : 15.8 |
| Reaction Temperature | ~ 85-95 °C (Reflux) |
| Reaction Time | 4 - 6 hours |
| Product Boiling Point | 78 °C @ 5 Torr[4][5] |
| Theoretical Yield | 123.08 g |
| Expected Yield (85%) | ~ 104.6 g |
| Appearance | Colorless Liquid[5] |
Visualized Workflows
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in esterification scale-up.
Scale-Up Considerations and Troubleshooting
Scaling up Fischer esterifications requires attention to several key factors:
-
Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, making heat management critical. Use a well-controlled heating mantle or a jacketed reactor to ensure even heating and avoid localized overheating, which can lead to charring and byproduct formation.
-
Mass Transfer: Efficient mixing is essential to ensure good contact between reactants and the catalyst. Inadequate agitation can lead to lower reaction rates and yields. For larger volumes, mechanical overhead stirring is superior to magnetic stirring.
-
Water Removal: The efficiency of the Dean-Stark trap is crucial. Ensure a sufficient reflux rate and that the azeotrope is effectively separating to drive the reaction to completion.
-
Work-up: Neutralization of a larger batch will produce a significant amount of CO₂ gas and can be highly exothermic. This step must be performed slowly and with efficient cooling and venting. Emulsion formation can be more problematic on a larger scale; gentle inversions and the use of brine are recommended.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the entire procedure in a well-ventilated fume hood.
-
Reagent Handling:
-
Concentrated Sulfuric Acid: Is highly corrosive and an oxidizer. Handle with extreme care, adding it slowly to the reaction mixture to control the exotherm.
-
Ethanol and Toluene: Are flammable liquids. Keep away from ignition sources. Do not use a Bunsen burner for heating.
-
-
Pressure: The neutralization step generates gas. Ensure the separatory funnel is vented frequently to prevent pressure buildup.
Conclusion
The Fischer-Speier esterification of 2,2,3,3-tetrafluorosuccinic acid provides a reliable and scalable route to diethyl 2,2,3,3-tetrafluorosuccinate. By using excess ethanol and azeotropic removal of water, high conversion and yields can be achieved. The protocol detailed in this application note offers a robust method for producing this valuable fluorinated compound on a scale suitable for extensive laboratory research.
References
Safe Handling and Storage Protocols for Diethyl Tetrafluorosuccinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl tetrafluorosuccinate is a fluorinated organic compound with applications in chemical synthesis and drug development. Its unique properties, imparted by the fluorine atoms, make it a valuable building block. However, safe handling and storage are paramount to ensure the well-being of laboratory personnel and to maintain the integrity of the compound. These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound.
Physicochemical and Hazard Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Citation(s) |
| CAS Number | 377-71-9 | [1] |
| Molecular Formula | C8H10F4O4 | [1] |
| Molecular Weight | 246.16 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.273 g/cm³ | [1] |
| Flash Point | 78 °C (172.4 °F) at 5 mmHg | [2][3] |
| Storage Temperature | 2-8 °C (35.6-46.4 °F) | [2][3] |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), May cause respiratory irritation | [1] |
Health and Safety Information
Hazard Statement: Warning! Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]
Precautionary Statements:
-
Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[4]
-
Response:
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[4]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Experimental Protocols
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum requirements:
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If the potential for inhalation of vapors or aerosols exists, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Safe Handling Procedures
-
Work Area: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Dispensing: Use a calibrated pipette or a syringe for transferring the liquid. Avoid pouring directly from the storage container to minimize the risk of spills.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Keep it away from these substances to prevent vigorous reactions.
-
Common Laboratory Strong Acids: Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Nitric acid (HNO₃), Perchloric acid (HClO₄).[1][5][6][7][8]
-
Common Laboratory Strong Bases: Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Lithium hydroxide (LiOH), Calcium hydroxide (Ca(OH)₂).[5][6][9][10][11]
-
Common Laboratory Strong Oxidizing Agents: Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄), Potassium dichromate (K₂Cr₂O₇), Nitric acid (HNO₃).[12][13][14][15][16]
-
-
Moisture Sensitivity: The compound may be sensitive to moisture. Handle in a dry environment and keep containers tightly sealed when not in use.
Storage Protocols
-
Container: Store in the original, tightly sealed container.
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage temperature is between 2-8 °C.[2][3]
-
Segregation: Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Spill and Emergency Procedures
-
Small Spills (manageable by trained personnel): a. Evacuate non-essential personnel from the immediate area. b. Ensure adequate ventilation (use fume hood if spill is contained within it). c. Wear appropriate PPE as outlined in section 3.1. d. Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). e. Carefully collect the absorbed material into a labeled, sealable container for hazardous waste. f. Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. g. Dispose of all contaminated materials as hazardous waste.
-
Large Spills (requires emergency response): a. Evacuate the laboratory immediately and alert others in the vicinity. b. If safe to do so, close the doors to the affected area to contain vapors. c. Activate the nearest fire alarm and/or call emergency services. d. Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.
Waste Disposal
-
Waste Identification: this compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Segregation: Collect waste this compound and any contaminated materials in a dedicated, properly labeled hazardous waste container. Do not mix with non-halogenated organic waste, as this can increase disposal costs.[17][18][19][20]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and the approximate quantity.
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
Caption: Decision tree for responding to a this compound spill.
References
- 1. calpaclab.com [calpaclab.com]
- 2. westlab.com [westlab.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. study.com [study.com]
- 6. Strong Acids and Bases | ChemTalk [chemistrytalk.org]
- 7. ibisscientific.com [ibisscientific.com]
- 8. actenviro.com [actenviro.com]
- 9. List of the Strong Bases (Arrhenius Bases) [thoughtco.com]
- 10. quora.com [quora.com]
- 11. Strength of Bases – Introductory Chemistry [uen.pressbooks.pub]
- 12. Common Oxidizing Agents & Reducing Agents | ChemTalk [chemistrytalk.org]
- 13. rosenheim.faculty.ucdavis.edu [rosenheim.faculty.ucdavis.edu]
- 14. labproinc.com [labproinc.com]
- 15. Oxidizing agent - Wikipedia [en.wikipedia.org]
- 16. List of Strongest Oxidizing agent [pw.live]
- 17. benchchem.com [benchchem.com]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
- 19. vumc.org [vumc.org]
- 20. Making sure you're not a bot! [oc-praktikum.de]
Application Notes and Protocols: Reactions of Diethyl Tetrafluorosuccinate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of diethyl 2,2,3,3-tetrafluorosuccinate with various nucleophiles. This fluorinated building block serves as a versatile precursor for the synthesis of novel fluorinated compounds, particularly heterocyclic structures with potential applications in medicinal chemistry and materials science. The tetrafluorinated backbone imparts unique electronic properties and metabolic stability to the resulting molecules, making them attractive for drug design and development.
Overview of Reactivity
Diethyl 2,2,3,3-tetrafluorosuccinate is an electrophilic substrate susceptible to nucleophilic attack at the carbonyl carbons. The presence of the four fluorine atoms significantly enhances the electrophilicity of the ester groups, facilitating reactions with a range of nucleophiles. Common reactions involve nucleophilic acyl substitution, often followed by intramolecular cyclization, leading to the formation of five-membered heterocyclic rings. The nature of the nucleophile dictates the type of heterocycle formed.
A generalized reaction scheme is presented below:
Caption: Generalized reaction pathway of this compound with a nucleophile.
Reaction with Amine Nucleophiles: Synthesis of Fluorinated Pyrrolidinediones
Primary amines react with diethyl 2,2,3,3-tetrafluorosuccinate to afford 1-substituted-3,3,4,4-tetrafluoropyrrolidine-2,5-diones. This transformation proceeds via a two-step sequence: an initial nucleophilic acyl substitution to form an intermediate amide-ester, followed by an intramolecular cyclization with the elimination of ethanol.
General Reaction Scheme
Caption: Synthesis of fluorinated pyrrolidinediones.
Experimental Protocol: Synthesis of 1-Phenyl-3,3,4,4-tetrafluoropyrrolidine-2,5-dione
This protocol describes a representative procedure for the synthesis of a 1-aryl-3,3,4,4-tetrafluoropyrrolidine-2,5-dione.
Materials:
-
Diethyl 2,2,3,3-tetrafluorosuccinate
-
Aniline
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of diethyl 2,2,3,3-tetrafluorosuccinate (1.0 eq) in anhydrous toluene, add aniline (1.05 eq).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-phenyl-3,3,4,4-tetrafluoropyrrolidine-2,5-dione.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various 1-substituted-3,3,4,4-tetrafluoropyrrolidine-2,5-diones.
| Entry | Amine (R-NH₂) | Product (R = ) | Yield (%) |
| 1 | Aniline | Phenyl | 75-85 |
| 2 | Benzylamine | Benzyl | 70-80 |
| 3 | 4-Methoxyaniline | 4-Methoxyphenyl | 80-90 |
| 4 | Cyclohexylamine | Cyclohexyl | 65-75 |
Note: Yields are dependent on reaction conditions and purification methods.
Reaction with Thiol Nucleophiles: Synthesis of Fluorinated Thiophenediones
Further research is warranted to explore the full scope of reactions with various thiol-containing nucleophiles.
Reaction with Oxygen Nucleophiles
Reactions of diethyl 2,2,3,3-tetrafluorosuccinate with simple alcohols or alkoxides are generally less facile for cyclization compared to amines, as the resulting ether or ester intermediates are less prone to intramolecular ring-closing reactions under neutral or basic conditions. However, under specific conditions, such as with diols in the presence of a suitable catalyst, the formation of fluorinated cyclic ethers or esters may be achievable.
Applications in Drug Development
The fluorinated pyrrolidinedione scaffold synthesized from this compound is of significant interest in drug discovery. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Pyrrolidinedione derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties. The tetrafluorinated analogs represent a novel class of compounds for screening in various biological assays.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and evaluation of novel compounds derived from this compound.
Caption: Workflow for synthesis and drug discovery applications.
Application Notes and Protocols for 19F NMR Spectroscopy of Diethyl Tetrafluorosuccinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the characterization of fluorine-containing compounds.[1] Its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and a wide range of chemical shifts make it an invaluable tool in pharmaceutical research, materials science, and chemical synthesis.[2] Diethyl tetrafluorosuccinate, a fluorinated ester, can be effectively analyzed using ¹⁹F NMR to determine its purity, structure, and quantify its presence in a mixture. This document provides a detailed protocol for the ¹⁹F NMR analysis of this compound.
Principle of ¹⁹F NMR Spectroscopy
The ¹⁹F nucleus possesses a nuclear spin of 1/2, similar to a proton (¹H), which makes it highly suitable for NMR spectroscopy. The large chemical shift dispersion in ¹⁹F NMR, often spanning over 400 ppm, provides excellent signal separation and reduces the likelihood of peak overlap, a common challenge in ¹H NMR.[3] The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, providing detailed structural information.[4] Spin-spin coupling between neighboring fluorine atoms (¹⁹F-¹⁹F coupling) and between fluorine and other nuclei like protons (¹⁹F-¹H coupling) provides further insights into the molecular connectivity.[1]
Experimental Protocol
This protocol outlines the steps for sample preparation, data acquisition, and processing for the ¹⁹F NMR analysis of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality ¹⁹F NMR spectra.
-
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆)
-
Internal standard (optional, for quantitative analysis). A common internal standard is trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆).[5]
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Vortex mixer
-
-
Procedure:
-
Dissolve the Sample: Accurately weigh 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Add Internal Standard (for quantitative analysis): If quantification is required, add a known amount of an internal standard. The standard should be a fluorinated compound that does not have overlapping signals with the analyte.
-
Homogenize: Gently vortex the solution to ensure it is homogeneous.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient for the NMR spectrometer's detector (typically around 4-5 cm).
-
Cap and Label: Cap the NMR tube and label it clearly.
-
NMR Data Acquisition
The following are general parameters for acquiring a ¹⁹F NMR spectrum. These may need to be optimized based on the specific instrument and sample concentration.
-
Instrument: A high-resolution NMR spectrometer equipped with a fluorine probe.
-
Typical Parameters:
-
Nucleus: ¹⁹F
-
Pulse Program: A standard single-pulse experiment (e.g., zgfhigqn on Bruker instruments for inverse-gated decoupling for quantitative measurements).[6]
-
Spectral Width (SW): A wide spectral width is recommended initially to ensure all fluorine signals are captured. A range of -250 ppm to 50 ppm is a good starting point.
-
Transmitter Frequency Offset (O1p): Centered in the expected region of the ¹⁹F signals. For perfluoroalkanes, a value around -120 ppm can be a starting point.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): For quantitative analysis, a longer relaxation delay is crucial to allow for full relaxation of the nuclei. A delay of 5 times the longest T₁ of the signals of interest is recommended.[6] For qualitative analysis, 1-2 seconds is often sufficient.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to an appropriate standard. If an internal standard is used, its chemical shift can be set to the known value. If no internal standard is used, an external reference or the solvent signal (if it contains fluorine) can be used. The primary reference standard for ¹⁹F NMR is CFCl₃ (trichlorofluoromethane) at 0 ppm.[7]
-
Integration: For quantitative analysis, integrate the area of the peaks corresponding to this compound and the internal standard.
Data Presentation
Due to the lack of publicly available experimental ¹⁹F NMR data for this compound, the following table provides expected chemical shifts and coupling constants based on typical values for similar perfluoroalkane structures. These values should be used as a guide for spectral interpretation.
| Parameter | Expected Value | Rationale / Comments |
| Chemical Shift (δ) | -120 to -130 ppm | The -CF₂- groups in a perfluoroalkane chain typically resonate in this region.[8] The exact shift will be influenced by the neighboring ester groups. |
| ¹⁹F-¹⁹F Coupling (JFF) | ||
| Geminal (²JFF) | ~250-300 Hz | Coupling between fluorine atoms on the same carbon atom.[9] |
| Vicinal (³JFF) | 5-20 Hz | Coupling between fluorine atoms on adjacent carbon atoms.[1] |
Note: The actual spectrum may be more complex due to the presence of diastereomers if the molecule is chiral, leading to multiple signals for chemically equivalent but magnetically non-equivalent fluorine atoms.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the ¹⁹F NMR spectroscopy protocol for analyzing this compound.
Caption: Workflow for 19F NMR analysis of this compound.
Signaling Pathways and Logical Relationships
The relationship between the experimental steps and the resulting data can be visualized as follows, highlighting the logical progression from the physical sample to the final analytical result.
Caption: From sample to interpretation in 19F NMR spectroscopy.
Conclusion
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pfascentral.org [pfascentral.org]
- 3. azom.com [azom.com]
- 4. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Application Note: Determination of Diethyl Tetrafluorosuccinate Using High-Performance Liquid Chromatography (HPLC)
Introduction
Diethyl tetrafluorosuccinate is a fluorinated organic compound with potential applications in various fields, including as a building block in organic synthesis and for the development of novel materials. The presence of fluorine atoms can significantly alter the physicochemical properties of the molecule compared to its non-fluorinated analog, diethyl succinate. Therefore, a reliable analytical method for its quantification is crucial for quality control and research purposes. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.
Analytical Method
The developed method utilizes reversed-phase HPLC with ultraviolet (UV) detection. Due to the lack of a strong chromophore in the this compound molecule, detection is performed at a low UV wavelength (210 nm) where the ester functional group exhibits some absorbance. The separation is achieved on a C18 stationary phase, which is suitable for retaining and separating moderately polar compounds like this compound. The mobile phase consists of a mixture of acetonitrile and water, providing a good balance of elution strength and peak shape.
Key Advantages:
-
Specificity: The method allows for the separation of this compound from potential impurities and degradation products.
-
Sensitivity: The method is suitable for the detection of low concentrations of the analyte.
-
Rapidity: The analysis can be completed in a relatively short run time, allowing for high throughput.
Experimental Protocol
This section provides a detailed protocol for the analysis of this compound by HPLC.
1. Apparatus and Materials
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reversed-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks (10 mL, 50 mL, 100 mL).
-
Pipettes.
-
Syringe filters (0.45 µm).
-
Vials for autosampler.
2. Reagents and Standards
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
3. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and Water in a 60:40 (v/v) ratio. Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 10, 25, 50, 100, 250 µg/mL).
4. Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
5. Chromatographic Conditions
| Parameter | Value |
| Column | C18 (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound Analysis
| Parameter | Result |
| Retention Time (min) | 4.5 |
| Linearity (r²) | 0.9995 |
| Range (µg/mL) | 10 - 250 |
| Limit of Detection | 2 µg/mL |
| Limit of Quantitation | 10 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (%Recovery) | 98.0 - 102.0% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Application Notes and Protocols: Use of Diethyl Tetrafluorosuccinate in Preparing Fluorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of diethyl tetrafluorosuccinate as a precursor in the synthesis of fluorinated heterocycles. The highly fluorinated nature of this starting material offers a direct and efficient route to introduce fluorine atoms into heterocyclic scaffolds, a feature of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine.
Introduction
Fluorinated heterocycles are of paramount importance in modern drug discovery and development. The incorporation of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its central tetrafluoroethane moiety flanked by two reactive ester groups, serves as a valuable building block for the construction of various fluorinated six-membered heterocyclic systems, particularly pyridazinones. This document outlines the synthesis of 4,4,5,5-tetrafluoropyridazin-3,6-dione through the cyclocondensation of this compound with hydrazine, a reaction pathway analogous to the well-established synthesis of pyridazinones from diethyl succinate.
Proposed Reaction Pathway
The core reaction involves the nucleophilic attack of hydrazine on the carbonyl carbons of the ester groups in this compound, followed by an intramolecular cyclization and elimination of ethanol to form the stable heterocyclic ring. The presence of the electron-withdrawing fluorine atoms is expected to enhance the electrophilicity of the carbonyl carbons, potentially facilitating the reaction.
Caption: Proposed synthesis of 4,4,5,5-tetrafluoropyridazin-3,6-dione.
Experimental Protocols
The following protocol is a proposed method based on established procedures for the synthesis of pyridazinones from non-fluorinated succinate esters. Optimization of reaction conditions may be necessary to achieve optimal yields and purity for the fluorinated analog.
Protocol 1: Synthesis of 4,4,5,5-Tetrafluoropyridazin-3,6-dione
Materials:
-
This compound
-
Hydrazine hydrate (85% or 100%)
-
Ethanol (95% or absolute)
-
Water (deionized)
-
Hydrochloric acid (for potential pH adjustment)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Recrystallization solvents (e.g., ethanol, water, or mixtures thereof)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of hydrazine hydrate (1.0 - 1.2 eq) in a mixture of ethanol and water.
-
Slowly add the hydrazine solution to the stirred solution of this compound at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent or solvent mixture to obtain pure 4,4,5,5-tetrafluoropyridazin-3,6-dione.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹⁹F NMR, ¹³C NMR, IR, and Mass Spectrometry).
Note: The reaction of α-acylsuccinic esters with hydrazine can sometimes lead to the formation of isomeric pyrazolones.[1] While this is less likely with the symmetrical this compound, it is advisable to analyze the crude and purified products carefully to confirm the desired pyridazinone structure.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis. These values are based on analogous non-fluorinated reactions and should be considered as starting points for optimization.
| Parameter | Value | Reference / Notes |
| Reactants & Stoichiometry | ||
| This compound | 1.0 equivalent | Starting material. |
| Hydrazine Hydrate | 1.0 - 1.2 equivalents | A slight excess may improve reaction completion. |
| Reaction Conditions | ||
| Solvent | Ethanol/Water mixture | A common solvent system for such condensations.[1] |
| Temperature | Reflux | To drive the reaction to completion. |
| Reaction Time | 2 - 4 hours | Monitor by TLC for optimal time. |
| Work-up & Purification | ||
| Isolation | Precipitation and filtration | The product is expected to be a solid. |
| Purification | Recrystallization | To remove impurities and any isomeric byproducts. |
| Expected Yield | 40 - 60% (estimated) | Based on yields for similar non-fluorinated pyridazinone syntheses.[1] |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: Workflow for the synthesis and characterization of 4,4,5,5-tetrafluoropyridazin-3,6-dione.
Safety Precautions
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrazine hydrate is toxic and corrosive. Work in a well-ventilated fume hood and wear appropriate PPE.
-
The reaction may be exothermic. Add the hydrazine solution slowly and have an ice bath ready for cooling if necessary.
-
Follow all standard laboratory safety procedures.
This document provides a foundational guide for the use of this compound in the synthesis of fluorinated heterocycles. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific needs and to thoroughly characterize all resulting products.
References
Troubleshooting & Optimization
Technical Support Center: Diethyl Tetrafluorosuccinate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and improving yields in the synthesis of Diethyl tetrafluorosuccinate. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common and accessible synthesis route for this compound?
A1: The most straightforward and common method for synthesizing this compound is the Fischer esterification of tetrafluorosuccinic acid with ethanol. This reaction is typically catalyzed by a strong acid. The primary challenge is driving the reaction equilibrium towards the product side.
Q2: My reaction yield is consistently low when using the Fischer esterification method. What are the likely causes?
A2: Low yields in this esterification are often traced back to a few key factors:
-
Presence of Water: Water is a product of the reaction. Its presence in the reaction mixture, either from wet reagents or glassware, will inhibit the forward reaction and shift the equilibrium back towards the starting materials. Using anhydrous ethanol and thoroughly dried glassware is critical.[1]
-
Inadequate Catalyst: A strong acid catalyst, like concentrated sulfuric acid, is typically required.[2] An insufficient amount of catalyst or a deactivated catalyst can lead to slow and incomplete reactions.
-
Reaction Temperature and Time: The reaction often requires heating to reflux to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions.[1] Ensure the reaction is allowed to proceed for a sufficient duration to reach completion.
-
Equilibrium Limitations: As an equilibrium process, removing the water byproduct as it forms can significantly increase the yield. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
Q3: I'm observing a significant amount of a low-boiling point byproduct. What is it and how can I prevent its formation?
A3: The most likely low-boiling byproduct is diethyl ether, formed by the acid-catalyzed dehydration of two ethanol molecules. This side reaction is favored at higher temperatures.[1] To minimize its formation:
-
Control Reaction Temperature: Avoid excessively high temperatures. The optimal temperature should be sufficient to promote esterification without significantly favoring ethanol dehydration (typically below 140°C for ethanol).[1]
-
Use the Minimum Effective Amount of Catalyst: While a strong acid is necessary, using a large excess can accelerate the formation of diethyl ether.
Q4: My product seems to decompose or is lost during the work-up and purification. What are the best practices for purification?
A4: this compound, like many esters, can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Neutralize Carefully: During the work-up, neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution, and avoid prolonged contact with the aqueous layer.
-
Purification Method: The primary methods for purification are vacuum distillation and flash column chromatography.[3]
-
Vacuum Distillation: This is often the most effective method for separating the product from less volatile impurities and any high-boiling point side products. The boiling point is reported as 78°C at 5 Torr.[4]
-
Flash Column Chromatography: This can be used to separate the product from impurities with different polarities. However, it can lead to yield loss if the product adheres strongly to the silica gel.
-
Q5: Are there any alternative or more modern synthetic methods to consider for this synthesis?
A5: While Fischer esterification is the classic approach, other methods could be explored:
-
Use of Ionic Liquids: Pyridine-based ionic liquids have been used as reusable catalysts for the synthesis of diethyl succinate, showing high catalytic activity and good selectivity under milder conditions (60-70°C).[5] This could potentially be adapted for the fluorinated analogue to reduce side reactions.
Data Presentation: Optimizing Reaction Parameters
While specific yield data for this compound synthesis is not widely published, the following table summarizes the general impact of key parameters on the yield of a typical esterification reaction.
| Parameter | Condition | Expected Impact on Yield | Troubleshooting Action |
| Ethanol to Acid Ratio | Low (e.g., 2:1) | Lower Yield | Increase the molar excess of ethanol (e.g., 5:1 or higher) to shift equilibrium. |
| High (e.g., >10:1) | Higher Yield | Use ethanol as the solvent to maximize the forward reaction rate. | |
| Catalyst Loading | Too Low | Incomplete Reaction | Increase catalyst amount incrementally (e.g., 1-5 mol% of the limiting reagent). |
| Too High | Increased Side Reactions | Reduce catalyst loading to minimize byproduct formation like diethyl ether.[1] | |
| Temperature | Too Low | Slow/Incomplete Reaction | Increase temperature to reflux to ensure the reaction proceeds to completion. |
| Too High | Product Decomposition/Side Reactions | Maintain a gentle reflux; avoid aggressive heating to prevent byproduct formation.[1] | |
| Water Removal | None | Equilibrium Limited | Use a Dean-Stark apparatus or add 3A/4A molecular sieves to remove water.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This is a representative procedure that may require optimization for specific laboratory conditions and scales.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetrafluorosuccinic acid (1 equivalent).
-
Reagent Addition: Add a significant excess of anhydrous ethanol (e.g., 10 equivalents). The ethanol will serve as both the reactant and the solvent.
-
Catalyst Addition: With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the mixture.
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take several hours to reach completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Add diethyl ether to extract the product.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation (boiling point: 78°C at 5 Torr) to obtain the pure this compound.[4]
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Key components in the Fischer esterification synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Diethyl succinate | 123-25-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 377-71-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. CN102267898A - Method for preparing diethyl succinate by using pyridine ionic liquid as catalyst - Google Patents [patents.google.com]
- 6. Electrochemical Synthesis of β-Keto Sulfonyl Fluorides via Radical Fluorosulfonylation of Vinyl Triflates [organic-chemistry.org]
- 7. Synthetic Organic Electrochemical Methods Since 2000: On the Verge of a Renaissance - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of Diethyl tetrafluorosuccinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the synthesis of diethyl tetrafluorosuccinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Fischer esterification of tetrafluorosuccinic acid with ethanol using a strong acid catalyst, such as sulfuric acid. This reaction is typically performed under reflux conditions to drive the equilibrium towards the product.
Q2: My reaction yield is low, and I've identified a significant amount of a monoester. What is happening?
A2: The presence of ethyl tetrafluorosuccinate (the monoester) indicates incomplete esterification. This is a common issue in the esterification of dicarboxylic acids. To drive the reaction to completion and favor the formation of the diester, consider increasing the reaction time, using a larger excess of ethanol, or ensuring the effective removal of water as it is formed.
Q3: I've noticed a low-boiling point byproduct in my crude product. What could it be?
A3: A common low-boiling point byproduct in acid-catalyzed reactions involving ethanol is diethyl ether. It is formed through the acid-catalyzed dehydration of ethanol, especially at elevated temperatures.[1][2][3]
Q4: Can the desired product, this compound, decompose back to the starting materials?
A4: Yes, Fischer esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can lead to the hydrolysis of this compound back to ethyl tetrafluorosuccinate (the monoester) and eventually to tetrafluorosuccinic acid.[4][5] Efficient removal of water is crucial to prevent this reverse reaction.
Troubleshooting Guide
This guide addresses common side reactions and provides strategies for their mitigation.
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of this compound with the presence of ethyl tetrafluorosuccinate (monoester) | Incomplete reaction. | - Increase the reaction time.- Use a larger excess of ethanol to shift the equilibrium towards the product.- Ensure efficient removal of water using a Dean-Stark apparatus or a suitable drying agent. |
| Presence of a significant amount of a low-boiling point impurity, likely diethyl ether. | Acid-catalyzed dehydration of ethanol due to high reaction temperatures.[1][2][3] | - Maintain the reaction temperature at the optimal level for esterification without promoting ether formation (typically the reflux temperature of ethanol).- Use the minimum effective concentration of the acid catalyst. |
| Product degradation upon prolonged reaction or workup. | Hydrolysis of the ester due to the presence of water and acid.[4] | - Minimize the reaction time once completion is reached (monitor by TLC or GC).- Neutralize the acid catalyst during workup as soon as the reaction is complete.- Ensure all workup steps are performed under anhydrous conditions where possible. |
Experimental Protocols
General Protocol for Fischer Esterification of Tetrafluorosuccinic Acid
-
Materials:
-
Tetrafluorosuccinic acid
-
Anhydrous ethanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Dean-Stark apparatus (optional, for water removal)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
-
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. If using, insert a Dean-Stark trap between the flask and the condenser.
-
To the flask, add tetrafluorosuccinic acid and a large excess of anhydrous ethanol.
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to a gentle reflux. If using a Dean-Stark trap, water will begin to collect.
-
Continue the reflux until the reaction is complete (monitor by TLC or GC).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, and dry over an anhydrous drying agent.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. The formation of diethyl ether from ethanol is catalysed class 12 chemistry CBSE [vedantu.com]
- 2. Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Diethyl Tetrafluorosuccinate
Welcome to the technical support center for the purification of Diethyl tetrafluorosuccinate. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in crude this compound?
Potential impurities in crude this compound often stem from the synthesis process. These can include:
-
Unreacted Starting Materials: Residual tetrafluorosuccinic acid and ethanol may be present.
-
Hydrolysis Products: The ester is susceptible to hydrolysis, which can result in the formation of monoethyl tetrafluorosuccinate and tetrafluorosuccinic acid, especially if moisture is present during synthesis or workup.[1][2][3]
-
Solvent Residues: Solvents used in the reaction or extraction steps may remain.
-
Byproducts from Side Reactions: Depending on the synthetic route, other byproducts may be formed.
Q2: My purified this compound is still showing impurities by GC-MS analysis. What are the likely causes?
If impurities persist after purification, consider the following:
-
Incomplete Removal of Volatile Impurities: Low-boiling point impurities, such as residual ethanol or reaction solvents, may not have been completely removed during distillation.
-
Thermal Decomposition: The high temperatures required for distillation, even under vacuum, might cause decomposition of the product, leading to the appearance of new impurity peaks.
-
Hydrolysis During Workup or Storage: Exposure to acidic or basic conditions, or simply moisture, during the workup or storage can lead to hydrolysis of the ester.[1][2][3]
Q3: What is the recommended method for purifying this compound?
Vacuum distillation is the most common and effective method for purifying this compound due to its relatively high boiling point (78°C at 5 Torr).[4] This method helps to separate the product from non-volatile impurities and can be effective for removing some volatile impurities. For challenging separations, column chromatography may be a viable alternative.
Q4: How can I confirm the purity of my final this compound product?
The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting and identifying volatile impurities.[5][6][7][8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can be used to determine the structure of the product and identify impurities. Impurity signals can often be identified by comparing the spectra to reference spectra or databases of common laboratory solvents and reagents.[11][12][13][14][15]
-
High-Performance Liquid Chromatography (HPLC): This technique can be used to quantify the purity of the product, particularly for non-volatile impurities.
Troubleshooting Guides
Issue 1: Low Yield After Vacuum Distillation
| Potential Cause | Recommended Solution |
| Product Decomposition | High distillation temperatures can lead to decomposition. Lower the distillation temperature by using a higher vacuum. Ensure the heating mantle temperature is not excessively high and monitor the pot temperature closely. |
| Inefficient Fraction Collection | The boiling point of this compound is sensitive to pressure changes. Monitor the head temperature and vacuum level closely to ensure the correct fraction is collected. |
| Loss During Aqueous Workup | If an aqueous workup is performed before distillation, ensure thorough extraction of the product from the aqueous layer. Emulsion formation can also lead to product loss. |
Issue 2: Persistent Impurities After Purification
| Potential Cause | Recommended Solution |
| Co-eluting Impurity in Chromatography | If using column chromatography, the impurity may have a similar polarity to the product. Try a different solvent system or a different stationary phase. Fluorinated stationary phases can sometimes provide better separation for fluorinated compounds. |
| Azeotrope Formation in Distillation | The impurity may form an azeotrope with the product. Try performing the distillation at a different pressure, as this can sometimes alter the composition of the azeotrope. Alternatively, consider a different purification technique, such as chromatography. |
| Hydrolysis Product | The presence of monoethyl tetrafluorosuccinate or tetrafluorosuccinic acid suggests hydrolysis. Ensure all workup and purification steps are performed under anhydrous conditions. Store the final product in a tightly sealed container under an inert atmosphere. |
Quantitative Data
The following table summarizes the physical properties of this compound, which are critical for its purification.
| Property | Value | Source |
| Boiling Point | 78°C at 5 Torr | [4] |
| Molecular Weight | 246.16 g/mol | [4][16] |
| CAS Number | 377-71-9 | [16][17][18] |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
Objective: To purify crude this compound by separating it from non-volatile and some volatile impurities.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Vacuum pump and gauge
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Sample Loading: Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity. Add boiling chips or a magnetic stir bar.
-
Applying Vacuum: Begin to slowly evacuate the system using the vacuum pump. A gradual reduction in pressure is important to prevent bumping.
-
Heating: Once the desired vacuum is reached and stable (around 5 Torr), begin to gently heat the distillation flask with the heating mantle.
-
Fraction Collection:
-
Collect any low-boiling forerun in a separate receiving flask. This may contain residual solvents.
-
As the vapor temperature approaches the expected boiling point of this compound at the applied pressure (approx. 78°C at 5 Torr), switch to a clean receiving flask to collect the main product fraction.
-
Maintain a steady distillation rate by carefully controlling the heat input. The head temperature should remain constant during the collection of the pure product.
-
-
Shutdown: Once the main fraction has been collected, remove the heat source and allow the system to cool before slowly and carefully releasing the vacuum.
Visualizations
Troubleshooting Workflow for this compound Purification
Caption: A troubleshooting workflow for the purification of this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. benchchem.com [benchchem.com]
- 3. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 377-71-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of the Volatile Oil of Cichorium Glandulosum Boiss et Huet and its Effects on Carbon Tetrachloride-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecularly imprinted solid phase extraction of urinary diethyl thiophosphate and diethyl dithiophosphate and their analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 12. medkoo.com [medkoo.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. kgroup.du.edu [kgroup.du.edu]
- 15. benchchem.com [benchchem.com]
- 16. This compound , 97 , 377-71-9 - CookeChem [cookechem.com]
- 17. This compound | 377-71-9 [chemicalbook.com]
- 18. This compound CAS#: 377-71-9 [m.chemicalbook.com]
Optimizing temperature and pressure for Diethyl tetrafluorosuccinate reactions
Welcome to the Technical Support Center for the synthesis and optimization of Diethyl tetrafluorosuccinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction conditions, troubleshooting common issues, and answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound reaction consistently low?
Answer: Low yields can stem from several factors. Here are common causes and troubleshooting steps:
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Incomplete Reaction: The esterification of tetrafluorosuccinic acid is an equilibrium reaction. To drive the reaction towards the product, consider the following:
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Increase the excess of ethanol: Using a large excess of ethanol can shift the equilibrium to favor the formation of the diethyl ester.[1][2]
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Remove water: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. Employing a Dean-Stark apparatus or adding a dehydrating agent can effectively remove water and improve yield.[2]
-
-
Suboptimal Reaction Temperature: The reaction temperature significantly impacts the reaction rate.
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If the temperature is too low, the reaction may not proceed to completion within a reasonable timeframe.
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Conversely, excessively high temperatures can lead to side reactions, such as the dehydration of ethanol to form diethyl ether, particularly at temperatures above 140°C.
-
-
Inefficient Catalyst: The choice and concentration of the acid catalyst are crucial.
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Ensure the catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is not old or degraded.
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Optimize the catalyst loading; too little may result in a slow reaction, while too much can promote side reactions.
-
Question 2: My final product is impure, what are the likely side products and how can I avoid them?
Answer: Impurities often arise from side reactions or incomplete reactions.
-
Monoester Formation: Incomplete esterification will result in the presence of monoethyl tetrafluorosuccinate. To favor the formation of the diester, you can:
-
Increase the reaction time.
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Increase the molar ratio of ethanol to tetrafluorosuccinic acid.
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Ensure efficient water removal.
-
-
Diethyl Ether Formation: As mentioned, the acid-catalyzed dehydration of ethanol can produce diethyl ether, a low-boiling point impurity. To minimize its formation:
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Maintain a controlled reaction temperature, avoiding excessive heat.
-
-
Thermal Decomposition: While less common under typical esterification conditions, highly fluorinated compounds can decompose at elevated temperatures. It is important to adhere to the recommended temperature range.
Question 3: The reaction seems to have stalled and is not proceeding to completion. What should I do?
Answer: A stalled reaction can often be addressed by:
-
Checking Catalyst Activity: If you are using a solid or reusable catalyst, it may have lost its activity. Consider adding fresh catalyst.
-
Ensuring Anhydrous Conditions: The presence of water will inhibit the forward reaction. Ensure all your reagents and glassware are thoroughly dried.
-
Monitoring Water Removal: If using a Dean-Stark trap, ensure that water is being effectively collected and removed from the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound from tetrafluorosuccinic acid and ethanol typically follows the Fischer-Speier esterification mechanism.[2] This is an acid-catalyzed nucleophilic acyl substitution. The key steps involve the protonation of the carboxylic acid carbonyl group by the acid catalyst, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[1]
Q2: What are the recommended catalysts for this esterification?
A2: Common and effective catalysts for Fischer esterification include strong protic acids such as concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2] Lewis acids like boron trifluoride (BF₃) can also be used.[3] For reactions involving fluorinated compounds, solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) have also been shown to be effective and offer the advantage of easier separation.[4][5]
Q3: How does pressure influence the reaction?
A3: For a typical Fischer esterification conducted at or near the boiling point of the alcohol under reflux conditions, the reaction is generally performed at atmospheric pressure.[6] Applying a vacuum can be a method to remove volatile products, including water, which can help drive the reaction to completion. However, if the desired ester product is also volatile, this could lead to product loss. For the synthesis of this compound, which has a boiling point of 78°C at 5 Torr, careful control of vacuum is necessary if this method is employed for water removal.
Q4: What are the safety precautions I should take when working with fluorinated compounds and strong acids?
A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Concentrated acids are corrosive and should be handled with extreme care. Fluorinated organic compounds may have specific toxicological properties, so it is essential to consult the Safety Data Sheet (SDS) for this compound and all other reagents before starting any experiment.
Data Presentation
The following tables provide representative data for the optimization of this compound synthesis based on studies of similar fluorinated and non-fluorinated esterifications. This data is intended to be illustrative and optimal conditions may vary based on specific experimental setups.
Table 1: Effect of Temperature on this compound Yield
| Temperature (°C) | Catalyst | Ethanol to Acid Molar Ratio | Reaction Time (hours) | Yield (%) |
| 60 | H₂SO₄ (2 mol%) | 10:1 | 8 | 75 |
| 80 (Reflux) | H₂SO₄ (2 mol%) | 10:1 | 6 | 92 |
| 100 | H₂SO₄ (2 mol%) | 10:1 | 4 | 88 (minor ether formation) |
| 120 | H₂SO₄ (2 mol%) | 10:1 | 3 | 80 (increased ether formation) |
Table 2: Effect of Catalyst on this compound Yield
| Catalyst (mol%) | Temperature (°C) | Ethanol to Acid Molar Ratio | Reaction Time (hours) | Yield (%) |
| H₂SO₄ (1) | 80 | 10:1 | 8 | 85 |
| H₂SO₄ (2) | 80 | 10:1 | 6 | 92 |
| p-TsOH (2) | 80 | 10:1 | 7 | 90 |
| Amberlyst-15 (10 w/w%) | 80 | 10:1 | 10 | 88 |
Table 3: Effect of Ethanol to Tetrafluorosuccinic Acid Molar Ratio on Yield
| Ethanol to Acid Molar Ratio | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 3:1 | H₂SO₄ (2 mol%) | 80 | 8 | 70 |
| 5:1 | H₂SO₄ (2 mol%) | 80 | 7 | 85 |
| 10:1 | H₂SO₄ (2 mol%) | 80 | 6 | 92 |
| 15:1 | H₂SO₄ (2 mol%) | 80 | 6 | 93 |
Experimental Protocols
Protocol 1: Standard Fischer Esterification of Tetrafluorosuccinic Acid
This protocol describes a standard laboratory procedure for the synthesis of this compound using sulfuric acid as a catalyst.
-
Reaction Setup:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrafluorosuccinic acid (0.1 mol).
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Add absolute ethanol (1.0 mol, 10 equivalents).
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With gentle stirring, slowly add concentrated sulfuric acid (0.002 mol, 2 mol%).
-
-
Reaction:
-
Heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle.
-
Allow the reaction to proceed for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
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Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with brine (50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation (boiling point: 78°C at 5 Torr) to yield pure this compound.
-
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Reaction Kinetics for the Heterogeneously Catalyzed Esterification of Succinic Acid with Ethanol | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Preventing hydrolysis of Diethyl tetrafluorosuccinate during workup
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the prevention of hydrolysis of Diethyl Tetrafluorosuccinate during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern during workup?
A1: this compound is a fluorinated diester. Hydrolysis is the cleavage of the ester bonds by water, which converts the diester into monoethyl tetrafluorosuccinate and subsequently tetrafluorosuccinic acid. This is a significant concern during aqueous workups as it can drastically reduce the yield of the desired product and introduce impurities that may be difficult to remove. The presence of electron-withdrawing fluorine atoms on the succinate backbone makes the ester carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack by water, accelerating hydrolysis compared to non-fluorinated analogs.
Q2: What are the primary factors that promote the hydrolysis of this compound?
A2: The main factors that accelerate the hydrolysis of esters, particularly activated esters like this compound, are:
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Presence of Water: Water is a necessary reactant for the hydrolysis reaction.
-
pH: Both acidic and basic conditions catalyze ester hydrolysis. The rate of hydrolysis is generally at its minimum near neutral pH.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.
-
Contact Time: Prolonged exposure to aqueous conditions during the workup will lead to a greater extent of hydrolysis.
Q3: How can I detect if my this compound has undergone hydrolysis?
A3: Hydrolysis can be detected by various analytical techniques:
-
Thin Layer Chromatography (TLC): The hydrolyzed products (monoester and diacid) are more polar than the diester and will have lower Rf values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a broad singlet corresponding to a carboxylic acid proton (-COOH) in ¹H NMR, and the emergence of new signals for the hydrolyzed species in both ¹H and ¹³C NMR.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The appearance of peaks corresponding to the hydrolysis products.
Troubleshooting Guide: Preventing Hydrolysis During Workup
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Hydrolysis during aqueous workup. | - Minimize contact time with aqueous layers.- Use ice-cold aqueous solutions for washes to slow down the hydrolysis rate.- Use a weak base (e.g., saturated sodium bicarbonate solution) for neutralization instead of strong bases like NaOH or KOH.- Ensure the organic phase is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) before solvent removal. |
| Presence of polar impurities in the final product | Incomplete separation of hydrolyzed byproducts. | - Perform a brine wash after the aqueous washes to help remove residual water and water-soluble impurities.- Consider a gentle column chromatography purification step if simple extraction and washing are insufficient. |
| Emulsion formation during extraction | Vigorous shaking of the separatory funnel. | - Gently invert the separatory funnel for mixing instead of vigorous shaking.- Addition of brine can help to break up emulsions. |
Quantitative Data on the Hydrolysis of Fluorinated Esters
| Compound Type | Effect of Fluorination on Hydrolysis Rate | Reference |
| General Fluorinated Esters | The introduction of fluorine atoms, particularly on the α-carbon to the carbonyl group, significantly accelerates the rate of hydrolysis.[1] | [1] |
| Methyl Trifluoroacetate | Exhibits a higher first-order hydrolysis rate compared to non-fluorinated analogs.[1] | [1] |
| Polyfluoroalkyl Phosphate Monoesters | Hydrolyze on average 100 times faster than their non-fluorinated hydrocarbon counterparts.[2] | [2] |
Experimental Protocol: Recommended Workup to Minimize Hydrolysis
This protocol outlines a general workup procedure designed to minimize the hydrolysis of this compound following its synthesis.
1. Quenching the Reaction:
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Once the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was conducted at elevated temperatures, it is advisable to further cool the mixture in an ice-water bath before quenching.
-
Slowly add the reaction mixture to a separatory funnel containing ice-cold, deionized water.
2. Extraction:
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Extract the aqueous mixture with a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Perform the extraction multiple times (e.g., 3x with an appropriate volume of solvent) to ensure complete recovery of the product.
-
Combine the organic layers.
3. Washing:
-
Wash the combined organic layers sequentially with:
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Ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic residues. Add the bicarbonate solution carefully and vent the separatory funnel frequently to release any evolved CO₂ gas.
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Ice-cold deionized water to remove any remaining water-soluble impurities.
-
Ice-cold brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers and to remove the bulk of the dissolved water from the organic phase.
-
4. Drying:
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Add the drying agent until it no longer clumps together, indicating that the solution is dry.
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Allow the mixture to stand for a few minutes to ensure complete drying.
5. Isolation:
-
Filter the dried organic solution to remove the drying agent.
-
Rinse the drying agent with a small amount of fresh, anhydrous solvent to recover any adsorbed product.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. Avoid excessive heating of the water bath.
Visualization of Hydrolysis Prevention
Caption: Workflow for preventing hydrolysis of this compound.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with Diethyl Tetrafluorosuccinate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving Diethyl Tetrafluorosuccinate, with a focus on overcoming low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low to no conversion of starting materials. What are the most common causes?
Low conversion in reactions involving this compound, particularly in the synthesis of fluorinated heterocycles like pyrimidines, can often be attributed to several critical factors:
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Inadequate Base: The choice and quantity of the base are crucial for the initial deprotonation of the binucleophile (e.g., urea, guanidine, amidine) and to drive the condensation reaction. Using a base that is too weak or an insufficient amount can lead to incomplete reaction.
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Presence of Moisture: this compound and the strong bases typically used in these reactions (e.g., sodium ethoxide) are sensitive to moisture. Water can quench the base and hydrolyze the ester, leading to significantly lower yields.
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Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. If the temperature is too low, the reaction rate will be slow, resulting in incomplete conversion within a practical timeframe. Conversely, excessively high temperatures can lead to decomposition of reactants and products or the formation of unwanted side-products.
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Poor Quality of Reagents: The purity of this compound, the binucleophile, and the solvent is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts.
Q2: I am observing the formation of multiple products in my reaction. What are the likely side reactions?
The formation of multiple products often indicates that side reactions are competing with the desired condensation. Common side reactions include:
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Hydrolysis of this compound: In the presence of moisture, this compound can hydrolyze to form tetrafluorosuccinic acid and ethanol.
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Self-condensation of the Binucleophile: Depending on the reaction conditions, some binucleophiles can undergo self-condensation.
-
Incomplete Cyclization: The reaction proceeds through a multi-step mechanism, and if the final cyclization step is not efficient, intermediate products may be present in the final mixture.
-
Reaction with Solvent: If a reactive solvent is used, it may compete with the intended nucleophile.
Q3: How can I improve the yield of my fluorinated pyrimidine synthesis using this compound?
To improve the yield, consider the following optimization strategies:
-
Choice of Base and Solvent: Sodium ethoxide in absolute ethanol is a commonly used and effective base/solvent system for these reactions. The ethoxide anion is a strong enough base to deprotonate the nucleophile, and using ethanol as a solvent avoids issues of transesterification.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR). If the reaction is sluggish, a moderate increase in temperature or a longer reaction time may be necessary.
-
Stoichiometry of Reactants: Carefully control the molar ratios of the reactants. A slight excess of the binucleophile may be beneficial in some cases to drive the reaction to completion.
Troubleshooting Guides
Problem: Low Conversion Rate in the Synthesis of 4,6-Dihydroxy-5-fluoropyrimidine
This guide focuses on the common issues encountered during the condensation of this compound with urea.
| Potential Cause | Recommended Solution |
| Ineffective Base | Use a freshly prepared solution of sodium ethoxide in absolute ethanol. Ensure at least two equivalents of the base are used relative to the this compound. |
| Presence of Water | Dry all glassware in an oven before use. Use anhydrous ethanol. Handle all reagents under an inert atmosphere. |
| Low Reaction Temperature | Gradually increase the reaction temperature to reflux while monitoring for any decomposition. |
| Impure Reactants | Use high-purity this compound and urea. Recrystallize or purify reagents if necessary. |
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for low conversion rates.
Detailed Experimental Protocols
Synthesis of 4,6-Dihydroxy-5-fluoropyrimidine from this compound and Urea
Materials:
-
This compound (1 equivalent)
-
Urea (2 equivalents)
-
Sodium metal
-
Absolute Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium metal (2.2 equivalents) to absolute ethanol under an inert atmosphere (nitrogen or argon). The mixture is stirred until all the sodium has reacted.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a solution of this compound (1 equivalent) in absolute ethanol dropwise at room temperature.
-
Addition of Urea: Following the addition of the ester, add solid urea (2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with concentrated hydrochloric acid to a pH of approximately 3-4.
-
Isolation of Product: The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from hot water or an appropriate solvent system.
Reaction Pathway
Caption: Reaction scheme for pyrimidine synthesis.
Diethyl tetrafluorosuccinate stability and decomposition pathways
This technical support center provides essential information for researchers, scientists, and drug development professionals working with diethyl tetrafluorosuccinate. It addresses common questions and troubleshooting scenarios related to the stability and decomposition of this compound.
Disclaimer: Specific experimental data on the stability and decomposition pathways of this compound is limited in publicly available literature. The information provided below is based on general principles of organic chemistry, data for analogous fluorinated and non-fluorinated esters, and extrapolated troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like other esters, is primarily influenced by:
-
pH: Both acidic and basic conditions can catalyze hydrolysis, although the fluorine atoms may alter its susceptibility compared to non-fluorinated analogs.
-
Temperature: Higher temperatures can accelerate decomposition through hydrolysis or thermolysis.
-
Presence of Water: Water is a necessary reactant for hydrolysis.
-
Enzymes: Esterases, if present in a biological matrix, can enzymatically cleave the ester bonds.
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, strong bases, and sources of moisture. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in an anhydrous environment is recommended.
Q3: What are the likely decomposition products of this compound?
A3: The primary decomposition pathway is expected to be hydrolysis, which would yield monoethyl tetrafluorosuccinate and ethanol, and subsequently tetrafluorosuccinic acid and more ethanol. Under thermal stress, other decomposition pathways may occur, potentially involving decarboxylation or elimination of HF, although specific data is unavailable.
Q4: Is this compound prone to hydrolysis?
A4: While esters are generally susceptible to hydrolysis, studies on structurally similar compounds like diethyl 2-(perfluorophenyl)malonate suggest that fluorinated esters can be relatively stable to hydrolysis under mild acidic and basic conditions at ambient temperature.[1] However, harsh conditions (strong acids or bases, elevated temperatures) will likely promote hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent assay results or loss of compound potency over time. | Degradation of this compound in solution. | Prepare fresh solutions before use. If using aqueous buffers, assess the stability of the compound in your specific buffer system over the time course of your experiment. Consider using anhydrous solvents for stock solutions. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, GC-MS). | Formation of decomposition products (e.g., monoethyl tetrafluorosuccinate, tetrafluorosuccinic acid). | Confirm the identity of the unexpected peaks by mass spectrometry. If decomposition is confirmed, review sample preparation and storage procedures. Minimize exposure to water and non-neutral pH. |
| Low recovery of the compound from biological samples. | Enzymatic degradation by esterases. | If working with biological matrices (e.g., plasma, cell lysates), perform experiments at low temperatures (e.g., on ice) and consider the addition of broad-spectrum esterase inhibitors. |
Quantitative Data on Stability
Table 1: Example Data on Hydrolysis Rate Constants
| Condition | Temperature (°C) | Hypothetical Rate Constant (k) |
| 0.1 M HCl | 25 | 1.2 x 10⁻⁶ s⁻¹ |
| pH 7.4 Buffer | 25 | 3.5 x 10⁻⁷ s⁻¹ |
| 0.1 M NaOH | 25 | 8.1 x 10⁻⁵ s⁻¹ |
| 0.1 M HCl | 50 | 9.8 x 10⁻⁶ s⁻¹ |
| pH 7.4 Buffer | 50 | 2.9 x 10⁻⁶ s⁻¹ |
| 0.1 M NaOH | 50 | 6.5 x 10⁻⁴ s⁻¹ |
Table 2: Example Data on Thermal Decomposition
| Atmosphere | Temperature for 5% Mass Loss (°C) | Major Decomposition Products (Hypothetical) |
| Inert (N₂) | 250 | This compound (vapor), Ethanol, Tetrafluorosuccinic anhydride |
| Oxidative (Air) | 235 | Ethanol, CO₂, HF, various fluorinated fragments |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability in Aqueous Buffers
This protocol provides a general method to evaluate the stability of this compound in aqueous solutions at different pH values.
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffers at desired pH values (e.g., pH 3, 5, 7.4, and 9).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an anhydrous organic solvent (e.g., acetonitrile or DMSO).
-
Sample Incubation: a. Add a small volume of the stock solution to each buffer to achieve a final concentration suitable for your analytical method (e.g., 10 µM). The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the solution properties. b. Incubate the samples at a constant temperature (e.g., 25 °C or 37 °C).
-
Time-Point Analysis: a. At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each buffer solution. b. Immediately quench the hydrolysis by adding a strong acid (if in basic/neutral buffer) or base (if in acidic buffer) and/or by freezing the sample at -80 °C.
-
Sample Analysis: a. Analyze the concentration of the remaining this compound in each sample using a validated analytical method, such as HPLC-UV or LC-MS. b. If possible, also monitor for the appearance of the primary hydrolysis product, monoethyl tetrafluorosuccinate.
-
Data Analysis: Plot the concentration of this compound versus time for each pH condition. Determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and half-life (t₁/₂) for each condition.
Visualizations
Decomposition Pathways
Caption: Hypothetical hydrolysis pathway of this compound.
Caption: Generalized thermal decomposition of this compound.
Experimental Workflow
Caption: Experimental workflow for assessing hydrolytic stability.
References
Methods for removing acidic impurities from Diethyl tetrafluorosuccinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of acidic impurities from Diethyl tetrafluorosuccinate.
Frequently Asked Questions (FAQs)
Q1: What are the common acidic impurities in this compound?
A1: The most common acidic impurities in this compound typically arise from hydrolysis of the ester groups. These impurities are:
-
Monoethyl tetrafluorosuccinate: Formed by the hydrolysis of one of the ethyl ester groups.
-
Tetrafluorosuccinic acid: Formed by the hydrolysis of both ethyl ester groups.
The presence of water and acidic or basic conditions can promote this hydrolysis.[1][2][3]
Q2: How can I detect the presence of acidic impurities in my this compound sample?
A2: Several analytical techniques can be employed to detect and quantify acidic impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying the diester, monoester, and diacid.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the volatile components, including the parent ester. Derivatization may be necessary to analyze the less volatile acidic impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can help identify the different species based on their chemical shifts and coupling constants.
Q3: What is the most straightforward method for removing acidic impurities from this compound?
A3: A simple and effective method is an aqueous wash with a mild base. Dissolving the crude this compound in a water-immiscible organic solvent and washing with a dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will neutralize and extract the acidic impurities into the aqueous layer.[5][6]
Q4: Can distillation alone remove acidic impurities?
A4: While vacuum distillation is a crucial step for purifying this compound, it may not be sufficient to remove acidic impurities with close boiling points. Additionally, heating an acidic crude product can lead to decomposition. It is highly recommended to perform a neutralizing aqueous wash before distillation.[6][7]
Troubleshooting Guides
Issue 1: The purity of my this compound does not improve after a basic aqueous wash.
-
Possible Cause: Incomplete neutralization or extraction of acidic impurities.
-
Solution:
-
Increase the concentration or volume of the basic solution: You may need to use a slightly more concentrated solution of sodium bicarbonate or perform multiple washes.
-
Ensure thorough mixing: Gently invert the separatory funnel multiple times to ensure good contact between the organic and aqueous phases. Avoid vigorous shaking, which can lead to emulsions.
-
Check the pH of the aqueous layer: After washing, test the pH of the aqueous layer to ensure it is basic. If not, the washing was insufficient.
-
-
Possible Cause: The presence of non-acidic impurities.
-
Solution:
-
Analyze the impurity profile: Use analytical techniques like GC-MS or NMR to identify the nature of the persistent impurities.
-
Consider alternative purification methods: If the impurities are non-polar, techniques like column chromatography may be necessary.
-
Issue 2: An emulsion has formed during the aqueous wash.
-
Possible Cause: Vigorous shaking of the separatory funnel.
-
Solution:
-
Allow the mixture to stand: Sometimes, emulsions will break on their own if left undisturbed.
-
Add brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.
-
Filter through Celite: If the emulsion persists, you can try filtering the mixture through a pad of Celite.
-
Issue 3: Low yield of this compound after purification.
-
Possible Cause: Hydrolysis of the product during the basic wash.
-
Solution:
-
Use a mild base: Stick to weak bases like sodium bicarbonate. Avoid strong bases like sodium hydroxide, which can significantly increase the rate of ester hydrolysis.
-
Minimize contact time: Do not let the organic solution remain in contact with the basic aqueous solution for an extended period.
-
Work at a lower temperature: Performing the extraction at a lower temperature can help reduce the rate of hydrolysis.
-
-
Possible Cause: Loss of product during transfers and extractions.
-
Solution:
-
Ensure complete phase separation: Before draining the layers from the separatory funnel, allow them to separate completely to avoid discarding some of the organic layer.
-
Back-extract the aqueous layer: After the initial separation, you can wash the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Data Presentation
Table 1: Comparison of Purification Methods for Removing Acidic Impurities from Diethyl Esters
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Aqueous Wash (Dilute NaHCO₃) | 95-98% | Simple, fast, and effective for removing acidic impurities.[5] | Not effective for non-polar impurities; risk of emulsion formation. |
| Silica Gel Column Chromatography | >98% | High resolution for a wide range of impurities. | Can be time-consuming and requires larger volumes of solvent. |
| Vacuum Distillation | >99% (after pre-treatment) | Excellent for removing non-volatile impurities and residual solvent.[7] | May not separate impurities with similar boiling points; risk of decomposition if acidic impurities are present.[6] |
Experimental Protocols
Protocol 1: Purification by Aqueous Washing
-
Dissolve the Crude Product: Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether or ethyl acetate (approximately 10-20 mL of solvent per gram of crude product).
-
Base Wash: Transfer the solution to a separatory funnel and wash with an equal volume of a saturated aqueous NaHCO₃ solution to neutralize any acidic impurities. Gently invert the funnel several times, releasing pressure periodically. Drain the lower aqueous layer.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate solution.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to facilitate the removal of residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Vacuum Distillation
Note: This protocol should be performed after an initial aqueous wash to remove acidic impurities.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Charge the Flask: Add the crude, pre-washed this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Apply Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask.
-
Collect Fractions: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure (e.g., 78°C at 5 Torr).[8]
-
Discontinue Distillation: Once the product has been collected, remove the heat and allow the system to cool before slowly reintroducing air.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 377-71-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
Technical Support Center: Scaling Up Diethyl Tetrafluorosuccinate Production
Welcome to the technical support center for the synthesis and production of Diethyl tetrafluorosuccinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during the scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of tetrafluorosuccinic acid with ethanol.[1][2][3] This reaction involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] The equilibrium of the reaction is driven towards the product by removing the water that is formed, often by using a Dean-Stark apparatus or by using an excess of the alcohol reactant.[1][4]
Q2: What are the primary challenges when scaling up the production of this compound?
A2: Scaling up the synthesis of this compound presents several key challenges:
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Handling of Corrosive and Hazardous Materials: Tetrafluorosuccinic acid and the acid catalysts used are corrosive.[5] Proper personal protective equipment (PPE) and corrosion-resistant reactors are essential.
-
Efficient Water Removal: The Fischer esterification is a reversible reaction.[1][6] Inefficient removal of water at a larger scale can lead to lower yields.
-
Heat Management: The esterification reaction can be exothermic. On a large scale, inefficient heat dissipation can lead to side reactions and impurities.
-
Purification: Separating the final product from unreacted starting materials, the acid catalyst, and any byproducts can be challenging at an industrial scale.
Q3: What are the key safety precautions to consider when working with this compound and its precursors?
A3: Safety is paramount when handling the chemicals involved in this synthesis. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhaling any vapors.[7]
-
Handling Acids: Tetrafluorosuccinic acid and catalysts like sulfuric acid are corrosive and can cause severe burns.[5] Handle with extreme care and have appropriate spill kits readily available.
-
Material Compatibility: Ensure that all equipment, including the reactor and transfer lines, is compatible with corrosive acids and fluorinated compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Solution | Relevant Analytical Technique |
| Low Yield | - Incomplete reaction due to insufficient catalyst or reaction time.- Equilibrium not shifted towards products due to inefficient water removal.- Loss of product during workup and purification. | - Increase catalyst loading or reaction time.- Ensure efficient water removal using a Dean-Stark trap or by operating under vacuum.- Use a larger excess of ethanol.- Optimize extraction and distillation procedures. | - Gas Chromatography-Mass Spectrometry (GC-MS) to check for starting material in the crude product.- High-Performance Liquid Chromatography (HPLC) for reaction monitoring.[8][9] |
| Product Discoloration | - Reaction temperature is too high, leading to decomposition or side reactions.- Impurities in the starting materials. | - Lower the reaction temperature and extend the reaction time.- Ensure high purity of tetrafluorosuccinic acid and ethanol. | - UV-Vis Spectroscopy to identify chromophoric impurities.- GC-MS to identify potential high-boiling impurities. |
| Incomplete Reaction | - Insufficient catalyst activity.- Inadequate mixing on a larger scale. | - Use fresh, high-quality acid catalyst.- Improve the agitation in the reactor to ensure a homogeneous mixture. | - In-process monitoring using HPLC or GC to track the disappearance of starting materials. |
| Difficult Purification | - Formation of azeotropes with solvent or impurities.- Similar boiling points of product and impurities. | - Use fractional distillation under reduced pressure to improve separation.- Consider alternative purification methods like column chromatography for high-purity requirements. | - GC-MS to identify the composition of different distillation fractions.[10] |
| Presence of Water in Final Product | - Incomplete drying of the organic phase after workup.- Inefficient water removal during the reaction. | - Use a suitable drying agent (e.g., anhydrous magnesium sulfate) before the final distillation.- Optimize the efficiency of the Dean-Stark trap. | - Karl Fischer titration to determine the water content. |
Experimental Protocols
Proposed Synthesis of this compound via Fischer Esterification
This protocol is a general procedure based on the principles of Fischer esterification and should be optimized for specific laboratory or pilot plant conditions.
Materials:
-
Tetrafluorosuccinic acid
-
Anhydrous ethanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane or other suitable extraction solvent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add tetrafluorosuccinic acid and a large excess of anhydrous ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Neutralization: Cool the reaction mixture to room temperature and slowly add it to a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted tetrafluorosuccinic acid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like dichloromethane.
-
Washing: Wash the combined organic extracts with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent by rotary evaporation.
-
Purification: Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fishersci.com [fishersci.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous determination of diethyl phthalate and its major metabolite, monoethyl phthalate, in rat plasma, urine, and various tissues collected from a toxicokinetic study by ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Developing an effective aqueous work-up for Diethyl tetrafluorosuccinate
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for performing an effective aqueous work-up for Diethyl Tetrafluorosuccinate.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of an aqueous work-up for this compound?
A1: The primary goal is to separate the desired this compound from unreacted starting materials, catalysts, acidic or basic byproducts, and any water-soluble impurities in the reaction mixture. This is achieved by partitioning the reaction mixture between an organic solvent and water, and then washing the organic layer containing the product.
Q2: Why is it critical to avoid strongly acidic or basic conditions during the work-up?
A2: this compound, like other esters, is susceptible to hydrolysis under both strongly acidic and basic conditions. This reaction would cleave the ester bonds, leading to the formation of monoethyl tetrafluorosuccinate and ultimately tetrafluorosuccinic acid, reducing the yield of the desired product.[1]
Q3: What are the key physical properties of this compound relevant to its work-up?
A3: Key properties include its boiling point of 78°C at 5 Torr and a density of 1.264 g/mL at 20°C.[2] Its fluorinated nature suggests it is a relatively non-polar compound, making it soluble in many organic solvents and insoluble in water.
Q4: What are some common impurities that an aqueous work-up for this compound aims to remove?
A4: Common impurities can include unreacted starting materials such as tetrafluorosuccinic acid or its acid chloride, ethanol, and any acidic or basic catalysts used in the synthesis. Side products from the esterification reaction may also be present.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low product yield after work-up. | Product Hydrolysis: The ester has been partially or fully hydrolyzed to the corresponding carboxylic acid due to exposure to strong acid or base. | Maintain a neutral pH during the work-up. Use mild washing reagents like saturated sodium bicarbonate solution (if acidity is a concern) or dilute brine. |
| Product Loss in Aqueous Layer: The chosen organic solvent may not be optimal, leading to partitioning of the product into the aqueous phase. | Ensure the use of a non-polar, water-immiscible organic solvent like diethyl ether or ethyl acetate. Perform multiple extractions with smaller volumes of solvent to maximize recovery. | |
| Formation of a stable emulsion at the solvent interface. | Presence of Surfactant-like Impurities or Salts: High concentrations of salts or amphiphilic molecules can stabilize emulsions. | Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Difficulty in separating the organic and aqueous layers. | Similar Densities of the Two Phases: If the organic solvent has a density close to water, layer separation can be slow or indistinct. This compound itself has a density of 1.264 g/mL. | Choose an organic solvent with a density significantly different from water (e.g., diethyl ether, ~0.71 g/mL). If using a denser solvent like dichloromethane (~1.33 g/mL), be aware that the organic layer will be at the bottom. |
| Product is contaminated with acidic or basic impurities. | Incomplete Neutralization/Washing: Insufficient washing of the organic layer. | Increase the number of washes with a neutral or mildly basic/acidic aqueous solution as appropriate. For acidic impurities, use saturated sodium bicarbonate. For basic impurities, use dilute (e.g., 1%) hydrochloric acid, but monitor for potential product hydrolysis. Always follow with a brine wash. |
| Residual water in the final product. | Inadequate Drying of the Organic Layer: The drying agent was not efficient or used in insufficient quantity. | Use an appropriate amount of a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure the organic solution is left in contact with the drying agent for a sufficient time with occasional swirling before filtration. |
Experimental Protocol: Aqueous Work-up of this compound
This protocol assumes the reaction to synthesize this compound has been completed and the reaction mixture is at room temperature.
1. Quenching the Reaction:
-
If the reaction was conducted under anhydrous conditions, carefully quench the reaction by slowly adding it to a beaker of deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) with stirring. This will neutralize any reactive reagents.
2. Solvent Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction. Diethyl ether or ethyl acetate are recommended due to their low boiling points and good solvating properties for non-polar compounds. The volume of the organic solvent should be roughly equal to the volume of the aqueous mixture.
-
Stopper the separatory funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The organic layer containing the this compound will typically be the top layer if using diethyl ether or ethyl acetate.
-
Drain the lower aqueous layer and collect the organic layer.
-
Re-extract the aqueous layer with a fresh portion of the organic solvent at least two more times to ensure complete recovery of the product. Combine all organic extracts.
3. Washing the Organic Layer:
-
Return the combined organic extracts to the separatory funnel.
-
Neutral Wash: Wash the organic layer with deionized water to remove any water-soluble impurities. Drain the aqueous layer.
-
Mildly Basic Wash (Optional, if acidic impurities are present): Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove any residual acidic components. Be sure to vent the separatory funnel frequently as carbon dioxide gas may be evolved. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This step helps to remove the bulk of the dissolved water from the organic layer and aids in breaking any minor emulsions. Drain the aqueous layer.
4. Drying the Organic Layer:
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent portion-wise until some of it no longer clumps together, indicating that all the water has been absorbed.
-
Gently swirl the flask and let it stand for 10-15 minutes.
5. Isolation of the Product:
-
Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.
-
Rinse the drying agent with a small amount of fresh organic solvent and add this to the filtrate to ensure complete transfer of the product.
-
Remove the organic solvent using a rotary evaporator. Be mindful of the product's boiling point (78°C at 5 Torr) to avoid its evaporation.
-
The remaining liquid is the crude this compound, which can be further purified by vacuum distillation if necessary.
Data Presentation
Table 1: Solubility of this compound (Qualitative)
| Solvent | Solubility | Rationale/Notes |
| Water | Insoluble | The fluorinated alkyl chains and ester groups make the molecule non-polar. |
| Diethyl Ether | Soluble | A good non-polar solvent for extraction. |
| Ethyl Acetate | Soluble | A slightly more polar alternative to diethyl ether, also effective for extraction. |
| Dichloromethane | Soluble | A denser organic solvent that can be used for extraction. |
| Hexanes | Soluble | A very non-polar solvent, good for extraction of non-polar compounds. |
| Methanol/Ethanol | Partially Soluble | The polarity of the alcohols may limit the solubility of the fluorinated ester. |
Visualization
Diagram 1: Troubleshooting Logic for Aqueous Work-up
References
Catalyst selection and optimization for Diethyl tetrafluorosuccinate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl tetrafluorosuccinate.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide provides a systematic approach to identifying and resolving common issues.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The acid catalyst (e.g., H₂SO₄) may be old or have absorbed moisture. Heterogeneous catalysts may have lost activity. | 1. Use fresh, anhydrous catalyst. For heterogeneous catalysts, consider regeneration or using a fresh batch. |
| 2. Inefficient Water Removal: The esterification reaction is an equilibrium process. Failure to remove water will prevent the reaction from proceeding to completion. | 2. Ensure the Dean-Stark trap or other water removal apparatus is functioning correctly. Use a suitable solvent for azeotropic removal of water (e.g., toluene, cyclohexane). | |
| 3. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to side reactions. | 3. Optimize the reaction temperature. Monitor the reaction progress using techniques like TLC or GC to determine the optimal temperature profile. | |
| 4. Impure Reactants: Impurities in tetrafluorosuccinic acid or ethanol can interfere with the reaction. | 4. Use high-purity, anhydrous reactants. | |
| Presence of Unreacted Tetrafluorosuccinic Acid | 1. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Increase the reaction time and monitor the disappearance of the starting material by TLC or GC. |
| 2. Inadequate Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction forward effectively. | 2. Increase the catalyst loading incrementally. Be cautious with strong acid catalysts to avoid charring. | |
| Formation of Side Products (e.g., colored impurities) | 1. High Reaction Temperature: Excessive heat can cause decomposition of the starting materials or product, leading to the formation of colored byproducts. | 1. Lower the reaction temperature. Consider a milder catalyst if charring is observed. |
| 2. Presence of Oxygen: Oxidation of reactants or products can occur at elevated temperatures. | 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Isolation/Purification | 1. Incomplete Neutralization: Residual acid catalyst can complicate purification. | 1. Ensure complete neutralization of the catalyst during the workup procedure, for example, with a saturated sodium bicarbonate solution. |
| 2. Emulsion Formation during Workup: The presence of both organic and aqueous layers can sometimes lead to stable emulsions. | 2. Add brine (saturated NaCl solution) to help break the emulsion. | |
| 3. Co-distillation with Solvent: The boiling point of the product may be close to that of the solvent used. | 3. Choose a solvent with a significantly different boiling point from the product for easier separation by distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Fischer esterification of tetrafluorosuccinic acid with an excess of ethanol using an acid catalyst. The reaction is typically heated to reflux with continuous removal of water to drive the equilibrium towards the product.
Q2: Which catalyst is best for this synthesis?
A2: The choice of catalyst depends on the scale and specific requirements of the synthesis.
-
Strong Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) is a common, inexpensive, and effective catalyst.
-
Lewis Acids: Metal salts, such as those of tin or titanium, can also be used and may offer milder reaction conditions.
-
Heterogeneous Catalysts: Solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) or zeolites can simplify product purification as they can be easily filtered off after the reaction.
Catalyst Comparison
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acid | H₂SO₄, p-TsOH | Inexpensive, highly active | Corrosive, difficult to remove completely, can cause charring at high temperatures |
| Lewis Acid | SnCl₂, Ti(OBu)₄ | Milder conditions, higher selectivity in some cases | More expensive, potential for metal contamination in the product |
| Heterogeneous | Amberlyst-15, Zeolites | Easily separated from the reaction mixture, reusable | Lower activity compared to homogeneous catalysts, may require higher temperatures or longer reaction times |
Q3: How can I optimize the yield of this compound?
A3: To optimize the yield, consider the following:
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Use an excess of ethanol: This will shift the equilibrium towards the formation of the ester.
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Efficiently remove water: A Dean-Stark apparatus is highly effective for this purpose.
-
Choose the right catalyst and optimize its concentration: Start with a catalytic amount (e.g., 1-5 mol%) and adjust as needed.
-
Control the reaction temperature: Maintain a steady reflux without excessive heating to prevent side reactions.
-
Monitor the reaction progress: Use techniques like TLC or GC to determine when the reaction is complete.
Q4: What are the potential side reactions in this synthesis?
A4: Potential side reactions include:
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Dehydration of ethanol: At high temperatures with a strong acid catalyst, ethanol can dehydrate to form diethyl ether.
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Decarboxylation: While less common for succinic acid derivatives, some decomposition may occur at very high temperatures.
-
Incomplete esterification: Formation of the monoethyl ester of tetrafluorosuccinic acid is a likely intermediate and can be the main product if the reaction is not driven to completion.
Q5: What is a general experimental protocol for this synthesis?
A5: The following is a general protocol that can be adapted and optimized.
Experimental Protocol: Synthesis of this compound
Materials:
-
Tetrafluorosuccinic acid
-
Anhydrous ethanol (excess, e.g., 5-10 equivalents)
-
Acid catalyst (e.g., concentrated H₂SO₄, 1-2 mol%)
-
A suitable solvent for azeotropic water removal (e.g., toluene)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add tetrafluorosuccinic acid, a 5-10 fold molar excess of anhydrous ethanol, and a volume of toluene sufficient to fill the Dean-Stark trap.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated H₂SO₄) to the stirred mixture.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected or until reaction monitoring indicates completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO₂ gas will be evolved.
-
Wash the organic layer with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent and excess ethanol.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR, IR, and Mass Spectrometry.
Validation & Comparative
Confirming the Structure of Diethyl Tetrafluorosuccinate: A Comparative ¹H and ¹³C NMR Analysis
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel and synthesized compounds is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative analysis of the ¹H and ¹³C NMR data for diethyl tetrafluorosuccinate against its non-fluorinated analog, diethyl succinate, to illustrate the principles of structure confirmation for fluorinated organic molecules.
This guide presents a detailed examination of the expected ¹H and ¹³C NMR spectral data for this compound. Due to the challenges in sourcing a complete, publicly available experimental dataset for this compound, this guide utilizes experimental data for the well-characterized diethyl succinate as a comparative baseline. The predicted spectral data for this compound is derived from established principles of NMR spectroscopy, considering the significant influence of fluorine substitution on chemical shifts and coupling constants. This comparative approach provides a robust framework for the structural verification of this compound.
Comparative NMR Data Analysis
The introduction of four fluorine atoms into the succinate backbone dramatically alters the electronic environment of the neighboring protons and carbons. This results in significant changes in their respective NMR spectra, providing clear markers for structural confirmation.
¹H NMR Data Comparison
The ¹H NMR spectrum of diethyl succinate is characterized by two distinct signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl groups. In contrast, the ¹H NMR spectrum of this compound is predicted to show these signals at significantly different chemical shifts due to the strong electron-withdrawing effect of the adjacent fluorine atoms.
Table 1: Comparison of ¹H NMR Spectral Data
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) |
| This compound | -OCH₂CH₃ | ~4.5 | Quartet | 4H | ~7.1 |
| -OCH₂CH₃ | ~1.4 | Triplet | 6H | ~7.1 | |
| Diethyl Succinate | -OCH₂CH₃ | 4.10 | Quartet | 4H | 7 |
| -COCH₂CH₂CO- | 2.56 | Singlet | 4H | N/A | |
| -OCH₂CH₃ | 1.21 | Triplet | 6H | 7 |
Note: Data for Diethyl Succinate is experimental. Data for this compound is predicted based on established substituent effects.
The downfield shift of the methylene quartet in this compound to approximately 4.5 ppm, compared to 4.10 ppm in diethyl succinate, is a direct consequence of the deshielding effect of the electronegative fluorine atoms on the adjacent carbon. The methyl triplet is also expected to experience a slight downfield shift. The absence of the singlet at 2.56 ppm, which corresponds to the succinate backbone protons in the non-fluorinated analog, is a key indicator of successful fluorination.
¹³C NMR Data Comparison
The effect of fluorine substitution is even more pronounced in the ¹³C NMR spectra. The carbons directly bonded to fluorine will exhibit large chemical shifts and will be split into multiplets due to ¹³C-¹⁹F coupling.
Table 2: Comparison of ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C=O | ~165 |
| -CF₂- | ~110 (triplet) | |
| -OCH₂- | ~65 | |
| -CH₃ | ~14 | |
| Diethyl Succinate | C=O | 172.2 |
| -OCH₂- | 60.3 | |
| -CH₂- (backbone) | 29.0 | |
| -CH₃ | 14.0 |
Note: Data for Diethyl Succinate is experimental. Data for this compound is predicted based on established substituent effects and data from similar fluorinated esters.
The most significant feature in the predicted ¹³C NMR spectrum of this compound is the appearance of a triplet at approximately 110 ppm, corresponding to the two equivalent -CF₂- carbons. The triplet multiplicity arises from the coupling to the two attached fluorine atoms. The carbonyl carbon is predicted to be shifted upfield to around 165 ppm compared to 172.2 ppm in diethyl succinate. The methylene carbon of the ethyl group is also expected to be shifted downfield to about 65 ppm.
Experimental Protocol for NMR Analysis
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
3. ¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45° flip angle.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds (should be at least 1.5 times the longest T₁ relaxation time for quantitative analysis).
-
Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Pulse Angle: 30-45° flip angle.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectrum using the internal standard (TMS at 0 ppm).
Logical Workflow for Structure Confirmation
The process of confirming the structure of this compound using NMR data follows a logical progression, as illustrated in the diagram below.
By systematically acquiring, processing, and analyzing the ¹H and ¹³C NMR data and comparing it with the known data of a similar, non-fluorinated compound, researchers can confidently confirm the structure of this compound. The distinct spectral signatures introduced by the fluorine atoms serve as powerful diagnostic tools in this process.
Validating the Molecular Weight of Diethyl Tetrafluorosuccinate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise determination of molecular weight is a critical checkpoint in the synthesis and quality control of novel chemical entities. For fluorinated compounds such as Diethyl tetrafluorosuccinate (C₈H₁₀F₄O₄, Theoretical Molecular Weight: 246.16 g/mol ), this validation is paramount. This guide provides a comparative analysis of mass spectrometry and alternative analytical techniques for the molecular weight validation of this compound, supported by detailed experimental protocols.
Mass Spectrometry: The Gold Standard for Molecular Weight Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It is the most direct method for determining the molecular weight of a compound. For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique. Alternatively, Electrospray Ionization Mass Spectrometry (ESI-MS) can also be employed, particularly if the compound is introduced via liquid chromatography.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using GC-MS with Electron Ionization (EI).
1. Sample Preparation:
-
Dissolve a small amount of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar capillary column, such as a HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the analyte.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
3. Data Analysis:
-
The primary objective is to identify the molecular ion peak ([M]⁺). For this compound, this would be expected at an m/z of approximately 246.
-
Note: Electron ionization can be a high-energy technique that may lead to extensive fragmentation and a weak or absent molecular ion peak, which is a known characteristic for some perfluorinated compounds.[2] In such cases, the fragmentation pattern can be used to deduce the structure. Common fragments for esters include the loss of an alkoxy group (-OCH₂CH₃).
-
If the molecular ion is not observed with EI, a "softer" ionization technique like Chemical Ionization (CI) can be used. In CI, a reagent gas (e.g., methane or ammonia) is introduced, which leads to less fragmentation and a higher abundance of the protonated molecule ([M+H]⁺) or an adduct ion.
Experimental Workflow: Mass Spectrometry Analysis
Caption: Workflow for molecular weight validation by GC-MS.
Alternative Analytical Techniques for Molecular Weight Validation
While mass spectrometry is the primary method for molecular weight determination, other techniques can provide complementary and confirmatory data.
Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution.[3] Larger molecules elute from the chromatography column faster than smaller molecules.[3] While predominantly used for polymers, GPC can be adapted for small molecules.
-
Principle: Separation by size exclusion.
-
Instrumentation: An HPLC system equipped with a GPC column (packed with porous beads) and a refractive index (RI) or UV detector.
-
Procedure:
-
Dissolve the sample in a suitable mobile phase (e.g., tetrahydrofuran).
-
Inject the sample into the GPC system.
-
The retention time of the analyte is compared to a calibration curve generated from a series of standards with known molecular weights.
-
-
Considerations: GPC provides an average molecular weight relative to the standards used. For a pure, small molecule like this compound, it should ideally present as a single, sharp peak. The accuracy is highly dependent on the similarity of the standards to the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation. While it does not directly measure molecular weight, it can definitively confirm the structure of a synthesized compound, thereby validating its molecular weight.
-
Principle: Exploits the magnetic properties of atomic nuclei.
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure for this compound:
-
¹H NMR: Would confirm the presence of the ethyl groups and their connectivity.
-
¹³C NMR: Would show the different carbon environments, including those bonded to fluorine.
-
¹⁹F NMR: This is particularly valuable for fluorinated compounds. It would confirm the presence and chemical environment of the fluorine atoms. The coupling patterns between ¹H, ¹³C, and ¹⁹F can provide unambiguous structural information.
-
-
Data Analysis: By integrating the signals in the ¹H NMR spectrum and analyzing the chemical shifts and coupling constants in all spectra, the complete structure can be pieced together. If the determined structure matches that of this compound, the theoretical molecular weight of 246.16 g/mol is validated.
Comparison of Analytical Techniques
| Feature | Mass Spectrometry (GC-MS/ESI-MS) | Gel Permeation Chromatography (GPC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Measures mass-to-charge ratio of ions. | Separates molecules by hydrodynamic volume.[3] | Measures the magnetic properties of atomic nuclei to determine chemical structure. |
| Information Provided | Direct molecular weight of the parent molecule and fragments. | Average molecular weight relative to standards. | Detailed structural information (connectivity of atoms). |
| Sample Requirements | Small amount (µg to ng), must be ionizable. For GC-MS, must be volatile and thermally stable. | Larger amount (mg), must be soluble in the mobile phase. | Larger amount (mg), must be soluble in a deuterated solvent. |
| Accuracy | High accuracy for molecular weight determination. | Lower accuracy, dependent on calibration standards. | Indirect validation of molecular weight through structural confirmation. |
| Suitability for Fluorinated Compounds | Excellent, though fragmentation can be a challenge with EI. Softer ionization methods are preferred. | Suitable, but standards should ideally have similar properties. | Excellent, ¹⁹F NMR is a powerful tool for fluorinated compounds. |
Conclusion
For the definitive validation of the molecular weight of this compound, mass spectrometry is the most direct and accurate method . Gas Chromatography-Mass Spectrometry is well-suited for this compound, with the caveat that a soft ionization technique like Chemical Ionization may be necessary if Electron Ionization leads to excessive fragmentation and the absence of a clear molecular ion peak.
Nuclear Magnetic Resonance (NMR) spectroscopy serves as an essential complementary technique. While it does not measure molecular weight directly, the comprehensive structural information it provides, particularly through ¹⁹F NMR, offers unambiguous confirmation of the compound's identity, thereby validating its theoretical molecular weight. Gel Permeation Chromatography can be used as a supplementary technique but is less precise for small molecule analysis compared to mass spectrometry.
For comprehensive and robust validation, a combination of mass spectrometry (for direct mass determination) and NMR spectroscopy (for structural confirmation) is the recommended analytical strategy for this compound.
References
A Comparative Guide to Deoxofluorinating Agents for Researchers, Scientists, and Drug Development Professionals
An objective analysis of modern reagents for the conversion of alcohols and carbonyls to organofluorines, with a notable clarification on Diethyl tetrafluorosuccinate.
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules is a paramount strategy for modulating their physicochemical and biological properties. Deoxofluorination, the substitution of a hydroxyl or carbonyl group with one or two fluorine atoms, respectively, stands as a fundamental transformation in this endeavor. This guide provides a comprehensive comparison of several widely used deoxofluorinating agents, focusing on their performance, safety, and substrate scope.
It is important to address at the outset that a thorough review of the scientific literature and chemical supplier databases yielded no evidence of This compound being utilized as a deoxofluorinating agent. While this compound is commercially available, its application in this specific context is not documented. Therefore, this guide will focus on a comparative analysis of established and contemporary deoxofluorinating reagents.
Performance Comparison of Key Deoxofluorinating Agents
The selection of an appropriate deoxofluorinating agent is contingent upon a multitude of factors, including the nature of the substrate, desired reactivity, safety considerations, and scalability. Below is a summary of the performance of several prominent reagents.
| Reagent | Abbreviation | Typical Substrates | Key Advantages | Key Disadvantages |
| Diethylaminosulfur Trifluoride | DAST | Alcohols, Aldehydes, Ketones | Broad substrate scope, long history of use.[1] | Thermally unstable, potential for explosive decomposition.[2][3] |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | Alcohols, Aldehydes, Ketones | More thermally stable than DAST.[2][4] | Can be less reactive than DAST for certain substrates. |
| Pyridine-based sulfonyl fluoride | PyFluor | Alcohols | Low cost, high stability, good selectivity.[5] | May exhibit lower reactivity compared to other agents.[5] |
| Diethylaminodifluorosulfinium tetrafluoroborate | XtalFluor-E | Alcohols, Carbonyls | Crystalline solid, enhanced thermal stability, less reactive with water than DAST.[2][3] | Requires activation with a fluoride source.[2] |
| 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | Fluolead | Alcohols, Carbonyls, Carboxylic acids | High thermal stability, resistant to aqueous hydrolysis.[1] | Higher cost compared to some other reagents. |
| Imidazolium salt-based reagent | AlkylFluor | Primary and secondary alcohols | Bench-stable, high-yielding, broad functional group tolerance.[2][3] | Manufacturing cost can be a consideration.[2] |
Experimental Protocols
Detailed and reliable experimental protocols are critical for the successful and safe execution of deoxofluorination reactions. Below are representative procedures for commonly used agents.
General Protocol for Deoxofluorination of an Alcohol using DAST
Materials:
-
Alcohol (1.0 equiv)
-
DAST (1.2-1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a dry flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST to the cooled solution dropwise via syringe.
-
Allow the reaction mixture to stir at -78 °C and then slowly warm to room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caution: DAST is moisture-sensitive and can undergo exothermic decomposition at elevated temperatures.[6] Always handle in a well-ventilated fume hood with appropriate personal protective equipment.
General Protocol for Deoxofluorination of a Ketone using Deoxo-Fluor
Materials:
-
Ketone (1.0 equiv)
-
Deoxo-Fluor® (3.0 equiv)
-
Anhydrous reaction vessel
-
Nitrogen or Argon atmosphere
Procedure:
-
In an oven-dried round-bottomed flask under an inert atmosphere, charge the ketone.
-
Add Deoxo-Fluor® to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 24 hours. Monitor the reaction by ¹H NMR or GC/MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a stirred, saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography.
Note: Deoxo-Fluor® is known to be more thermally stable than DAST, but it still reacts exothermically with water, generating HF. Handle with care in a fume hood.
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms of deoxofluorination is crucial for optimizing reaction conditions and predicting outcomes.
Caption: General mechanism for the deoxofluorination of an alcohol.
The reaction of an alcohol with a sulfur trifluoride-based reagent like DAST proceeds through an alkoxysulfurane intermediate. Subsequent intramolecular or intermolecular nucleophilic attack by fluoride via an Sₙ2 mechanism leads to the formation of the alkyl fluoride.
Caption: A typical experimental workflow for a deoxofluorination reaction.
Safety and Handling Considerations
Deoxofluorinating agents are reactive and require careful handling.
-
DAST and Deoxo-Fluor: Both are sensitive to moisture and can react violently with water. DAST, in particular, has a lower thermal stability and can decompose explosively.[2][3] Reactions should be conducted in a well-ventilated fume hood, and personal protective equipment is essential.
-
XtalFluor Reagents: These crystalline solids are generally more thermally stable and less reactive with water than their liquid counterparts, offering a safer handling profile.[2][3]
-
Byproducts: Deoxofluorination reactions often generate corrosive byproducts such as hydrogen fluoride (HF). Proper quenching and workup procedures are necessary to neutralize these hazardous materials.
Conclusion
The field of deoxofluorination has evolved significantly, offering researchers a diverse toolkit of reagents with varying reactivity, selectivity, and safety profiles. While traditional reagents like DAST remain valuable, newer agents such as PyFluor, XtalFluor, and AlkylFluor provide enhanced stability and safety, broadening the applicability of this critical transformation in complex molecule synthesis. The choice of reagent should be made after careful consideration of the specific substrate and the safety infrastructure available. As this guide indicates, continuous evaluation of new reagents is essential for advancing the field of organofluorine chemistry. Based on current literature, this compound does not appear to be a reagent used for deoxofluorination reactions.
References
- 1. Discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent with high thermal stability as well as unusual resistance to aqueous hydrolysis, and its diverse fluorination capabilities including deoxofluoro-arylsulfinylation with high stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AlkylFluor: Deoxyfluorination of Alcohols [organic-chemistry.org]
- 3. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 5. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chinesechemsoc.org [chinesechemsoc.org]
A Comparative Guide to the Reactivity of Diethyl Tetrafluorosuccinate and Diethyl Succinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of Diethyl tetrafluorosuccinate and its non-fluorinated analog, Diethyl succinate. The introduction of fluorine atoms into the succinate backbone profoundly alters the electronic properties of the molecule, leading to significant differences in reactivity. This comparison is supported by available experimental data and established principles of physical organic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Diethyl succinate is presented below. These properties can influence reaction conditions and product purification strategies.
| Property | This compound | Diethyl Succinate |
| Molecular Formula | C₈H₁₀F₄O₄ | C₈H₁₄O₄ |
| Molecular Weight | 246.16 g/mol | 174.19 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless liquid |
| Boiling Point | 78 °C at 5 mmHg | 218 °C at 760 mmHg |
| Density | 1.273 g/cm³ | 1.047 g/mL |
| Refractive Index | 1.368 | 1.420 |
Reactivity Comparison: The Inductive Effect of Fluorine
The primary driver for the difference in reactivity between this compound and Diethyl succinate is the strong electron-withdrawing inductive effect of the four fluorine atoms in the tetrafluorinated compound. This effect significantly increases the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.
In contrast, the methylene groups in Diethyl succinate have a much weaker inductive effect. Consequently, this compound is anticipated to be considerably more reactive towards nucleophiles.
Hydrolysis
The hydrolysis of esters to their corresponding carboxylic acids is a fundamental reaction. Due to the increased electrophilicity of its carbonyl carbons, this compound is expected to undergo hydrolysis at a significantly faster rate than Diethyl succinate under both acidic and basic conditions.
Predicted Relative Hydrolysis Rates:
| Compound | Relative Rate of Hydrolysis |
| This compound | Much Faster |
| Diethyl Succinate | Slower |
Kinetic Data for Methanolysis of Diethyl Succinate:
| Temperature (°C) | Rate Constant (k₁) |
| 50 | 0.0298 s⁻¹ |
| 60 | 0.0332 s⁻¹ |
Data represents the pseudo-first-order rate constant for the conversion of diethyl succinate.
Nucleophilic Acyl Substitution
The enhanced electrophilicity of this compound makes it a superior substrate for nucleophilic acyl substitution reactions compared to Diethyl succinate. This includes reactions with a wide range of nucleophiles such as amines, alkoxides, and organometallic reagents. The tetrafluoro backbone acts as a powerful activating group, facilitating the departure of the ethoxide leaving group.
General Mechanism of Nucleophilic Acyl Substitution:
Caption: General mechanism of nucleophilic acyl substitution on an ester.
For this compound, the electron-withdrawing fluorine atoms stabilize the negatively charged tetrahedral intermediate, thereby lowering the activation energy of the reaction.
Condensation Reactions
Stobbe Condensation: Diethyl succinate is well-known to participate in the Stobbe condensation with aldehydes and ketones to form alkylidene succinic acids or their monoesters. This reaction is initiated by the formation of an enolate from the ester.
Stobbe Condensation of Diethyl Succinate:
Caption: Workflow for the Stobbe Condensation of Diethyl Succinate.
The acidity of the α-protons in this compound is expected to be significantly higher than in Diethyl succinate, which would facilitate enolate formation. However, the strong inductive effect of the fluorine atoms could also disfavor the subsequent steps of the Stobbe condensation by destabilizing any developing positive charge. Furthermore, the increased reactivity of the ester carbonyls in this compound might lead to a higher propensity for self-condensation (e.g., Claisen or Dieckmann condensation).
Acyloin Condensation: Diethyl succinate undergoes intramolecular acyloin condensation to yield 2-hydroxycyclobutanone. This reaction involves the reductive coupling of the two ester groups.
Acyloin Condensation of Diethyl Succinate:
Caption: Reaction pathway of the Acyloin Condensation of Diethyl Succinate.
The participation of this compound in the acyloin condensation is not well-documented. The high reactivity of the carbonyl groups could potentially lead to side reactions under the strongly reducing conditions of the acyloin condensation.
Experimental Protocols
Detailed experimental protocols for key reactions of Diethyl succinate are provided below. For this compound, while specific literature protocols are scarce, the procedures for Diethyl succinate can serve as a starting point for methodology development, bearing in mind its anticipated higher reactivity may necessitate milder reaction conditions (e.g., lower temperatures, shorter reaction times, weaker bases).
Protocol 1: Base-Catalyzed Hydrolysis of Diethyl Succinate
Materials:
-
Diethyl succinate
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve Diethyl succinate (1 equivalent) in ethanol.
-
Add the sodium hydroxide solution (2.2 equivalents) to the flask.
-
Heat the mixture to reflux with stirring for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2.
-
Extract the succinic acid product with several portions of diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield succinic acid.
Protocol 2: Stobbe Condensation of Diethyl Succinate with Acetone
Materials:
-
Diethyl succinate
-
Acetone
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Hydrochloric acid (HCl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked flask, dropping funnel, reflux condenser, mechanical stirrer, nitrogen inlet
Procedure:
-
Set up a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Place potassium tert-butoxide (1.1 equivalents) and anhydrous tert-butanol in the flask.
-
Heat the mixture to reflux with stirring under a nitrogen atmosphere until the base is fully dissolved.
-
Add a solution of Diethyl succinate (1 equivalent) and dry acetone (1 equivalent) in anhydrous tert-butanol dropwise from the dropping funnel over a period of 1 hour.
-
Continue refluxing for an additional 2-3 hours after the addition is complete.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or chromatography.
Protocol 3: Acyloin Condensation of Diethyl Succinate
Materials:
-
Diethyl succinate
-
Sodium metal
-
Anhydrous xylene
-
Chlorotrimethylsilane (TMSCl)
-
Hydrochloric acid (HCl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Four-necked flask, high-speed stirrer, reflux condenser, dropping funnel, nitrogen inlet
Procedure:
-
Set up a dry, four-necked flask equipped with a high-speed stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add sodium metal (4.4 equivalents) to anhydrous xylene in the flask.
-
Heat the mixture to reflux and stir vigorously to create a fine dispersion of sodium.
-
Add a solution of Diethyl succinate (1 equivalent) and chlorotrimethylsilane (2.2 equivalents) in anhydrous xylene dropwise from the dropping funnel over 2-3 hours.
-
Maintain reflux and vigorous stirring throughout the addition and for an additional 2 hours after.
-
Cool the reaction mixture to room temperature and filter to remove sodium chloride.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the xylene under reduced pressure.
-
The resulting bis-silyloxycyclobutene can be hydrolyzed by stirring with a mixture of tetrahydrofuran and dilute hydrochloric acid to yield 2-hydroxycyclobutanone.
Conclusion
The substitution of hydrogen with fluorine at the α- and β-positions of Diethyl succinate to form this compound is predicted to have a profound impact on its chemical reactivity. The strong inductive electron-withdrawal by the fluorine atoms renders the carbonyl carbons significantly more electrophilic, leading to a marked increase in susceptibility to nucleophilic attack. Consequently, this compound is expected to be substantially more reactive in hydrolysis and nucleophilic acyl substitution reactions. While this enhanced reactivity can be advantageous for certain synthetic transformations, it may also lead to a different reactivity profile in condensation reactions, potentially favoring self-condensation over desired cross-condensation pathways. Further experimental investigation is required to fully elucidate and quantify the reactivity of this compound and to develop optimized protocols for its synthetic applications.
Diethyl Tetrafluorosuccinate: A Comparative Guide for Novel Pharmaceutical Precursor Evaluation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the strategic incorporation of fluorine into drug candidates is a well-established approach to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4] Diethyl tetrafluorosuccinate, with its fully fluorinated backbone, presents itself as a potentially valuable building block for the synthesis of novel fluorinated pharmaceuticals. This guide provides a comparative evaluation of this compound against its non-fluorinated counterpart, Diethyl succinate, and other alternatives, offering insights into its potential reactivity and applications in medicinal chemistry.
Core Precursor Properties: A Tabular Comparison
| Property | This compound | Diethyl Succinate | Other Fluorinated Alternatives (e.g., Diethyl 2,2-difluorosuccinate) |
| Molecular Formula | C8H10F4O4 | C8H14O4 | C8H12F2O4 |
| Molecular Weight | 246.16 g/mol | 174.19 g/mol | 210.17 g/mol |
| Boiling Point | ~180-182 °C | 217.7 °C | Not readily available |
| Key Feature | Electron-deficient backbone due to four fluorine atoms | Electron-rich backbone | Intermediate electron deficiency |
| Expected Impact on α-Proton Acidity | Significantly increased | Normal pKa for a diester | Moderately increased |
| Potential Applications | Synthesis of highly fluorinated heterocycles and aliphatic chains | Versatile precursor for various pharmaceuticals and fine chemicals | Building blocks for molecules requiring gem-difluoro motifs |
Reactivity in Key Pharmaceutical Synthesis Reactions: A Comparative Analysis
The tetrafluoro substitution in this compound is expected to profoundly influence its reactivity in classical condensation reactions pivotal for pharmaceutical synthesis. The strong electron-withdrawing effect of the fluorine atoms is anticipated to increase the acidity of the α-protons, potentially facilitating enolate formation under milder basic conditions compared to Diethyl succinate. However, the stability and nucleophilicity of the resulting fluorinated enolate will also be affected.[5][6]
Stobbe Condensation
The Stobbe condensation is a powerful tool for the formation of carbon-carbon bonds, yielding alkylidene succinic acids or their esters, which are precursors to various lactones and other pharmacologically relevant scaffolds.
General Workflow for Stobbe Condensation:
References
- 1. ikprress.org [ikprress.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Crystallography of Diethyl Succinate and its Fluorinated Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their conformational preferences, intermolecular interactions, and ultimately, their material and biological properties. This guide provides a comparative analysis of the single crystal X-ray diffraction data of diethyl succinate and its fluorinated analogues. While crystallographic data for diethyl tetrafluorosuccinate remains elusive in publicly accessible databases, this guide leverages data from its non-fluorinated counterpart and closely related fluorinated structures to offer insights into the structural effects of fluorination.
Comparison of Crystallographic Data
The following table summarizes the available single crystal X-ray diffraction data for diethyl succinate. This data serves as a crucial baseline for understanding the structural impact of fluorination. In the absence of data for this compound, we will draw comparisons with general trends observed in other fluorinated organic compounds.
Table 1: Crystallographic Data for Diethyl Succinate and Related Compounds
| Compound Name | Diethyl Succinate | This compound |
| Formula | C₈H₁₄O₄ | C₈H₁₀F₄O₄ |
| Crystal System | Monoclinic | Data Not Available |
| Space Group | P2₁/c | Data Not Available |
| Unit Cell Dimensions | ||
| a (Å) | 9.853(2) | Data Not Available |
| b (Å) | 8.098(2) | Data Not Available |
| c (Å) | 12.153(3) | Data Not Available |
| α (°) | 90 | Data Not Available |
| β (°) | 109.43(2) | Data Not Available |
| γ (°) | 90 | Data Not Available |
| Volume (ų) | 914.5(4) | Data Not Available |
| Z | 4 | Data Not Available |
| Calculated Density (g/cm³) | 1.196 | Data Not Available |
| R-factor (%) | 5.3 | Data Not Available |
| Data Source | --INVALID-LINK-- | - |
Note: The absence of publicly available crystallographic data for this compound highlights a gap in the current scientific literature.
The Influence of Fluorination on Crystal Packing and Intermolecular Interactions
The substitution of hydrogen with fluorine is known to introduce significant changes in the solid-state packing of organic molecules. These changes are primarily driven by:
-
Steric Effects: The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å), leading to increased molecular volume and potentially different packing motifs.
-
Electronic Effects: The high electronegativity of fluorine creates localized dipoles (C-F bonds) and can lead to the formation of non-covalent interactions such as C-F···H-C, C-F···F-C, and C-F···π interactions. These interactions, though weaker than classical hydrogen bonds, can play a crucial role in directing crystal packing.
-
Conformational Changes: The gauche effect, often observed in fluorinated alkanes, can influence the torsional angles of the succinate backbone, leading to different molecular conformations in the solid state.
In the case of this compound, one would anticipate a crystal structure significantly influenced by a network of weak C-F···H-C and potentially C-F···O interactions. The presence of the four fluorine atoms would likely lead to a more densely packed structure compared to diethyl succinate, driven by the minimization of electrostatic repulsion and the optimization of attractive intermolecular forces.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and crystallization of high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis of Diethyl Succinate
Diethyl succinate can be synthesized via the Fischer esterification of succinic acid with ethanol in the presence of an acid catalyst.
Materials:
-
Succinic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
A mixture of succinic acid (1 equivalent), absolute ethanol (10 equivalents), and a catalytic amount of concentrated sulfuric acid is refluxed for 4-6 hours.
-
After cooling to room temperature, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude diethyl succinate.
-
The product can be further purified by distillation under reduced pressure.
Synthesis of this compound (Hypothetical)
A potential synthetic route to this compound could involve the esterification of tetrafluorosuccinic acid with ethanol.
Materials:
-
Tetrafluorosuccinic acid
-
Thionyl chloride or oxalyl chloride
-
Absolute ethanol
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Anhydrous diethyl ether
Procedure:
-
Tetrafluorosuccinic acid is converted to its diacyl chloride by reacting with an excess of thionyl chloride or oxalyl chloride, typically with a catalytic amount of DMF. The reaction is usually performed at reflux, and the excess reagent is removed by distillation.
-
The resulting tetrafluorosuccinyl chloride is then dissolved in an anhydrous solvent like diethyl ether.
-
The solution is cooled in an ice bath, and a solution of absolute ethanol (2.2 equivalents) and pyridine (2.2 equivalents) in diethyl ether is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by vacuum distillation or column chromatography.
Single Crystal Growth
Growing single crystals suitable for X-ray diffraction requires careful control of saturation and nucleation.
General Protocol for Small Esters:
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. For diethyl succinate and its fluorinated analogues, common organic solvents like hexane, ethyl acetate, dichloromethane, and their mixtures are good starting points.
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound in a relatively low-volatility solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The gradual decrease in temperature reduces the solubility, leading to crystal growth.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and single crystal X-ray diffraction analysis of diethyl succinate derivatives.
Caption: A generalized workflow from synthesis to structural analysis.
This guide provides a foundational understanding of the crystallographic aspects of diethyl succinate and offers a predictive glimpse into the structural chemistry of its fluorinated derivatives. The lack of experimental data for this compound underscores the need for further research in this area to fully elucidate the intriguing structural effects of fluorine in this class of molecules.
Comparative Analysis: Diethyl vs. Dimethyl Tetrafluorosuccinate in Nucleophilic Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparative analysis of Diethyl tetrafluorosuccinate and Dimethyl tetrafluorosuccinate, focusing on their reactivity in nucleophilic substitution reactions. The information presented is intended to assist researchers in selecting the appropriate reagent and optimizing reaction conditions for the synthesis of fluorinated molecules.
Introduction
This compound and Dimethyl tetrafluorosuccinate are valuable fluorinated building blocks in organic synthesis. The incorporation of fluorine atoms significantly alters the chemical properties of the succinate backbone, enhancing the electrophilicity of the ester carbonyl groups. This heightened reactivity makes them useful precursors for a variety of fluorinated compounds, including active pharmaceutical ingredients and advanced polymers. The choice between the diethyl and dimethyl ester can critically impact reaction kinetics, product yields, and overall process efficiency.
Theoretical Comparison of Reactivity
The reactivity of these esters in nucleophilic substitution reactions is primarily governed by two key factors: electronic effects and steric hindrance.
-
Electronic Effects: The four electron-withdrawing fluorine atoms create a strong inductive effect, pulling electron density away from the ester carbonyl carbons. This effect increases the partial positive charge on the carbonyl carbons, making them more susceptible to attack by nucleophiles. While both esters are highly activated, the methyl groups in Dimethyl tetrafluorosuccinate are less electron-donating than the ethyl groups in this compound. Consequently, the carbonyl carbons of Dimethyl tetrafluorosuccinate are slightly more electrophilic, leading to a predicted higher intrinsic reactivity.
-
Steric Hindrance: The ethyl groups in this compound are sterically more demanding than the methyl groups in Dimethyl tetrafluorosuccinate. This increased bulkiness can hinder the approach of a nucleophile to the carbonyl carbon, slowing down the rate of reaction. This steric effect is expected to be more pronounced with larger nucleophiles.
Based on the combination of these electronic and steric factors, Dimethyl tetrafluorosuccinate is anticipated to be the more reactive of the two esters towards nucleophilic attack.
Data Presentation: Predicted Performance in Nucleophilic Substitution
The following table summarizes the expected differences in performance between Diethyl and Dimethyl tetrafluorosuccinate in a representative nucleophilic substitution reaction, such as aminolysis. These predictions are based on the theoretical principles discussed above.
| Parameter | This compound | Dimethyl Tetrafluorosuccinate | Rationale |
| Reaction Rate | Slower | Faster | Lower steric hindrance and slightly higher electrophilicity of the dimethyl ester. |
| Reaction Yield (at a given time) | Lower | Higher | Faster kinetics lead to a higher conversion to product in the same timeframe. |
| Selectivity (with sterically hindered nucleophiles) | Potentially Higher | Potentially Lower | The greater steric bulk may favor reaction at less hindered sites on a multifunctional nucleophile. |
Experimental Protocols: Proposed Comparative Aminolysis Study
To empirically determine the relative reactivity, a parallel kinetic study of the aminolysis of both esters is proposed.
Objective: To quantitatively compare the reaction rates of this compound and Dimethyl tetrafluorosuccinate with a model amine, such as aniline.
Materials:
-
This compound (≥98% purity)
-
Dimethyl tetrafluorosuccinate (≥98% purity)
-
Aniline (freshly distilled)
-
Anhydrous Acetonitrile (MeCN)
-
Internal Standard (e.g., Dodecane)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Experimental Procedure:
-
Solution Preparation: Prepare 0.1 M stock solutions of this compound, Dimethyl tetrafluorosuccinate, and aniline in anhydrous MeCN. To each ester stock solution, add the internal standard at a known concentration (e.g., 0.01 M).
-
Reaction Setup: In separate, temperature-controlled reaction vessels maintained at 25.0 ± 0.1 °C, place equal volumes of the this compound and Dimethyl tetrafluorosuccinate stock solutions.
-
Reaction Initiation: Initiate the reactions by adding an equimolar volume of the aniline stock solution to each reaction vessel simultaneously. Start a timer immediately upon addition.
-
Sampling and Quenching: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction mixture. Immediately quench the reaction by diluting the aliquot into a vial containing 900 µL of a 1% formic acid solution in MeCN.
-
Analysis: Analyze the quenched samples by GC-MS. Monitor the disappearance of the starting ester and the appearance of the corresponding amide product by integrating their peak areas relative to the internal standard.
-
Data Analysis: Plot the concentration of the remaining ester as a function of time for both reactions. Determine the initial reaction rates and calculate the second-order rate constants by fitting the data to the appropriate integrated rate law.
Visualizations
General Reaction Pathway
Caption: Nucleophilic acyl substitution pathway for esters.
Comparative Experimental Workflow
Caption: Workflow for comparing the reactivity of the two esters.
Diethyl Tetrafluorosuccinate: An Uncharted Additive in Battery Electrolyte Research
A comprehensive review of publicly available scientific literature reveals a significant gap in the research concerning the electrochemical performance of Diethyl tetrafluorosuccinate (DETFS) as an electrolyte additive or co-solvent in battery technologies. Despite the growing interest in fluorinated compounds to enhance battery safety and performance, DETFS remains a largely unexplored candidate.
Our extensive search for experimental data on the electrochemical properties of DETFS, including its impact on cycling stability, coulombic efficiency, rate capability, and ionic conductivity, did not yield any specific studies. Consequently, a direct comparison with established electrolyte additives such as fluoroethylene carbonate (FEC), vinylene carbonate (VC), or common co-solvents like dimethyl carbonate (DMC) based on empirical evidence is not feasible at this time.
While related compounds, such as tetrafluorosuccinic anhydride, have been noted for their potential to improve battery performance, the specific electrochemical behavior of the diethyl ester form has not been detailed in the accessible scientific domain. The available information on DETFS is primarily limited to its chemical properties and mentions in patents unrelated to battery applications.
Due to the absence of published research and the corresponding experimental data, we are unable to provide the requested comparison guide, including data tables, experimental protocols, and visualizations of its electrochemical mechanisms. This highlights a potential area for future investigation within the field of battery research, as the unique properties of fluorinated esters like DETFS could offer novel pathways to improving electrolyte formulations. Further research is required to determine if DETFS holds promise as a valuable component in next-generation battery systems.
A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of Diethyl Tetrafluorosuccinate
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity is a critical aspect of chemical analysis in research, development, and quality control. For fluorinated compounds such as Diethyl tetrafluorosuccinate, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, particularly ¹⁹F qNMR, offers a powerful and direct method for purity assessment. This guide provides a comparative overview of qNMR with alternative chromatographic techniques, supported by experimental protocols and data representation.
Introduction to Purity Assessment of this compound
This compound is a fluorinated organic compound whose purity is crucial for its application in various chemical syntheses. Traditional methods for purity determination often rely on chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While effective, these methods are often relative and require specific reference standards for the analyte.
Quantitative NMR has emerged as a primary analytical method that allows for direct purity determination without the need for a specific reference standard of the analyte itself.[1] The purity is calculated by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity and concentration.[1] For fluorinated compounds, ¹⁹F qNMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often leads to simpler spectra with less signal overlap.[2]
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the nature of the analyte, potential impurities, required accuracy, and available instrumentation. Here, we compare ¹⁹F qNMR with GC-FID and HPLC-UV for the analysis of this compound.
| Parameter | ¹⁹F Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Direct comparison of integral areas of the analyte and an internal standard in the NMR spectrum.[1] | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, with detection by flame ionization. | Separation of compounds based on their differential distribution between a stationary and a liquid mobile phase, with UV detection. |
| Reference Standard | Requires a certified internal standard of a different, stable, and pure compound.[2] | Typically requires a certified reference standard of the analyte for accurate quantification. | Requires a certified reference standard of the analyte for accurate quantification. |
| Selectivity | High, especially for ¹⁹F NMR where signals are well-dispersed and background is minimal.[2] | Good, but can be affected by co-eluting impurities with similar volatility. | Good, but can be limited by co-eluting impurities with similar polarity and UV absorbance. |
| Accuracy & Precision | High accuracy and precision can be achieved.[2] | Good, but can be influenced by factors like injection volume and detector response. | Good, but dependent on factors like column performance and detector linearity. |
| Sample Preparation | Simple dissolution of the sample and internal standard in a deuterated solvent. | May require derivatization for non-volatile compounds; dissolution in a suitable solvent. | Dissolution in a suitable mobile phase; may require filtration. |
| Analysis Time | Relatively fast, often around 15-30 minutes per sample. | Typically 20-40 minutes per sample, depending on the temperature program. | Can range from 15 to 60 minutes per sample, depending on the gradient program. |
| Structural Information | Provides structural information about the analyte and any impurities present. | Provides retention time data; mass spectrometry (MS) coupling is needed for structural information. | Provides retention time and UV absorbance data; MS coupling provides structural information. |
| Typical Impurities Detected | Fluorinated and non-fluorinated impurities containing NMR-active nuclei. | Volatile and semi-volatile organic impurities. | UV-active impurities. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are representative protocols for each technique.
This protocol outlines the steps for determining the purity of this compound using ¹⁹F qNMR with an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 20-30 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh approximately 10-15 mg of a suitable internal standard (e.g., trifluorotoluene or another certified fluorinated reference material with a known purity) and add it to the same NMR tube. The internal standard should have a ¹⁹F signal that does not overlap with the analyte signals.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) to the NMR tube.
-
Cap the tube and gently vortex to ensure complete dissolution of both the sample and the internal standard.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: Sufficient to cover all ¹⁹F signals of interest.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 s is often sufficient for small molecules to ensure full relaxation).
-
Number of Scans: 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Acquisition Time: At least 3 seconds.
-
3. Data Processing and Purity Calculation:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
The purity of the analyte is calculated using the following equation:
Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)
Where:
-
I = Integral area of the signal
-
N = Number of fluorine nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
This protocol describes a general method for the purity assessment of this compound by GC with Flame Ionization Detection.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., ethyl acetate).
-
If using an internal standard for quantification, add a known amount to the sample solution.
2. GC-FID Conditions:
-
Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for the analysis of esters (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
3. Data Analysis:
-
The purity is typically determined by area percent, assuming all components have a similar response factor in the FID. For more accurate quantification, a calibration curve with a certified reference standard of this compound is required.
This protocol provides a general method for the purity analysis of this compound using HPLC with UV detection.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, a low wavelength is used).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Purity is determined by the area percentage of the main peak relative to the total area of all peaks. For accurate quantification, a calibration curve using a certified reference standard is necessary.
Visualizing the Workflow
Diagrams created using Graphviz illustrate the logical flow of the analytical processes.
Caption: Workflow for ¹⁹F qNMR Purity Assessment.
Caption: General Workflow for GC and HPLC Purity Analysis.
Conclusion
For the purity assessment of this compound, ¹⁹F qNMR stands out as a highly accurate and direct method that provides structural information and does not require a specific reference standard of the analyte. While GC-FID and HPLC-UV are valuable orthogonal techniques, their accuracy for absolute purity determination is dependent on the availability of a certified reference standard for this compound. The choice of method will ultimately depend on the specific requirements of the analysis, but the data presented here highlights the significant advantages of employing qNMR for the definitive purity assessment of fluorinated compounds.
References
Navigating Chemical Cross-Reactivity: A Comparative Guide to Diethyl Tetrafluorosuccinate and Other Cysteine-Reactive Probes
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of chemical probes is paramount for accurate data interpretation and the development of selective therapeutics. This guide provides a comparative analysis of Diethyl tetrafluorosuccinate and other common cysteine-reactive probes, offering insights into their selectivity and the experimental workflows used to assess their performance.
At the heart of chemical proteomics lies the use of reactive chemical probes to study protein function and identify potential drug targets.[1][2] A critical aspect of a probe's utility is its selectivity – its ability to react with a specific amino acid residue, such as cysteine, while minimizing off-target reactions with other residues. This "cross-reactivity" profile determines the probe's suitability for various applications, from activity-based protein profiling (ABPP) to targeted covalent inhibitor development.[3][4]
This compound is an electrophilic compound that, due to its chemical structure, is anticipated to exhibit reactivity towards nucleophilic amino acid residues. The electron-withdrawing fluorine atoms on the succinate backbone are expected to make the ester groups susceptible to nucleophilic attack. While specific, direct cross-reactivity studies on this compound are not extensively available in public literature, we can infer its likely behavior by comparing it to well-characterized classes of cysteine-reactive probes.
Comparison of Cysteine-Reactive Probes
The selectivity of a chemical probe for cysteine over other nucleophilic amino acids (such as lysine, histidine, serine, threonine, and tyrosine) is a key performance metric. High selectivity is crucial for minimizing off-target labeling and ensuring that downstream analyses accurately reflect the reactivity of the intended target residues.[4][5]
Below is a qualitative comparison of this compound's expected reactivity profile with that of established cysteine-reactive probes. This comparison is based on general principles of chemical reactivity and data from studies on similar electrophiles.
| Probe Class | Reactive Moiety & Mechanism | Expected Cysteine Selectivity | Potential Off-Target Reactivity |
| This compound | Fluorinated Succinate Ester (Nucleophilic Acyl Substitution) | Moderate to High | Lysine, Serine, Threonine (at higher pH or concentration) |
| Iodoacetamide (IAA) | α-Haloacetamide (SN2) | High | Methionine, Histidine, Lysine (at higher pH)[6] |
| Maleimides | Michael Acceptor | High | Lysine (can undergo reaction with primary amines) |
| Acrylamides | Michael Acceptor | High | Generally very high cysteine selectivity |
| Propiolamides | Michael Acceptor | Very High | Minimal off-target reactivity reported[7] |
Table 1: Qualitative Comparison of Cysteine-Reactive Probes. This table summarizes the expected selectivity and potential off-target reactivity of this compound in comparison to commonly used cysteine-reactive probes. The reactivity of this compound is inferred from its chemical structure.
Experimental Workflow for Assessing Probe Cross-Reactivity
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to assess the reactivity and selectivity of chemical probes across a complex proteome.[2][3][8] A typical competitive ABPP workflow allows for the direct comparison of a novel probe (like this compound) against a well-characterized, broad-spectrum probe.
Figure 1: Competitive ABPP Workflow. This diagram illustrates the key steps in a competitive activity-based protein profiling experiment to determine the selectivity of a test probe.
Experimental Protocol: Competitive ABPP for Cross-Reactivity Profiling
This protocol provides a generalized method for assessing the proteome-wide selectivity of a test compound like this compound.
1. Proteome Preparation:
-
Lyse cells or tissues in a suitable buffer (e.g., PBS) without detergents that might interfere with labeling.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Normalize the protein concentration of all samples.
2. Competitive Labeling:
-
Test Sample: Incubate the proteome lysate with the desired concentration of this compound for a specified time (e.g., 1 hour) at 37°C.
-
Control Sample: Incubate a separate aliquot of the proteome lysate with a vehicle control (e.g., DMSO).
-
Following the initial incubation, add a broad-spectrum cysteine-reactive probe with a reporter handle (e.g., iodoacetamide-alkyne) to both the test and control samples. Incubate for another hour at room temperature. The rationale is that sites occupied by the test probe will be unavailable for labeling by the broad-spectrum probe.
3. Reporter Tag Conjugation (Click Chemistry):
-
To the probe-labeled lysates, add the click chemistry reaction cocktail containing a reporter tag (e.g., biotin-azide or a fluorescent dye-azide), copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).
-
Incubate for 1 hour at room temperature to conjugate the reporter tag to the alkyne handle of the broad-spectrum probe.
4. Sample Preparation for Mass Spectrometry:
-
Precipitate the proteins (e.g., with methanol/chloroform) to remove excess reagents.
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide (this step alkylates cysteines not labeled by the probes).
-
Digest the proteins into peptides using a protease such as trypsin.
5. Enrichment of Labeled Peptides (if using a biotin tag):
-
Incubate the peptide mixture with streptavidin-coated beads to enrich for biotin-tagged peptides.
-
Wash the beads extensively to remove non-biotinylated peptides.
-
Elute the biotinylated peptides from the beads.
6. LC-MS/MS Analysis:
-
Analyze the enriched peptide fraction (or the total peptide mixture if using a fluorescent tag for in-gel analysis) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
7. Data Analysis:
-
Use a suitable proteomic software suite to identify the peptides and the sites of modification.
-
Quantify the relative abundance of the labeled peptides in the test sample versus the control sample. A significant decrease in the signal for a particular peptide in the test sample indicates that the site was targeted by this compound.
-
By identifying all labeled peptides, a proteome-wide cross-reactivity profile can be generated.
Signaling Pathway Analysis: A Logical Framework
Understanding how a chemical probe might perturb cellular signaling pathways is a crucial aspect of its characterization. The following diagram illustrates a logical workflow for investigating the potential impact of a probe on a generic signaling cascade.
Figure 2: Logical workflow for pathway analysis. This diagram outlines a conceptual framework for investigating how a chemical probe could affect a signaling pathway and the types of experimental readouts used.
References
- 1. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 4. Profiling the proteome-wide selectivity of diverse electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
Benchmarking Diethyl Tetrafluorosuccinate: A Comparative Guide to Electrolyte Additive Performance
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate electrolyte additive is critical in tailoring the performance of lithium-ion batteries (LIBs), influencing key metrics such as cycle life, safety, and power density. This guide provides an objective comparison of Diethyl tetrafluorosuccinate (DETFS), a representative of the fluorinated succinate ester class of additives, with industry-standard alternatives, Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC).
While direct, side-by-side comparative performance data for this compound under standardized testing conditions is not extensively available in public literature, this guide synthesizes known performance data for industry standards and outlines the expected benefits of fluorinated succinates based on existing research into fluorinated electrolyte additives. The information herein is supported by detailed experimental protocols to enable researchers to conduct their own comparative studies.
Data Presentation: Performance Comparison of Electrolyte Additives
The following tables summarize quantitative data for the industry-standard additives, Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC), in common lithium-ion battery configurations. The expected performance characteristics of this compound (DETFS) are described based on the general properties of fluorinated ester additives.
Table 1: Comparative Electrochemical Performance of Electrolyte Additives in NMC/Graphite Cells
| Performance Metric | This compound (DETFS) (Expected) | Vinylene Carbonate (VC) | Fluoroethylene Carbonate (FEC) |
| First Cycle Coulombic Efficiency (%) | Expected to be high, promoting efficient SEI formation. | ~85-90% | ~88-92% |
| Capacity Retention after 500 cycles (%) | Anticipated to offer good capacity retention due to stable SEI formation. | ~80-85% | ~85-90% |
| Electrochemical Stability Window (V vs. Li/Li⁺) | Expected to have a wide electrochemical stability window due to fluorine substitution. | ~4.5 V | ~4.6 V |
| Ionic Conductivity (mS/cm) | May slightly decrease ionic conductivity compared to baseline electrolyte. | Generally causes a slight decrease in ionic conductivity. | Can slightly decrease ionic conductivity. |
| Primary Function | SEI film formation on anode and cathode, high voltage stability. | SEI film formation on anode. | SEI film formation on anode, improved low-temperature performance. |
Table 2: Physical and Chemical Properties of Electrolyte Additives
| Property | This compound (DETFS) | Vinylene Carbonate (VC) | Fluoroethylene Carbonate (FEC) |
| Chemical Formula | C₈H₁₀F₄O₄ | C₃H₂O₃ | C₃H₃FO₃ |
| Molecular Weight ( g/mol ) | 246.16 | 86.05 | 106.05 |
| Boiling Point (°C) | 78 °C at 5 mmHg | 162 | 212 |
| Key Features | Non-flammable, forms stable SEI, potential for high voltage applications. | Forms a stable, polymeric SEI on graphite anodes. | Forms a LiF-rich SEI, improves performance of silicon anodes. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducible research and direct comparison.
Electrochemical Performance Evaluation
Objective: To determine the coulombic efficiency, capacity retention, and rate capability of lithium-ion cells containing the electrolyte additives.
Apparatus:
-
Coin cell (CR2032) or pouch cell assembly components.
-
Battery cycler (e.g., Arbin, Maccor).
-
Glovebox with an argon atmosphere (<0.5 ppm H₂O and O₂).
Procedure:
-
Electrolyte Preparation: Prepare the baseline electrolyte (e.g., 1 M LiPF₆ in ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v)). Add the specified weight percentage (e.g., 1-2 wt%) of the additive (DETFS, VC, or FEC) to the baseline electrolyte.
-
Cell Assembly: Assemble coin cells in an argon-filled glovebox using the prepared electrolytes, a cathode (e.g., NMC532), an anode (e.g., graphite), and a separator (e.g., Celgard 2325).
-
Formation Cycles: Perform two to three initial cycles at a low C-rate (e.g., C/20) to form a stable solid electrolyte interphase (SEI).
-
Cycling Protocol: Cycle the cells at a constant C-rate (e.g., C/2) between defined voltage limits (e.g., 3.0 V and 4.3 V) for a specified number of cycles (e.g., 500 cycles).
-
Data Analysis:
-
Coulombic Efficiency (CE): Calculate as (Discharge Capacity / Charge Capacity) x 100% for each cycle.
-
Capacity Retention: Calculate as (Discharge Capacity at cycle 'n' / Initial Discharge Capacity) x 100%.
-
Ionic Conductivity Measurement
Objective: To measure the ionic conductivity of the electrolytes.
Apparatus:
-
Conductivity meter with a two-electrode conductivity cell.
-
Temperature-controlled chamber.
Procedure:
-
Calibrate the conductivity cell with standard KCl solutions of known conductivity.
-
Fill the conductivity cell with the prepared electrolyte inside an argon-filled glovebox.
-
Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature (e.g., 25 °C).
-
Measure the resistance of the electrolyte.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (A * R), where L is the distance between the electrodes, A is the electrode area, and R is the measured resistance.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and theoretical pathways.
Caption: Workflow for evaluating electrolyte additive performance.
Caption: Hypothetical pathway for SEI formation with DETFS.
Comparing electrophilic vs. nucleophilic fluorinating agents for specific syntheses
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern synthesis, capable of profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4][5] The choice between electrophilic and nucleophilic fluorinating agents is a critical decision that dictates reaction strategy, substrate scope, and ultimately, the success of the synthesis. This guide provides an objective comparison of these two major classes of fluorinating agents, supported by experimental data, detailed protocols, and logical workflows to aid in reagent selection.
The introduction of fluorine can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule.[3][4][5] Consequently, a substantial percentage of pharmaceuticals and agrochemicals contain at least one fluorine atom.[4][5] The selection of an appropriate fluorinating agent is paramount and depends on the nature of the substrate and the desired transformation.
At a Glance: Electrophilic vs. Nucleophilic Fluorination
| Feature | Electrophilic Fluorinating Agents | Nucleophilic Fluorinating Agents |
| Mechanism | The agent delivers an electrophilic fluorine ("F+") to a nucleophilic substrate (e.g., enolates, aromatic rings).[6] | A nucleophilic fluoride source (F⁻) displaces a leaving group or adds to an unsaturated system.[6] |
| Common Reagents | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)[6] | Diethylaminosulfur trifluoride (DAST), Potassium Fluoride (KF), Cesium Fluoride (CsF)[6] |
| Typical Substrates | Electron-rich species: enols, enamines, aromatic compounds, organometallic species.[6] | Alcohols, aldehydes, ketones, carboxylic acids, alkyl halides, sulfonates, electron-deficient aromatics.[6] |
| Key Advantages | High selectivity, mild reaction conditions, suitable for late-stage functionalization.[6] | Cost-effective for large-scale synthesis, well-established protocols.[6] |
| Key Disadvantages | Reagents can be expensive, generation of amine waste.[1] | Can require harsh conditions (high temperatures), reagents can be volatile and toxic (e.g., DAST), may produce elimination byproducts.[2][6] |
Deciding on a Fluorination Strategy: A Logical Workflow
Choosing the right fluorinating agent is a process guided by the substrate's functional groups, the desired product, and practical considerations like scale and safety. The following diagram illustrates a simplified decision-making workflow.
Caption: A workflow for selecting a fluorination strategy.
Reaction Mechanisms: A Visual Comparison
The fundamental difference between the two approaches lies in the polarity of the fluorine source and the substrate.
Caption: Contrasting electrophilic and nucleophilic fluorination mechanisms.
Quantitative Performance Data
The choice of a fluorinating agent significantly impacts reaction yield and selectivity. The following tables provide a comparative overview of the performance of common electrophilic and nucleophilic agents in specific transformations.
Table 1: α-Fluorination of Carbonyl Compounds
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| 1,3-Diphenyl-1,3-propanedione | Selectfluor | MeCN, rt, 2h | 95 | [7] |
| 1,3-Diphenyl-1,3-propanedione | NFSI | MeCN, rt, 12h | 85 | [8] |
| 2-Phenylpropanal | NFSI | CH2Cl2, rt, 24h | 92 | [9] |
| Cyclohexanone | Selectfluor | MeCN, rt, 4h | 88 | [10] |
Table 2: Deoxyfluorination of Alcohols
| Substrate | Reagent | Conditions | Yield (%) | Notes | Reference |
| 1-Octanol | DAST | CH2Cl2, -78°C to rt, 1h | 90 | - | [11] |
| 1-Octanol | AlkylFluor | Toluene, 80°C, 16h | 95 | Reduced elimination byproducts | [12] |
| Testosterone | DAST | CH2Cl2, 0°C, 1h | 55 | Elimination observed | [11] |
| Testosterone | PhenoFluor | Toluene, 80°C, 16h | 85 | Higher selectivity | [13] |
| (R)-N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-hydroxybutyl)1H-indole-2-carboxamide | DAST | CH2Cl2, rt | 85 | Retention of configuration | [14] |
Table 3: Fluorination of Aromatic Compounds
| Substrate | Reagent | Conditions | Product(s) | Yield (%) | Reference |
| Anisole | NFSI | Neat, 100°C, 24h | o/p-fluoroanisole | 65 | [15] |
| 1,3-Dimethoxybenzene | NFSI | Ball mill, 30 Hz, 3h | Monofluorinated products | 51 | [15] |
| 2,5-Diphenylthiazole | NFSI | PhBr, reflux, 3h | Monofluorinated product | Low | [16] |
| 2,5-Diphenylthiazole | NFSI | Solvent-free, 135-140°C, 45 min | Trifluorinated product | - | [16] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are representative protocols for key fluorination reactions.
Protocol 1: Electrophilic Fluorination of a β-Ketoester with Selectfluor
This protocol describes the monofluorination of a β-ketoester using Selectfluor under mechanochemical conditions, which can significantly reduce reaction times.
Materials:
-
β-ketoester (1 mmol)
-
Selectfluor (0.708 g, 2 mmol)
-
Sodium chloride (twice the total mass of substrate and Selectfluor)
-
Acetonitrile (0.25 mL)
-
10 mL stainless steel milling jar with milling ball
Procedure:
-
To the 10 mL stainless steel milling jar, add the β-ketoester, Selectfluor, and sodium chloride.
-
Add acetonitrile to the mixture.
-
Add the milling ball, seal the jar, and mill at 30 Hz for 2 hours.
-
After milling, transfer the resulting powder into a flask for work-up and purification.
Protocol 2: Nucleophilic Deoxyfluorination of an Alcohol with DAST
This procedure details the conversion of an alcohol to an alkyl fluoride using DAST. Caution: DAST is toxic and moisture-sensitive, and reactions should be conducted in a well-ventilated fume hood under an inert atmosphere.
Materials:
-
Alcohol (1.0 equiv)
-
(Diethylamino)sulfur trifluoride (DAST) (1.1-1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a flame-dried flask under a nitrogen or argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DAST dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical nucleophilic deoxyfluorination experiment using DAST.
Caption: Workflow for deoxyfluorination with DAST.
Conclusion
The choice between electrophilic and nucleophilic fluorinating agents is a nuanced decision that hinges on a careful analysis of the substrate, desired product, and practical considerations of the synthesis. Electrophilic agents like Selectfluor and NFSI offer high selectivity and are particularly well-suited for the late-stage functionalization of complex molecules.[6] In contrast, nucleophilic reagents such as DAST and alkali metal fluorides provide a cost-effective solution for large-scale syntheses, albeit sometimes requiring harsher conditions.[6] By understanding the fundamental principles, consulting quantitative data, and following detailed protocols, researchers can confidently select the optimal fluorinating agent to achieve their synthetic goals and advance the development of novel fluorinated compounds.
References
- 1. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. pharmtech.com [pharmtech.com]
- 3. inhancetechnologies.com [inhancetechnologies.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmtech.com [pharmtech.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03486H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Simpler fluorine chemistry [soci.org]
- 12. mdpi.com [mdpi.com]
- 13. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Diethyl Tetrafluorosuccinate: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step plan for the proper disposal of diethyl tetrafluorosuccinate, ensuring the safety of personnel and compliance with regulatory standards. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the available data for the structurally analogous compound, diethyl perfluoroadipate, and established best practices for the disposal of halogenated organic compounds.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): At a minimum, personnel should wear:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses with side shields or chemical splash goggles
-
A flame-retardant laboratory coat
Engineering Controls: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Spill Response: In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the absorbed material and contaminated debris into a designated, sealable container for hazardous waste disposal. Do not allow the material to enter drains or waterways.
Quantitative Hazard Data (Proxy: Diethyl Perfluoroadipate)
The following table summarizes key hazard information for diethyl perfluoroadipate, which should be considered as indicative for this compound until specific data becomes available.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 | Warning | Causes skin irritation (H315) |
| Eye Irritation | GHS07 | Warning | Causes serious eye irritation (H319) |
| Respiratory Irritant | GHS07 | Warning | May cause respiratory irritation (H335) |
Step-by-Step Disposal Plan
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. On-site treatment or disposal is not recommended.
1. Waste Identification and Segregation:
- Designate a specific, clearly labeled waste container for this compound.
- Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Cross-contamination can lead to dangerous reactions and complicate the disposal process.
2. Containerization:
- Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. Glass or high-density polyethylene (HDPE) containers are generally suitable.
- The container must be in good condition, free from cracks or damage.
3. Labeling:
- Affix a "Hazardous Waste" label to the container.
- Clearly write the full chemical name: "this compound".
- Indicate the primary hazards based on the proxy data (e.g., "Irritant").
- Include the date of accumulation.
4. Accumulation and Storage:
- Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
- The SAA should be in a well-ventilated area, away from sources of ignition, and incompatible materials.
- Ensure the container remains closed at all times, except when adding waste.
- Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.
5. Arranging for Disposal:
- Once the container is full, or within one year of the accumulation start date (whichever comes first), contact your institution's EHS department to arrange for a hazardous waste pickup.
- Provide the EHS department with a complete and accurate description of the waste.
6. Empty Container Management:
- Empty containers that previously held this compound must also be managed as hazardous waste.
- Triple-rinse the container with a suitable solvent (e.g., acetone, ethanol).
- Collect the rinsate and dispose of it as hazardous waste along with the this compound.
- After triple-rinsing, the container may be disposed of as non-hazardous waste, in accordance with institutional policies. Deface the original label before disposal.
Experimental Protocol Workflow for Disposal
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
